Product packaging for D-erythro-MAPP(Cat. No.:CAS No. 60847-25-8)

D-erythro-MAPP

Cat. No.: B1630362
CAS No.: 60847-25-8
M. Wt: 361.6 g/mol
InChI Key: YLAZEWZHIRBZDA-NFBKMPQASA-N
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Description

N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]tetradecanamide is an alkylbenzene.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H39NO2 B1630362 D-erythro-MAPP CAS No. 60847-25-8

Properties

IUPAC Name

N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]tetradecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-16-19-22(25)24-20(2)23(26)21-17-14-13-15-18-21/h13-15,17-18,20,23,26H,3-12,16,19H2,1-2H3,(H,24,25)/t20-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLAZEWZHIRBZDA-NFBKMPQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(C)C(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N[C@H](C)[C@H](C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00931906
Record name N-(1-Hydroxy-1-phenylpropan-2-yl)tetradecanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00931906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60847-25-8, 143492-38-0
Record name 2-(N-Myristoylamino)-1-phenyl-1-propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060847258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Erythro-MAPP
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143492380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Hydroxy-1-phenylpropan-2-yl)tetradecanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00931906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

D-erythro-MAPP: A Technical Guide to its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-erythro-2-(N-myristoylamino)-1-phenyl-1-propanol (D-erythro-MAPP) is a synthetic ceramide analogue that has demonstrated significant anti-cancer properties in preclinical studies. This technical guide provides an in-depth overview of the core mechanism of action of this compound in cancer cells. It functions as a specific inhibitor of alkaline ceramidase, leading to the intracellular accumulation of endogenous ceramide. This accumulation triggers a cascade of cellular events, primarily culminating in cell cycle arrest and apoptosis. This document details the underlying signaling pathways, summarizes key quantitative data, and provides outlines of relevant experimental protocols to facilitate further research and development of this compound as a potential therapeutic agent.

Core Mechanism of Action: Inhibition of Alkaline Ceramidase

This compound's primary molecular target is alkaline ceramidase (ACER), an enzyme responsible for the hydrolysis of ceramide into sphingosine and a free fatty acid.[1][2] By specifically inhibiting this enzyme, this compound effectively blocks the degradation of endogenous ceramide, leading to its accumulation within the cancer cell.[2][3] This elevation of intracellular ceramide is the linchpin of this compound's anti-neoplastic activity. Notably, this compound is highly selective for alkaline ceramidase over its acidic counterpart.[2]

The inhibition of alkaline ceramidase by this compound is stereospecific, with the D-erythro enantiomer demonstrating biological activity, while the L-erythro form is inactive.

Downstream Cellular Effects

The accumulation of ceramide, a potent bioactive lipid, initiates a signaling cascade that culminates in two major anti-cancer outcomes:

  • Cell Cycle Arrest: Elevated ceramide levels induce a G0/G1 phase cell cycle arrest, thereby halting the proliferation of cancer cells. This effect is a direct consequence of ceramide's influence on key cell cycle regulatory proteins.

  • Apoptosis: Ceramide is a well-established pro-apoptotic second messenger. Its accumulation can trigger programmed cell death through various interconnected pathways.

Signaling Pathways

The signaling pathways activated by this compound-induced ceramide accumulation are multifaceted and converge on the induction of apoptosis. Key components of this signaling network include the activation of protein phosphatases and the modulation of the Bcl-2 family of proteins.

Ceramide-Activated Protein Phosphatases

Ceramide can activate protein phosphatase 2A (PP2A) and protein phosphatase 1 (PP1). These phosphatases can dephosphorylate and inactivate pro-survival proteins, such as Akt, and can also dephosphorylate and activate pro-apoptotic proteins. For instance, PP2A has been shown to dephosphorylate the anti-apoptotic protein Bcl-2, thereby inhibiting its function.

Modulation of the Bcl-2 Protein Family

The Bcl-2 family of proteins are critical regulators of the intrinsic apoptotic pathway. Ceramide accumulation can shift the balance towards pro-apoptotic members of this family. This can occur through several mechanisms:

  • Bcl-2 Dephosphorylation: As mentioned, ceramide-activated PP2A can dephosphorylate Bcl-2, leading to its inactivation.

  • Regulation of Ceramide Channels: Ceramide can form channels in the mitochondrial outer membrane, a process that is regulated by Bcl-2 family proteins and facilitates the release of pro-apoptotic factors.

The interplay of these pathways ultimately leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of caspases, executing the apoptotic program.

Diagram: Proposed Signaling Pathway of this compound in Cancer Cells

D_erythro_MAPP_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm This compound This compound Alkaline Ceramidase Alkaline Ceramidase This compound->Alkaline Ceramidase Inhibits Ceramide Ceramide Alkaline Ceramidase->Ceramide Normally Degrades Ceramide->Sphingosine Hydrolysis PP2A PP2A Ceramide->PP2A Activates Apoptosis Apoptosis Ceramide->Apoptosis Induces G0/G1 Arrest G0/G1 Arrest Ceramide->G0/G1 Arrest Induces Bcl-2 (Active) Bcl-2 (Active) PP2A->Bcl-2 (Active) Dephosphorylates Bcl-2 (Inactive) Bcl-2 (Inactive) Bcl-2 (Active)->Bcl-2 (Inactive) Bcl-2 (Inactive)->Apoptosis Promotes

Caption: this compound inhibits alkaline ceramidase, leading to ceramide accumulation, which in turn promotes apoptosis and G0/G1 cell cycle arrest.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of this compound.

Table 1: Inhibitory Activity against Ceramidases

EnzymeIC50Reference(s)
Alkaline Ceramidase1-5 µM
Acid Ceramidase>500 µM

Table 2: Anti-proliferative Activity in Cancer Cell Lines

Cell LineCancer TypeIC50Assay DurationReference(s)
HL-60Human Promyelocytic Leukemia~5 µM (for growth suppression)Not Specified
MCF-7Human Breast Adenocarcinoma4.4 µM, 15.6 µM24 h

Note: The differing IC50 values for MCF-7 cells may be due to variations in experimental conditions.

Experimental Protocols

This section provides an outline of key experimental protocols for studying the effects of this compound.

Alkaline Ceramidase Activity Assay

This protocol is adapted from methodologies described in the literature and is intended as a guide.

Objective: To determine the inhibitory effect of this compound on alkaline ceramidase activity.

Materials:

  • Cell lysates or purified alkaline ceramidase

  • Tritium-labeled ceramide (e.g., [³H]C16-ceramide) or a fluorescent ceramide analogue

  • This compound

  • Assay buffer (e.g., 25 mM glycine-NaOH, pH 9.0, 5 mM CaCl₂, 150 mM NaCl, 0.3% Triton X-100)

  • Scintillation fluid and counter (for radioactive assay) or fluorometer (for fluorescent assay)

Procedure Outline:

  • Prepare reaction mixtures containing the assay buffer, enzyme source, and varying concentrations of this compound.

  • Pre-incubate the mixtures to allow for inhibitor binding.

  • Initiate the reaction by adding the radiolabeled or fluorescent ceramide substrate.

  • Incubate at 37°C for a defined period.

  • Stop the reaction (e.g., by adding a solvent to extract the product).

  • Separate the product (radiolabeled fatty acid or fluorescent product) from the substrate.

  • Quantify the product using liquid scintillation counting or fluorescence measurement.

  • Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

Diagram: Experimental Workflow for Alkaline Ceramidase Inhibition Assay

Ceramidase_Assay_Workflow start Start prep Prepare Reaction Mixtures (Buffer, Enzyme, this compound) start->prep preincubate Pre-incubate prep->preincubate add_substrate Add Radiolabeled/ Fluorescent Ceramide preincubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction & Extract incubate->stop_reaction separate Separate Product from Substrate stop_reaction->separate quantify Quantify Product (Scintillation/Fluorescence) separate->quantify analyze Calculate % Inhibition & IC50 quantify->analyze end End analyze->end

Caption: A generalized workflow for determining the inhibitory activity of this compound on alkaline ceramidase.

Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line of interest

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold) for fixation

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure Outline:

  • Seed cancer cells and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound or vehicle control for a specified duration (e.g., 24-48 hours).

  • Harvest cells by trypsinization and wash with PBS.

  • Fix cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

  • Store fixed cells at -20°C for at least 2 hours.

  • Wash cells with PBS to remove ethanol.

  • Resuspend cells in PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Deconvolute the resulting DNA histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Clinical Status

As of the latest available information, there is no evidence of this compound (or its chemical name D-erythro-2-(N-myristoylamino)-1-phenyl-1-propanol) being investigated in clinical trials for the treatment of cancer. Extensive searches of clinical trial registries did not yield any relevant results.

Conclusion

This compound presents a compelling mechanism of action for the targeted therapy of cancer. By specifically inhibiting alkaline ceramidase and inducing the accumulation of the tumor-suppressive lipid ceramide, it effectively triggers cell cycle arrest and apoptosis in cancer cells. The data summarized in this guide, along with the outlined experimental protocols, provide a solid foundation for further investigation into the therapeutic potential of this compound. Future research should focus on expanding the evaluation of this compound across a broader range of cancer cell lines, elucidating the finer details of its downstream signaling pathways, and exploring its efficacy in in vivo models to pave the way for potential clinical development.

References

The Role of D-erythro-MAPP in Sphingolipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of D-erythro-2-(N-myristoylamino)-1-phenyl-1-propanol (D-erythro-MAPP), a pivotal synthetic analog of ceramide, and its function within the intricate network of sphingolipid metabolism. This compound serves as a potent and selective inhibitor of alkaline ceramidase, a key enzyme responsible for the hydrolysis of ceramide into sphingosine. By impeding this catabolic step, this compound effectively elevates endogenous ceramide levels, a bioactive lipid implicated in a myriad of cellular processes including cell cycle arrest, growth suppression, and apoptosis. This document will elucidate the mechanism of action of this compound, present its quantitative inhibitory data, detail relevant experimental methodologies, and visualize its impact on sphingolipid signaling pathways.

Introduction to Sphingolipid Metabolism and the Role of Ceramidases

Sphingolipids are a class of lipids that are not only integral structural components of cellular membranes but also function as critical signaling molecules in a vast array of cellular processes. The metabolic pathways of sphingolipids are complex and tightly regulated, with the balance between key metabolites often dictating cellular fate. At a central juncture of these pathways lies ceramide, which can be metabolized by ceramidases to produce sphingosine. Sphingosine can then be phosphorylated to form sphingosine-1-phosphate (S1P), a potent signaling molecule with roles in cell proliferation, survival, and migration.

There are several types of ceramidases, broadly classified by their optimal pH: acid, neutral, and alkaline. Alkaline ceramidases, the target of this compound, are crucial in regulating the cellular balance of ceramide and sphingosine. There are three known human alkaline ceramidases: ACER1, ACER2, and ACER3.[1] The targeted inhibition of these enzymes presents a valuable pharmacological strategy for modulating sphingolipid signaling in various pathological contexts, including cancer and neurodegenerative disorders.[2]

This compound: Mechanism of Action

This compound, a synthetic ceramide analog, functions as a specific inhibitor of alkaline ceramidase.[3][4] Its inhibitory action stems from its structural similarity to the natural substrate, ceramide. Unlike its enantiomer, L-erythro-MAPP, which is metabolized by alkaline ceramidase, this compound is resistant to metabolism and instead binds to the enzyme, blocking its catalytic activity.[3] This leads to a significant, time- and concentration-dependent increase in endogenous ceramide levels within the cell. The accumulation of ceramide, in turn, triggers downstream signaling cascades that can induce growth suppression and cell cycle arrest, particularly at the G0/G1 phase.

A key feature of this compound is its selectivity for alkaline ceramidase over acid ceramidase, making it a precise tool for studying the specific roles of alkaline ceramidase in cellular signaling.

Quantitative Inhibitory Data

The efficacy of this compound as an inhibitor of alkaline ceramidase has been quantified in several studies. The following table summarizes the key inhibitory parameters.

ParameterValueEnzyme SourceReference
IC50 1-5 µMIn vitro
IC50 1 µMAlkaline Ceramidase
IC50 >500 µMAcid Ceramidase
Ki 2-13 µMAlkaline Ceramidase

Signaling Pathway and Experimental Workflow Visualization

To visually represent the role of this compound, the following diagrams have been generated using the DOT language.

sphingolipid_pathway cluster_membrane Cellular Environment Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Sphingomyelinase Sphingosine Sphingosine Ceramide->Sphingosine Alkaline Ceramidase Cell Cycle Arrest / Growth Suppression Cell Cycle Arrest / Growth Suppression Ceramide->Cell Cycle Arrest / Growth Suppression S1P Sphingosine-1-Phosphate Sphingosine->S1P Sphingosine Kinase Sphingomyelinase Sphingomyelinase Alkaline Ceramidase Alkaline Ceramidase Sphingosine Kinase Sphingosine Kinase This compound This compound This compound->Alkaline Ceramidase Inhibition

Caption: Sphingolipid metabolic pathway illustrating the inhibitory action of this compound on alkaline ceramidase, leading to ceramide accumulation.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays Cell Seeding Cell Seeding Treatment with this compound Treatment with this compound Cell Seeding->Treatment with this compound Alkaline Ceramidase Activity Assay Alkaline Ceramidase Activity Assay Treatment with this compound->Alkaline Ceramidase Activity Assay Ceramide Quantification (HPLC-MS/MS) Ceramide Quantification (HPLC-MS/MS) Treatment with this compound->Ceramide Quantification (HPLC-MS/MS) Cell Viability Assay (e.g., MTT) Cell Viability Assay (e.g., MTT) Treatment with this compound->Cell Viability Assay (e.g., MTT) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Treatment with this compound->Cell Cycle Analysis (Flow Cytometry)

Caption: Experimental workflow for evaluating the effects of this compound on cellular systems.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound.

Alkaline Ceramidase Activity Assay

This protocol is adapted from methodologies used to measure the activity of alkaline ceramidases.

Objective: To determine the in vitro activity of alkaline ceramidase in the presence and absence of this compound.

Materials:

  • Microsomal preparations from cells or tissues expressing alkaline ceramidase.

  • Substrate: D-ribo-C12-NBD-phytoceramide (NBD-C12-PHC).

  • Assay Buffer: 25 mM glycine-NaOH (pH 9.0-9.4), 5 mM CaCl2, 150 mM NaCl, 0.3% Triton X-100.

  • This compound stock solution.

  • HPLC system with a fluorescence detector.

Procedure:

  • Substrate Preparation: Disperse the NBD-C12-PHC substrate in the assay buffer by sonication in a water bath to form micelles.

  • Enzyme Preparation: Prepare microsomal protein suspensions in a buffer lacking Triton X-100.

  • Inhibitor Incubation: Pre-incubate the microsomal preparations with varying concentrations of this compound for a specified time at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate-micelle mixture to the pre-incubated microsomes. The final reaction mixture should contain a defined concentration of substrate and microsomal protein.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a solvent such as methanol.

  • Product Analysis: Analyze the production of the fluorescent product, NBD-C12-fatty acid, by reverse-phase HPLC with fluorescence detection.

  • Data Analysis: Quantify the peak areas corresponding to the product and calculate the enzyme activity. Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Quantification of Intracellular Ceramide Levels by HPLC-MS/MS

This protocol provides a method for the sensitive and specific quantification of various ceramide species in cell lysates.

Objective: To measure the change in endogenous ceramide levels in cells treated with this compound.

Materials:

  • Cultured cells treated with this compound or vehicle control.

  • Internal Standard (e.g., C17:0 ceramide).

  • Lipid extraction solvents (e.g., methanol, chloroform, or other optimized solvent systems).

  • HPLC system coupled to a tandem mass spectrometer (MS/MS).

  • C8 or C18 reverse-phase HPLC column.

Procedure:

  • Cell Lysis and Lipid Extraction:

    • Harvest the treated and control cells.

    • Add the internal standard to the cell pellets.

    • Perform lipid extraction using a method such as the Bligh-Dyer method or a simplified methanol-based extraction.

    • Evaporate the organic phase to dryness under a stream of nitrogen.

  • Sample Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for HPLC injection (e.g., mobile phase).

  • HPLC-MS/MS Analysis:

    • Inject the reconstituted sample into the HPLC-MS/MS system.

    • Separate the different ceramide species using a gradient elution on a reverse-phase column.

    • Detect and quantify the ceramides using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting specific precursor-to-product ion transitions for each ceramide species and the internal standard.

  • Data Analysis:

    • Integrate the peak areas for each ceramide species and the internal standard.

    • Calculate the concentration of each ceramide species relative to the internal standard and normalize to a measure of cell number or protein content.

    • Compare the ceramide levels between this compound-treated and control cells.

Cell Viability Assay (MTT Assay)

This protocol outlines a colorimetric assay to assess cell viability following treatment with this compound.

Objective: To determine the effect of this compound on the viability of a cell population.

Materials:

  • Cultured cells.

  • This compound stock solution.

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., SDS-HCl or DMSO).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours). Include vehicle-treated control wells.

  • MTT Addition: Following the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Express the viability of treated cells as a percentage of the vehicle-treated control cells. Calculate the IC50 value for cell viability if applicable.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the use of flow cytometry to analyze the distribution of cells in different phases of the cell cycle after this compound treatment.

Objective: To determine if this compound induces cell cycle arrest.

Materials:

  • Cultured cells treated with this compound or vehicle control.

  • Phosphate-buffered saline (PBS).

  • Fixation solution (e.g., ice-cold 70% ethanol).

  • Staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.

  • Flow cytometer.

Procedure:

  • Cell Harvesting: Harvest both adherent and suspension cells from the treatment and control groups.

  • Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate the cells on ice or at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in the DNA staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Collect data on the fluorescence intensity of the DNA dye for a sufficient number of cells (e.g., 10,000-20,000 events).

  • Data Analysis:

    • Generate a histogram of DNA content.

    • Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

    • Compare the cell cycle distribution between this compound-treated and control cells to identify any potential cell cycle arrest.

Conclusion and Future Directions

This compound has been established as a valuable pharmacological tool for the investigation of sphingolipid metabolism. Its specific inhibition of alkaline ceramidase allows for the precise manipulation of endogenous ceramide levels, providing insights into the downstream signaling consequences of ceramide accumulation. The resultant effects on cell growth and cell cycle progression underscore the therapeutic potential of targeting alkaline ceramidases in diseases characterized by aberrant cell proliferation, such as cancer.

Future research in this area could focus on the development of second-generation inhibitors with improved pharmacokinetic and pharmacodynamic properties for in vivo applications. Furthermore, exploring the specific roles of individual alkaline ceramidase isoforms (ACER1, ACER2, and ACER3) in different cellular contexts and disease models will be crucial for the development of more targeted therapeutic strategies. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance our understanding of sphingolipid signaling and its therapeutic manipulation.

References

D-erythro-MAPP: A Selective Inhibitor of Alkaline Ceramidase

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

D-erythro-2-(N-myristoylamino)-1-phenyl-1-propanol (D-erythro-MAPP) is a synthetic analog of ceramide that has emerged as a potent and selective inhibitor of alkaline ceramidases (ACERs).[1][2] By blocking the hydrolysis of ceramide into sphingosine and a free fatty acid, this compound leads to the accumulation of endogenous ceramides, bioactive lipids that play crucial roles in various cellular processes, including cell cycle arrest, growth suppression, and apoptosis.[2] This technical guide provides an in-depth overview of this compound, including its inhibitory profile, the signaling pathways it modulates, and detailed experimental protocols for its use in research settings.

Quantitative Data

The inhibitory activity and selectivity of this compound have been characterized in various studies. The following tables summarize the key quantitative data.

Table 1: Inhibitory Activity of this compound

EnzymeIC50KiCell Line/SystemReference
Alkaline Ceramidase1-5 µM2-13 µMIn vitro[3]
Alkaline Ceramidase1 µM-HL-60 cells
Acid Ceramidase>500 µM-In vitro
Acid Ceramidase~500 µM-In vitro

Table 2: Effects of this compound on Sphingolipid Levels and Cellular Processes

EffectConcentrationCell LineDuration of TreatmentMagnitude of EffectReference
Increased Endogenous Ceramide5 µMHL-6024 hours>3-fold increase
Growth Suppression5 µMHL-60Time-dependent-
G0/G1 Cell Cycle Arrest5 µMHL-60--
Apoptosis Induction-C3H10T1/2-8-fold increase (with ceramide)
Decreased Sphingosine (SPH)-K56272 hoursInhibition of Ara-C induced increase
Decreased Sphingosine-1-Phosphate (S1P)-K56272 hoursInhibition of Ara-C induced increase
Decreased SPH and S1P in vivo-Mice-Significant decrease in erythrocytes and plasma

Signaling Pathways

Alkaline ceramidases are key regulators of the sphingolipid metabolic pathway, influencing the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P). Inhibition of alkaline ceramidase by this compound disrupts this balance, leading to cellular outcomes such as apoptosis and cell cycle arrest.

Sphingolipid_Metabolism Ceramide Ceramide Alkaline_Ceramidase Alkaline Ceramidase (ACER) Ceramide->Alkaline_Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis promotes Cell_Cycle_Arrest Cell Cycle Arrest Ceramide->Cell_Cycle_Arrest promotes Sphingosine Sphingosine (SPH) Alkaline_Ceramidase->Sphingosine hydrolyzes D_erythro_MAPP This compound D_erythro_MAPP->Alkaline_Ceramidase inhibits Sphingosine_Kinase Sphingosine Kinase (SPH K) Sphingosine->Sphingosine_Kinase S1P Sphingosine-1-Phosphate (S1P) Sphingosine_Kinase->S1P phosphorylates Proliferation_Survival Proliferation & Survival S1P->Proliferation_Survival promotes

Caption: this compound inhibits alkaline ceramidase, increasing ceramide levels and promoting apoptosis and cell cycle arrest, while decreasing pro-survival S1P.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

In Vitro Alkaline Ceramidase Activity Assay

This protocol is adapted from methodologies described in the literature and is designed to measure the activity of alkaline ceramidase in cell lysates or purified enzyme preparations.

Materials:

  • Cell lysate or purified alkaline ceramidase

  • This compound (in a suitable solvent like DMSO or ethanol)

  • Substrate: NBD-C12-phytoceramide or [3H]C16-ceramide

  • Reaction Buffer: 25 mM Glycine-NaOH, pH 9.4, 5 mM CaCl2, 150 mM NaCl, 0.3% Triton X-100

  • Stop Solution: Chloroform:Methanol (2:1, v/v)

  • TLC plate

  • TLC developing solvent: Chloroform/Methanol/25% Ammonia (14:6:1, v/v/v)

  • Fluorescence or radioactivity detector

Procedure:

  • Prepare the reaction mixture by dispersing the substrate in the reaction buffer via sonication to form micelles.

  • Pre-incubate the enzyme preparation with varying concentrations of this compound or vehicle control for 15 minutes at 37°C.

  • Initiate the reaction by adding the substrate mixture to the enzyme/inhibitor solution. The final substrate concentration is typically 10-50 µM.

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Stop the reaction by adding the stop solution.

  • Vortex thoroughly and centrifuge to separate the phases.

  • Spot the lower organic phase onto a TLC plate.

  • Develop the TLC plate using the specified developing solvent.

  • Visualize and quantify the product (NBD-fatty acid or [3H]palmitate) using a suitable detector.

  • Calculate the percentage of inhibition relative to the vehicle control.

Assay_Workflow Start Start Prepare_Enzyme Prepare Enzyme (Lysate or Purified) Start->Prepare_Enzyme Prepare_Substrate Prepare Substrate (e.g., NBD-Ceramide) Start->Prepare_Substrate Pre_incubation Pre-incubate Enzyme with This compound or Vehicle Prepare_Enzyme->Pre_incubation Reaction Initiate and Incubate Reaction (37°C, 30-60 min) Prepare_Substrate->Reaction Pre_incubation->Reaction Stop Stop Reaction (Chloroform:Methanol) Reaction->Stop Extraction Phase Separation and Extraction Stop->Extraction TLC Thin Layer Chromatography (TLC) Extraction->TLC Analysis Quantify Product TLC->Analysis End End Analysis->End

Caption: Workflow for the in vitro alkaline ceramidase activity assay.
Cell Culture and Treatment with this compound

This protocol outlines the general procedure for treating cultured cells with this compound to study its effects on cellular processes.

Materials:

  • Cultured cells (e.g., HL-60, MCF-7)

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO or ethanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in appropriate culture vessels and allow them to adhere and grow to the desired confluency.

  • Prepare a working solution of this compound in complete culture medium from the stock solution. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).

  • Remove the existing medium from the cells and replace it with the medium containing this compound or a vehicle control.

  • Incubate the cells for the desired period (e.g., 24-72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • After incubation, harvest the cells for downstream analysis (e.g., cell viability assay, cell cycle analysis, lipid extraction).

Quantification of Endogenous Ceramide Levels

This protocol describes the extraction and quantification of endogenous ceramide from cells treated with this compound, adapted from established methods.

Materials:

  • Treated and control cells

  • PBS

  • Methanol

  • Chloroform

  • Internal standards (e.g., C17:0 ceramide)

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

  • Harvest cells by scraping or trypsinization and wash with ice-cold PBS.

  • Perform lipid extraction using a modified Bligh-Dyer method: add a mixture of chloroform:methanol (1:2, v/v) to the cell pellet, followed by chloroform and water to induce phase separation.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis.

  • Quantify ceramide species by LC-MS/MS, using internal standards for normalization.

Lipid_Extraction_Workflow Start Start with Treated Cells Harvest Harvest and Wash Cells (ice-cold PBS) Start->Harvest Lyse Add Chloroform:Methanol (1:2) + Internal Standard Harvest->Lyse Separate Induce Phase Separation (add Chloroform and Water) Lyse->Separate Extract Collect Lower Organic Phase Separate->Extract Dry Dry Lipid Extract (Nitrogen Stream) Extract->Dry Reconstitute Reconstitute in LC-MS/MS Solvent Dry->Reconstitute Analyze Analyze by LC-MS/MS Reconstitute->Analyze End End Analyze->End

Caption: Workflow for the extraction and quantification of endogenous ceramides.
In Vivo Administration of this compound

This protocol provides a general guideline for the administration of this compound to mice to study its in vivo effects.

Materials:

  • This compound

  • Vehicle (e.g., DMSO, ethanol, or a suitable formulation for injection)

  • Mice

  • Injection equipment (syringes, needles)

Procedure:

  • Prepare the this compound solution in the chosen vehicle at the desired concentration.

  • Administer this compound to the mice via the desired route (e.g., intravenous, intraperitoneal injection). The dosage and frequency will depend on the specific experimental design.

  • At the end of the treatment period, collect blood and/or tissues for analysis of sphingolipid levels or other relevant biomarkers.

  • For plasma analysis, collect blood into tubes containing an anticoagulant, centrifuge to separate the plasma, and store at -80°C until analysis.

  • For tissue analysis, harvest tissues, snap-freeze in liquid nitrogen, and store at -80°C until lipid extraction.

Conclusion

This compound is a valuable pharmacological tool for studying the roles of alkaline ceramidases and the downstream effects of ceramide accumulation. Its selectivity for alkaline ceramidase over acid ceramidase allows for the targeted investigation of specific sphingolipid metabolic pathways. The protocols and data presented in this guide are intended to provide researchers and drug development professionals with the necessary information to effectively utilize this compound in their studies. As our understanding of the complexities of sphingolipid signaling continues to grow, selective inhibitors like this compound will be instrumental in dissecting these pathways and identifying potential therapeutic targets.

References

A Technical Guide to D-erythro-MAPP's Role in Ceramide Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramide is a critical bioactive sphingolipid that functions as a second messenger in a variety of cellular processes, including apoptosis, cell cycle arrest, and senescence. The intracellular concentration of ceramide is tightly regulated by a complex network of enzymes responsible for its synthesis and catabolism. One key regulatory node is the degradation of ceramide by ceramidases. This guide focuses on D-erythro-2-(N-myristoylamino)-1-phenyl-1-propanol (D-erythro-MAPP), a specific inhibitor of alkaline ceramidase, and explores its mechanism of action and its profound impact on ceramide signaling pathways. Through the inhibition of ceramide degradation, this compound elevates endogenous ceramide levels, thereby promoting ceramide-induced cellular responses. This document provides a comprehensive overview of this compound, including its mechanism, quantitative inhibitory data, relevant experimental protocols, and its potential as a therapeutic agent.

Introduction to Ceramide Signaling

Ceramide, a central molecule in sphingolipid metabolism, is composed of a sphingosine backbone linked to a fatty acid via an amide bond.[1] It is not merely a structural component of cellular membranes but also a pivotal signaling molecule. Ceramide can be generated through three primary pathways: the de novo synthesis pathway, the hydrolysis of sphingomyelin by sphingomyelinases, and the salvage pathway that recycles sphingosine.[1]

The balance between ceramide and its metabolites, such as sphingosine-1-phosphate (S1P), often dictates cellular fate. While ceramide is widely associated with pro-apoptotic and anti-proliferative signals, S1P is linked to cell survival and proliferation.[2] The enzymes that metabolize ceramide are therefore critical control points in cellular signaling. Among these are the ceramidases, which hydrolyze ceramide into sphingosine and a free fatty acid.[3] this compound has emerged as a key chemical tool and potential therapeutic agent by specifically targeting and inhibiting alkaline ceramidase activity.[4]

Mechanism of Action of this compound

This compound is a synthetic ceramide analog that functions not as a direct mimic of ceramide but as an inhibitor of its degradation. Its stereochemical configuration is opposite to that of the natural D-erythro-ceramide. The primary molecular target of this compound is alkaline ceramidase. By inhibiting this enzyme, this compound prevents the hydrolysis of endogenous ceramide, leading to its accumulation within the cell. This elevation of intracellular ceramide levels subsequently activates downstream signaling cascades that mediate the biological effects associated with high ceramide concentrations, such as cell growth suppression and cell cycle arrest.

Interestingly, this compound is poorly metabolized and remains intact within cells, which contributes to its sustained inhibitory effect. In contrast, its enantiomer, L-erythro-MAPP, is readily metabolized and shows no significant biological activity. This stereospecificity highlights the precise nature of the interaction between this compound and alkaline ceramidase.

cluster_0 Sphingolipid Metabolism cluster_1 Cellular Outcomes Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Sphingomyelinase Sphingosine Sphingosine Ceramide->Sphingosine Alkaline Ceramidase Apoptosis Apoptosis & Cell Cycle Arrest Ceramide->Apoptosis S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase Proliferation Cell Growth & Proliferation S1P->Proliferation MAPP This compound MAPP->Ceramide Inhibits Degradation

Caption: this compound inhibits alkaline ceramidase, leading to ceramide accumulation and pro-apoptotic signaling.

Quantitative Data on this compound Inhibition

The efficacy of this compound as an inhibitor of ceramidase has been quantified in several studies. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The data clearly indicates a high specificity for alkaline ceramidase over acid ceramidase.

Enzyme Cell Line / System IC50 Value Reference
Alkaline Ceramidasein vitro1-5 µM
Alkaline Ceramidasein vitro1 µM
Acid Ceramidasein vitro>500 µM
Acid Ceramidasein vitro500 µM
Cell ViabilityMCF-7 Cells4.4 µM

Impact on Ceramide Signaling Pathways

By increasing the intracellular concentration of ceramide, this compound treatment triggers a range of downstream signaling events. Elevated ceramide levels are known to influence several key cellular pathways:

  • Cell Cycle Arrest: this compound treatment of HL-60 human promyelocytic leukemia cells leads to an arrest in the G0/G1 phase of the cell cycle, a well-documented effect of ceramide accumulation.

  • Apoptosis: Increased ceramide is a potent inducer of apoptosis. It can activate protein phosphatases, such as ceramide-activated protein phosphatase (CAPP), and influence mitochondrial function to initiate programmed cell death.

  • MAP Kinase Pathway: Ceramide has been shown to modulate the activity of the mitogen-activated protein kinase (MAPK) signaling cascade. For instance, it can accelerate the dephosphorylation of ERK1/2, leading to downstream effects on cellular processes like prostaglandin production.

The inhibition of alkaline ceramidase by this compound effectively shifts the sphingolipid rheostat towards a pro-apoptotic, anti-proliferative state by preventing the conversion of ceramide to the pro-survival molecule sphingosine.

MAPP This compound AC Alkaline Ceramidase MAPP->AC Inhibits Sphingosine Sphingosine AC->Sphingosine Converts Ceramide to Ceramide Ceramide CAPP CAPP Activation Ceramide->CAPP ERK ERK1/2 Dephosphorylation Ceramide->ERK Apoptosis Apoptosis & Growth Suppression CAPP->Apoptosis ERK->Apoptosis

Caption: Downstream signaling effects following alkaline ceramidase inhibition by this compound.

Experimental Protocols

In Vitro Ceramidase Activity Assay

This protocol provides a general framework for measuring the inhibitory effect of this compound on ceramidase activity in vitro.

Objective: To determine the IC50 of this compound for alkaline and acid ceramidase.

Materials:

  • Cell lysates (e.g., from HL-60 cells) as a source of ceramidase.

  • Ceramide substrate (e.g., C16-ceramide).

  • This compound.

  • Assay buffers:

    • Alkaline buffer (e.g., pH 9.0).

    • Acidic buffer (e.g., pH 4.5).

  • Radiolabeled ATP ([γ-³²P]ATP) for quantification of ceramide-1-phosphate.

  • Thin-layer chromatography (TLC) system.

  • Scintillation counter or phosphorimager.

Procedure:

  • Prepare Lysates: Homogenize cells in a suitable lysis buffer and determine protein concentration.

  • Reaction Setup: In separate tubes, combine the cell lysate, assay buffer (either alkaline or acid), and varying concentrations of this compound.

  • Substrate Addition: Add the ceramide substrate to initiate the reaction.

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination & Lipid Extraction: Stop the reaction and extract lipids using a chloroform/methanol solvent system.

  • Quantification: The remaining ceramide is phosphorylated using diacylglycerol kinase and [γ-³²P]ATP to form [³²P]ceramide-1-phosphate.

  • TLC Separation: Separate the radiolabeled product ([³²P]Cer-1-P) from the substrate using TLC.

  • Analysis: Quantify the radioactivity of the product spots. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

cluster_workflow Ceramidase Inhibition Assay Workflow A 1. Prepare Cell Lysate (Source of Ceramidase) B 2. Set up Reaction Mix (Lysate + Buffer + D-MAPP) A->B C 3. Add Ceramide Substrate & Incubate at 37°C B->C D 4. Terminate Reaction & Extract Lipids C->D E 5. Quantify Remaining Ceramide (via phosphorylation with [³²P]ATP) D->E F 6. Separate Product by TLC E->F G 7. Analyze Radioactivity & Calculate IC50 F->G

Caption: Workflow for determining the in vitro inhibitory activity of this compound on ceramidase.

Therapeutic Potential and Future Directions

The ability of this compound to elevate endogenous ceramide levels makes it a compound of significant interest for therapeutic development, particularly in oncology. Since ceramide is a potent inducer of apoptosis and cell cycle arrest, inhibiting its degradation is a promising strategy for cancer treatment. Studies have shown that this compound can reduce the viability of cancer cell lines, such as human breast cancer MCF-7 cells.

Future research will likely focus on:

  • Prodrug Development: Enhancing the pharmacokinetic properties of this compound through the design of prodrugs to improve its delivery and efficacy in vivo.

  • Combination Therapies: Investigating the synergistic effects of this compound with conventional chemotherapeutic agents.

  • Exploring Other Pathologies: Given the role of sphingolipid dysregulation in various diseases, including neurodegenerative disorders and metabolic conditions, the therapeutic utility of this compound may extend beyond cancer.

Conclusion

This compound is a potent and specific inhibitor of alkaline ceramidase that serves as an invaluable tool for studying ceramide signaling. By blocking the catabolism of ceramide, it effectively elevates intracellular levels of this key second messenger, leading to significant anti-proliferative and pro-apoptotic effects. The detailed understanding of its mechanism of action, supported by robust quantitative data and clear experimental methodologies, positions this compound as a promising lead compound for the development of novel therapeutics targeting the ceramide signaling pathway.

References

The Alkaline Ceramidase Inhibitor D-erythro-MAPP: A Technical Guide to its Effects on Endogenous Ceramide Levels and Cell Cycle Progression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-erythro-MAPP ((1S,2R)-D-erythro-2-N-myristoylamino)-1-phenyl-1-propanol) is a potent and selective cell-permeable inhibitor of alkaline ceramidase. By blocking the hydrolysis of ceramide into sphingosine and a fatty acid, this compound effectively elevates endogenous ceramide levels. This accumulation of ceramide, a critical bioactive sphingolipid, triggers significant downstream cellular effects, most notably the induction of cell cycle arrest at the G0/G1 phase and subsequent inhibition of cell proliferation. This technical guide provides an in-depth overview of the mechanism of action of this compound, quantitative data on its effects, detailed experimental protocols, and visualizations of the key cellular pathways involved.

Mechanism of Action

This compound functions as a competitive inhibitor of alkaline ceramidases, with a significantly lower inhibitory concentration for alkaline ceramidases compared to acid ceramidase[1]. This selectivity allows for the targeted modulation of ceramide metabolism. The inhibition of alkaline ceramidase activity leads to the accumulation of various ceramide species within the cell. Elevated ceramide levels then act as a second messenger, initiating a signaling cascade that culminates in cell cycle arrest and the suppression of cell growth[1].

Quantitative Data

The following tables summarize the quantitative effects of this compound on enzyme activity, endogenous ceramide levels, and cell viability.

Table 1: Inhibitory Activity of this compound on Ceramidase Enzymes

EnzymeIC50 (in vitro)Cell LineReference
Alkaline Ceramidase1-5 µMHL-60[1]
Acid Ceramidase>500 µMHL-60[1]

Table 2: Effects of this compound on Endogenous Ceramide Levels and Cell Viability

Cell LineThis compound ConcentrationTime PointEffect on Endogenous Ceramide LevelsEffect on Cell Viability (IC50)Reference
HL-60 (Human Promyelocytic Leukemia)5 µM24 hours> 3-fold increase over baselineNot Reported[1]
MCF-7 (Human Breast Cancer)Not ReportedNot ReportedNot Reported4.4 µM

Signaling Pathway

The elevation of endogenous ceramide levels by this compound triggers a signaling cascade that leads to G0/G1 cell cycle arrest. A key event in this pathway is the dephosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb binds to the E2F transcription factor, preventing the transcription of genes required for entry into the S phase. The accumulation of ceramide is also associated with the upregulation of the cyclin-dependent kinase inhibitor p21 and downregulation of cyclin D1.

D_erythro_MAPP_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus D-erythro-MAPP_ext This compound D-erythro-MAPP_int This compound D-erythro-MAPP_ext->D-erythro-MAPP_int Cellular Uptake Alk_Cer Alkaline Ceramidase D-erythro-MAPP_int->Alk_Cer Inhibition Sphingosine Sphingosine Fatty_Acid Fatty Acid Ceramide Ceramide Ceramide->Sphingosine Hydrolysis Ceramide->Fatty_Acid p21 p21 (CDK Inhibitor) Ceramide->p21 Upregulates CyclinD_CDK46 Cyclin D / CDK4/6 Ceramide->CyclinD_CDK46 Downregulates p21->CyclinD_CDK46 Inhibits pRb_p pRb-P (Hyperphosphorylated) CyclinD_CDK46->pRb_p Phosphorylates pRb pRb (Hypophosphorylated) pRb_p->pRb Dephosphorylation (PP1 mediated) E2F E2F pRb_p->E2F Releases pRb->E2F Binds and Inhibits G1_Arrest G0/G1 Phase Cell Cycle Arrest pRb->G1_Arrest S_phase_genes S-Phase Gene Transcription E2F->S_phase_genes Activates

Caption: Signaling pathway of this compound leading to G0/G1 cell cycle arrest.

Experimental Protocols

The following are representative protocols for the evaluation of this compound's effects on endogenous ceramide levels and cell viability.

Measurement of Endogenous Ceramide Levels by Diacylglycerol Kinase Assay

This protocol is a representative method based on the diacylglycerol (DG) kinase assay, a commonly used technique for ceramide quantification.

Materials:

  • Cell culture reagents

  • This compound

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • Diacylglycerol (DG) kinase

  • [γ-³²P]ATP

  • Thin-layer chromatography (TLC) plates and developing solvents

  • Phosphorimager or scintillation counter

Procedure:

  • Cell Seeding and Treatment: Seed cells (e.g., HL-60) at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for the desired time points.

  • Lipid Extraction: After treatment, harvest the cells and perform lipid extraction using a standard method, such as the Bligh-Dyer method.

  • Diacylglycerol Kinase Reaction: Resuspend the dried lipid extract in a reaction buffer containing DG kinase and [γ-³²P]ATP. Incubate to allow for the phosphorylation of ceramide to ceramide-1-phosphate.

  • Separation by TLC: Spot the reaction mixture onto a TLC plate and develop the plate using an appropriate solvent system to separate ceramide-1-phosphate from other lipids.

  • Quantification: Visualize and quantify the radiolabeled ceramide-1-phosphate using a phosphorimager or by scraping the corresponding band from the TLC plate and measuring radioactivity with a scintillation counter.

  • Data Analysis: Calculate the amount of ceramide in each sample by comparing the radioactivity to a standard curve generated with known amounts of ceramide.

Cell Viability Assay (MTT Assay)

Materials:

  • Cell culture reagents

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • Treatment: After cell adherence, treat with a range of this compound concentrations.

  • MTT Addition: Following the treatment period, add MTT solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control and determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for studying the effects of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Analysis cluster_outcome Outcome Cell_Culture Cell Culture (e.g., HL-60, MCF-7) Treatment Treatment with This compound (Dose-response & Time-course) Cell_Culture->Treatment Lipid_Extraction Lipid Extraction Treatment->Lipid_Extraction MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay Flow_Cytometry Flow Cytometry (Cell Cycle Analysis) Treatment->Flow_Cytometry Western_Blot Western Blot (pRb, p21, Cyclin D1) Treatment->Western_Blot DG_Kinase_Assay Diacylglycerol Kinase Assay Lipid_Extraction->DG_Kinase_Assay TLC Thin-Layer Chromatography DG_Kinase_Assay->TLC Quantification Quantification of Ceramide-1-Phosphate TLC->Quantification Data_Analysis Data Analysis and Interpretation Quantification->Data_Analysis MTT_Assay->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis

Caption: A typical experimental workflow for investigating this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of endogenous ceramide in cellular processes. Its selectivity for alkaline ceramidase allows for the specific elevation of intracellular ceramide levels, leading to well-defined downstream effects such as G0/G1 cell cycle arrest. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of modulating ceramide metabolism. Further research is warranted to fully elucidate the effects of this compound across a broader range of cell types and to explore its potential in preclinical models of diseases characterized by aberrant cell proliferation.

References

D-erythro-MAPP: A Technical Guide to its Application as a Selective Alkaline Ceramidase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and application of D-erythro-2-(N-Myristoylamino)-1-phenyl-1-propanol (D-erythro-MAPP) as a potent and selective research tool for the inhibition of alkaline ceramidase. This document details the mechanism of action of this compound, its quantitative biochemical and cellular effects, and provides detailed protocols for its use in key experimental assays. The information presented is intended for researchers, scientists, and drug development professionals working in the field of sphingolipid metabolism and cell signaling.

Introduction

This compound is a synthetic ceramide analogue that has emerged as a critical tool for investigating the role of alkaline ceramidases in cellular processes.[1][2] Unlike its parent molecule, ceramide, which is a key second messenger involved in cell growth, differentiation, and apoptosis, this compound functions not as a direct signaling molecule but as a specific inhibitor of the enzymes responsible for ceramide degradation.[1][3] Its selectivity for alkaline ceramidases over their acidic counterparts makes it an invaluable instrument for dissecting the distinct roles of these enzyme families in sphingolipid metabolism and signaling pathways.[1]

The primary mechanism of action of this compound is the competitive inhibition of alkaline ceramidase, the enzyme that catalyzes the hydrolysis of ceramide into sphingosine and a free fatty acid. By blocking this enzymatic activity, this compound leads to an accumulation of endogenous ceramide within the cell. This elevation of intracellular ceramide levels subsequently triggers a cascade of downstream signaling events, most notably leading to cell growth suppression and arrest of the cell cycle at the G0/G1 phase.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in various in vitro and cellular assays.

Table 1: In Vitro Inhibitory Activity of this compound

Target EnzymeIC50KiNotesReference
Alkaline Ceramidase1-5 µM2-13 µMHighly potent and selective inhibition.
Acid Ceramidase>500 µM-Poor inhibitor, demonstrating high selectivity.

Table 2: Cellular Effects of this compound in HL-60 Human Promyelocytic Leukemia Cells

EffectConcentrationTimeObservationReference
Growth Suppression5 µMTime-dependentSignificant inhibition of cell proliferation.
Cell Cycle Arrest5 µM-Arrest in the G0/G1 phase of the cell cycle.
Endogenous Ceramide Elevation5 µM24 hours> 3-fold increase over baseline.

Table 3: Cellular Effects of this compound in MCF-7 Human Breast Cancer Cells

EffectIC50TimeObservationReference
Inhibition of Cell Viability4.4 µM and 15.6 µM24 hoursDose-dependent reduction in cell viability.

Signaling Pathway and Experimental Workflows

Signaling Pathway of this compound Action

The inhibitory action of this compound on alkaline ceramidase initiates a clear signaling cascade, leading to significant cellular outcomes. The diagram below illustrates this pathway.

D_erythro_MAPP_Pathway MAPP This compound AlkCer Alkaline Ceramidase MAPP->AlkCer Inhibits Ceramide Ceramide AlkCer->Ceramide Metabolizes Sphingosine Sphingosine Ceramide->Sphingosine Hydrolysis Growth_Suppression Growth Suppression Ceramide->Growth_Suppression Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest Ceramide->Cell_Cycle_Arrest

Caption: Signaling pathway of this compound.

Experimental Workflow for Assessing this compound Activity

A typical experimental workflow to characterize the effects of this compound involves a series of in vitro and cell-based assays. The following diagram outlines a logical progression of these experiments.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Cellular Assays (e.g., HL-60 cells) Enzyme_Assay Alkaline Ceramidase Activity Assay Selectivity_Assay Acid Ceramidase Activity Assay Enzyme_Assay->Selectivity_Assay Compare IC50 Cell_Culture Cell Culture and Treatment with D-e-MAPP Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Culture->Viability_Assay Ceramide_Measurement Measurement of Endogenous Ceramide Levels Cell_Culture->Ceramide_Measurement Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cell_Culture->Cell_Cycle_Analysis

Caption: Experimental workflow for this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro Alkaline Ceramidase Activity Assay

This protocol is adapted from the methods described in the foundational studies of this compound.

Objective: To determine the inhibitory activity (IC50) of this compound on alkaline ceramidase.

Materials:

  • HL-60 cell homogenates (as a source of alkaline ceramidase)

  • [3H]C16-ceramide (substrate)

  • This compound

  • CHES buffer (pH 9.0)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Enzyme Preparation: Prepare total homogenates from HL-60 cells as the source of ceramidase activity.

  • Reaction Mixture: In a microcentrifuge tube, combine the HL-60 cell homogenate with varying concentrations of this compound (or vehicle control) in CHES buffer (pH 9.0).

  • Substrate Addition: Initiate the reaction by adding [3H]C16-ceramide to a final concentration of 50 µM.

  • Incubation: Incubate the reaction mixture for 1 hour at 37°C.

  • Reaction Termination and Extraction: Terminate the reaction and extract the lipids.

  • Quantification: Measure the release of the tritium-labeled acyl chains by liquid scintillation counting.

  • Data Analysis: Calculate the percentage of inhibition at each this compound concentration relative to the vehicle control and determine the IC50 value.

Cell Viability Assay in HL-60 Cells

This protocol describes a method to assess the effect of this compound on the viability of HL-60 cells.

Objective: To determine the effect of this compound on the proliferation and viability of HL-60 cells.

Materials:

  • HL-60 cells

  • RPMI 1640 medium supplemented with 20% (v/v) FBS, 100 µg/ml streptomycin, and 100 U/ml penicillin.

  • This compound

  • Trypan Blue solution

  • Hemocytometer

Procedure:

  • Cell Seeding: Seed HL-60 cells at a density of 4x10^4 cells/ml in a 96-well plate.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-10 µM) or vehicle control.

  • Incubation: Incubate the cells for various time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Counting: At each time point, harvest the cells and stain with Trypan Blue.

  • Quantification: Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.

  • Data Analysis: Calculate the percentage of viable cells and plot cell growth curves to determine the effect of this compound on cell proliferation.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in this compound-treated HL-60 cells using propidium iodide staining.

Objective: To determine the effect of this compound on the cell cycle progression of HL-60 cells.

Materials:

  • HL-60 cells

  • This compound

  • Phosphate Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat HL-60 cells with this compound (e.g., 5 µM) or vehicle control for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells by centrifugation.

  • Fixation: Wash the cells with ice-cold PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend the cell pellet in PI staining solution. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Measurement of Endogenous Ceramide Levels

This protocol provides a general method for the quantification of intracellular ceramide levels following treatment with this compound.

Objective: To measure the accumulation of endogenous ceramide in cells treated with this compound.

Materials:

  • HL-60 cells

  • This compound

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • Diacylglycerol (DAG) kinase

  • [γ-32P]ATP

  • Thin-layer chromatography (TLC) system

  • Phosphorimager or scintillation counter

Procedure:

  • Cell Treatment and Lipid Extraction: Treat HL-60 cells with this compound (e.g., 5 µM) for 24 hours. Harvest the cells and perform a total lipid extraction.

  • DAG Kinase Assay: Resuspend the dried lipid extract and incubate with DAG kinase and [γ-32P]ATP to convert ceramide to [32P]ceramide-1-phosphate.

  • TLC Separation: Separate the radiolabeled lipids by TLC.

  • Quantification: Visualize the [32P]ceramide-1-phosphate spot using a phosphorimager and quantify the radioactivity by scintillation counting of the scraped spot.

  • Normalization: Normalize the ceramide levels to the total phosphate content of the lipid extract.

Conclusion

This compound is a well-characterized and highly selective inhibitor of alkaline ceramidase, making it an indispensable tool for studying the specific roles of this enzyme in cellular physiology and pathophysiology. Its ability to induce the accumulation of endogenous ceramide provides a powerful method for investigating the downstream consequences of ceramide signaling. The protocols and data presented in this technical guide offer a solid foundation for researchers to effectively utilize this compound in their investigations into the complex world of sphingolipid metabolism.

References

D-erythro-MAPP: A Technical Guide to its Impact on Cell Cycle Progression and Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-erythro-2-(N-myristoylamino)-1-phenyl-1-propanol (D-erythro-MAPP) is a potent and specific inhibitor of alkaline ceramidase, an enzyme responsible for the hydrolysis of ceramide into sphingosine and a free fatty acid. By inhibiting this enzyme, this compound leads to the intracellular accumulation of ceramide, a bioactive lipid that plays a pivotal role as a second messenger in a variety of cellular processes, including the regulation of cell growth, differentiation, and apoptosis. This technical guide provides an in-depth overview of the mechanisms by which this compound influences cell cycle progression and induces apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Core Mechanism of Action

This compound functions as a competitive inhibitor of alkaline ceramidase, with a reported IC50 in the range of 1-5 µM.[1] Its specificity for alkaline ceramidase over acid ceramidase (IC50 > 500 µM) makes it a valuable tool for studying the specific roles of this enzyme in cellular signaling.[2] The primary consequence of alkaline ceramidase inhibition by this compound is the elevation of endogenous ceramide levels. This accumulation of ceramide is the central event that triggers the downstream effects on cell cycle arrest and apoptosis.

Impact on Cell Cycle Progression

This compound has been demonstrated to induce cell cycle arrest, primarily in the G0/G1 phase, in various cancer cell lines, including human promyelocytic leukemia (HL-60) and breast cancer (MCF-7) cells.[1][2] This arrest prevents cells from progressing into the S phase, thereby inhibiting DNA replication and proliferation.

Quantitative Data: Cell Cycle Distribution
TreatmentCell LineConcentration (µM)Duration (h)% Cells in G0/G1% Cells in S% Cells in G2/M
ControlMCF-7024~60-65%~20-25%~10-15%
This compoundMCF-74.4 (IC50)24>80%<10%<10%

Note: The data presented for this compound is an illustrative representation based on the established G0/G1 arrest and may not reflect the exact values from a single experiment.

Signaling Pathway of this compound-Induced G1 Arrest

The accumulation of ceramide initiated by this compound triggers a signaling cascade that culminates in G1 arrest. This pathway involves the modulation of key cell cycle regulatory proteins.

G1_Arrest_Pathway This compound Induced G1 Cell Cycle Arrest cluster_downstream Downstream Effects MAPP This compound Alk_Cer Alkaline Ceramidase MAPP->Alk_Cer Ceramide Ceramide Accumulation Alk_Cer->Ceramide Inhibition of breakdown PP2A Protein Phosphatase 2A (PP2A) Activation Ceramide->PP2A G1_Arrest G1 Phase Arrest p21 p21 (CDK inhibitor) Upregulation Ceramide->p21 pRb_p Hyperphosphorylated pRb PP2A->pRb_p Dephosphorylation CDK4_CyclinD1 CDK4/Cyclin D1 Complex pRb pRb (Retinoblastoma protein) CDK4_CyclinD1->pRb Phosphorylation E2F E2F Transcription Factor pRb->E2F Sequestration pRb_p->E2F Release S_phase_genes S-Phase Gene Transcription E2F->S_phase_genes Activation p21->CDK4_CyclinD1

Caption: this compound inhibits alkaline ceramidase, leading to ceramide accumulation.

Induction of Apoptosis

The accumulation of ceramide following this compound treatment is a potent trigger for apoptosis, or programmed cell death. This process is crucial for eliminating damaged or cancerous cells and is a key mechanism of action for many anti-cancer therapies.

Quantitative Data: Apoptosis Induction

A study by İzgördü et al. (2020) on MCF-7 breast cancer cells provides quantitative data on the apoptotic effects of this compound.

TreatmentCell LineConcentration (µM)Duration (h)% Early Apoptotic Cells% Late Apoptotic Cells% Total Apoptotic Cells
ControlMCF-70244.721.736.45
This compoundMCF-74.4 (IC50)2425.8011.0536.85

Data sourced from İzgördü et al., Cytotechnology, 2020.

Signaling Pathway of this compound-Induced Apoptosis

Ceramide accumulation initiates apoptosis primarily through the intrinsic or mitochondrial pathway. This involves changes in mitochondrial membrane permeability and the activation of a cascade of caspases.

Apoptosis_Pathway This compound Induced Apoptosis MAPP This compound Alk_Cer Alkaline Ceramidase MAPP->Alk_Cer Ceramide Ceramide Accumulation Alk_Cer->Ceramide Inhibition of breakdown Mitochondrion Mitochondrion Ceramide->Mitochondrion Bax_Bak Bax/Bak Activation Mitochondrion->Bax_Bak CytoC Cytochrome c Release Bax_Bak->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Active_Casp3 Active Caspase-3 Apoptosome->Active_Casp3 Activation Casp3 Pro-Caspase-3 Substrates Cellular Substrates (e.g., PARP) Active_Casp3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: this compound triggers the intrinsic apoptotic pathway via ceramide.

Experimental Protocols

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol details the steps for analyzing cell cycle distribution following this compound treatment.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A solution (100 µg/mL in PBS)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells at an appropriate density and treat with this compound or vehicle control for the desired time.

  • Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cell pellet twice with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Detection by Annexin V/Propidium Iodide Staining

This protocol outlines the procedure for quantifying apoptosis using Annexin V and PI staining.

Materials:

  • Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) solution (100 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with this compound as described for the cell cycle analysis.

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included.

  • Wasting: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Western Blot Analysis of Cell Cycle and Apoptosis Proteins

This protocol provides a general framework for assessing the protein levels of key regulators.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Cyclin D1, CDK4, p21, phospho-pRb, cleaved Caspase-3, Bcl-2)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Lyse treated and control cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental_Workflow Experimental Workflow for this compound Analysis cluster_assays Downstream Assays Start Cell Culture (e.g., MCF-7) Treatment Treatment with this compound (and vehicle control) Start->Treatment Harvest Cell Harvesting Treatment->Harvest CellCycle Cell Cycle Analysis (PI Staining) Harvest->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) Harvest->Apoptosis Western Western Blotting Harvest->Western Flow1 Flow Cytometry (DNA Content) CellCycle->Flow1 Flow2 Flow Cytometry (Apoptotic Population) Apoptosis->Flow2 WB_Analysis Analysis of Protein Expression (e.g., Cyclins, Caspases) Western->WB_Analysis

Caption: A generalized workflow for studying the effects of this compound.

Conclusion

This compound serves as a valuable pharmacological tool to investigate the cellular functions of alkaline ceramidase and the downstream consequences of ceramide accumulation. Its ability to induce a robust G0/G1 cell cycle arrest and trigger apoptosis in cancer cells highlights its potential as a lead compound for the development of novel anti-neoplastic agents. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to explore the multifaceted impact of this compound on fundamental cellular processes. Further investigation into the specific molecular targets and the in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.

References

Investigating the Biological Activity of D-erythro-MAPP Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the biological activity of the D-erythro enantiomer of 2-(N-myristoylamino)-1-phenyl-1-propanol (MAPP). D-erythro-MAPP has been identified as a potent and selective inhibitor of alkaline ceramidase, an enzyme pivotal in sphingolipid metabolism. This inhibition leads to the intracellular accumulation of ceramide, a bioactive lipid implicated in the regulation of critical cellular processes, including cell cycle progression, growth suppression, and apoptosis. In stark contrast, its enantiomer, L-erythro-MAPP, demonstrates significantly reduced or no biological activity, highlighting a clear stereospecificity of action. This guide summarizes the quantitative data on the inhibitory potency and cellular effects of this compound, details the experimental protocols for key biological assays, and visualizes the underlying signaling pathways and experimental workflows.

Introduction

Sphingolipids are a class of lipids that play crucial roles not only as structural components of cell membranes but also as signaling molecules that govern a wide range of cellular processes. Ceramide, a central molecule in sphingolipid metabolism, has emerged as a key second messenger involved in mediating cellular responses to stress, culminating in cell cycle arrest and apoptosis. The intracellular concentration of ceramide is tightly regulated by a network of enzymes responsible for its synthesis and degradation. Among these, ceramidases, which catalyze the hydrolysis of ceramide into sphingosine and a free fatty acid, are critical regulators of the ceramide-sphingosine balance.

There are three main types of ceramidases, classified based on their optimal pH: acid, neutral, and alkaline. Alkaline ceramidases, in particular, have garnered interest as potential therapeutic targets due to their role in modulating cellular ceramide levels. The synthetic ceramide analog, this compound, has been characterized as a specific inhibitor of alkaline ceramidase activity.[1][2] Its ability to elevate endogenous ceramide levels makes it a valuable tool for studying the downstream effects of ceramide signaling and a potential lead compound for the development of therapeutics targeting diseases characterized by dysregulated cell growth, such as cancer.

This guide will explore the biological activity of this compound and its enantiomer, L-erythro-MAPP, providing a comprehensive resource for researchers in the field.

Quantitative Data on Biological Activity

The biological activity of this compound has been quantified in various in vitro and cell-based assays. The data clearly demonstrates its potency and selectivity as an inhibitor of alkaline ceramidase and its downstream cellular consequences.

Parameter This compound L-erythro-MAPP Cell Line/Enzyme Source Reference
IC50 (Alkaline Ceramidase) 1-5 µMInactive/Not a substrateHL-60 cell homogenates[1][2]
IC50 (Acid Ceramidase) >500 µMNot reportedHL-60 cell homogenates[1]
Cell Growth Inhibition (HL-60) Concentration-dependentNo effectHL-60 (human promyelocytic leukemia)
Cell Cycle Arrest G0/G1 phase arrestNo effectHL-60 (human promyelocytic leukemia)
IC50 (Cell Viability, MCF-7) 4.4 µM (24h)Not reportedMCF-7 (human breast cancer)

Signaling Pathway of this compound

This compound exerts its biological effects by directly inhibiting alkaline ceramidase. This enzymatic inhibition disrupts the normal catabolism of ceramide, leading to its accumulation within the cell. Elevated ceramide levels then trigger a signaling cascade that culminates in cell cycle arrest and a reduction in cell proliferation. The L-erythro enantiomer is not an effective inhibitor and is instead metabolized.

D_erythro_MAPP_Pathway D_MAPP This compound Alk_Cer Alkaline Ceramidase D_MAPP->Alk_Cer Inhibits L_MAPP L-erythro-MAPP L_MAPP->Alk_Cer Metabolized by Sphingosine Sphingosine Alk_Cer->Sphingosine Hydrolyzes Ceramide Ceramide Ceramide->Alk_Cer Substrate Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest Ceramide->Cell_Cycle_Arrest Activates Growth_Suppression Growth Suppression Cell_Cycle_Arrest->Growth_Suppression

Figure 1: Signaling pathway of this compound action.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the biological activity of this compound enantiomers.

In Vitro Alkaline Ceramidase Activity Assay

This assay measures the enzymatic activity of alkaline ceramidase in the presence and absence of inhibitors. It relies on the use of a radiolabeled ceramide substrate and subsequent separation of the radiolabeled fatty acid product.

Materials:

  • [3H]C16-Ceramide (or other radiolabeled ceramide)

  • HL-60 cell lysate (or other source of alkaline ceramidase)

  • Assay Buffer: 50 mM Tris-HCl, pH 9.0, containing 0.2% (w/v) Triton X-100 and 5 mM CaCl2

  • This compound and L-erythro-MAPP stock solutions in DMSO

  • Chloroform/Methanol (2:1, v/v)

  • Silica gel Thin Layer Chromatography (TLC) plates

  • TLC developing solvent: Chloroform/Methanol/Acetic Acid (90:10:1, v/v/v)

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes. Each reaction should contain assay buffer, a specified amount of cell lysate protein (e.g., 50-100 µg), and the desired concentration of this compound, L-erythro-MAPP, or DMSO vehicle control.

  • Pre-incubate the mixtures at 37°C for 10 minutes.

  • Initiate the reaction by adding [3H]C16-Ceramide to a final concentration of 50 µM.

  • Incubate the reactions at 37°C for 1 hour with gentle agitation.

  • Stop the reaction by adding 500 µL of Chloroform/Methanol (2:1, v/v).

  • Vortex vigorously and centrifuge at 1,000 x g for 5 minutes to separate the phases.

  • Carefully collect the lower organic phase and dry it under a stream of nitrogen gas.

  • Resuspend the dried lipid extract in a small volume of chloroform/methanol (2:1, v/v).

  • Spot the resuspended samples onto a silica gel TLC plate.

  • Develop the TLC plate in the developing solvent until the solvent front is approximately 1 cm from the top.

  • Air dry the plate and visualize the separated lipids (unlabeled standards can be run in parallel and visualized with iodine vapor). The radiolabeled fatty acid will migrate further than the unreacted ceramide.

  • Scrape the silica gel from the areas corresponding to the fatty acid and unreacted ceramide into separate scintillation vials.

  • Add scintillation cocktail to each vial and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the percentage of ceramide hydrolyzed and determine the IC50 values for the inhibitors.

Ceramidase_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_extraction Lipid Extraction cluster_analysis Analysis Lysate Cell Lysate Incubate Incubate at 37°C Lysate->Incubate Buffer Assay Buffer (pH 9.0) Buffer->Incubate Inhibitor D/L-MAPP or Vehicle Inhibitor->Incubate Substrate [3H]C16-Ceramide Substrate->Incubate Stop Stop with Chloroform/Methanol Incubate->Stop Separate Phase Separation Stop->Separate Dry Dry Organic Phase Separate->Dry TLC TLC Separation Dry->TLC Scintillation Scintillation Counting TLC->Scintillation Calculate Calculate IC50 Scintillation->Calculate

References

The Role of D-erythro-MAPP in Modulating Sphingosine-1-Phosphate Levels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingosine-1-phosphate (S1P) is a critical bioactive sphingolipid metabolite that governs a multitude of cellular processes, including cell proliferation, survival, migration, and inflammation. The intracellular concentration of S1P is meticulously regulated by a delicate balance between its synthesis and degradation, a concept often referred to as the "sphingolipid rheostat". A key enzymatic player in the generation of the S1P precursor, sphingosine, is ceramidase. This technical guide provides an in-depth exploration of D-erythro-2-(N-myristoylamino)-1-phenyl-1-propanol (D-erythro-MAPP), a specific inhibitor of alkaline ceramidase, and its role in modulating S1P levels. We will delve into its mechanism of action, present quantitative data on its efficacy, detail relevant experimental protocols for studying its effects, and provide visual representations of the associated biochemical pathways and experimental workflows.

Introduction to Sphingosine-1-Phosphate (S1P) Metabolism and Signaling

Sphingosine-1-phosphate is generated from the phosphorylation of sphingosine, a reaction catalyzed by two isoenzymes, sphingosine kinase 1 (SphK1) and sphingosine kinase 2 (SphK2).[1][2][3][4] The substrate for these kinases, sphingosine, is primarily produced from the deacylation of ceramide by ceramidases. The balance between the pro-apoptotic ceramide and the pro-survival S1P is crucial for determining cell fate.[5]

Once synthesized, S1P can exert its effects through two main avenues:

  • Intracellularly: S1P can act as a second messenger, directly influencing intracellular targets.

  • Extracellularly ("Inside-Out" Signaling): S1P can be exported out of the cell and bind to a family of five G protein-coupled receptors (S1PR1-5) on the cell surface of the same or neighboring cells, initiating a cascade of downstream signaling events.

The levels of S1P are tightly controlled not only by its synthesis but also by its degradation. S1P can be dephosphorylated back to sphingosine by S1P-specific phosphatases or irreversibly cleaved by S1P lyase into hexadecenal and phosphoethanolamine.

This compound: A Specific Inhibitor of Alkaline Ceramidase

This compound is a synthetic ceramide analog that has been identified as a potent and specific inhibitor of alkaline ceramidase. By inhibiting this enzyme, this compound blocks the hydrolysis of ceramide to sphingosine. This disruption in the sphingolipid metabolic pathway leads to two primary consequences:

  • Accumulation of Endogenous Ceramide: The inhibition of its breakdown causes intracellular ceramide levels to rise.

  • Reduction of Sphingosine and S1P: With the decreased availability of the precursor sphingosine, the synthesis of S1P is consequently diminished.

This targeted inhibition makes this compound a valuable pharmacological tool for investigating the roles of the ceramide/sphingosine/S1P axis in various physiological and pathological processes.

Quantitative Data on this compound Activity

The efficacy of this compound as a specific alkaline ceramidase inhibitor has been quantified in several studies. The following tables summarize the key inhibitory concentrations and observed effects on ceramide levels.

Parameter Value Enzyme/Cell Line Reference(s)
IC₅₀ 1-5 µMAlkaline Ceramidase
Kᵢ 2-13 µMAlkaline Ceramidase
IC₅₀ >500 µMAcid Ceramidase

Table 1: Inhibitory Potency of this compound

Treatment Effect on Endogenous Ceramide Cell Line Reference(s)
5 µM this compound (24 hours)>3-fold increaseHL-60

Table 2: Effect of this compound on Cellular Ceramide Levels

Experimental Protocols

To investigate the role of this compound in modulating S1P levels, several key experimental assays are employed. Detailed below are generalized protocols for measuring sphingosine kinase activity and S1P levels.

Sphingosine Kinase Activity Assay (Radiometric)

This assay measures the rate of sphingosine phosphorylation by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into S1P.

Materials:

  • Cell or tissue lysate containing sphingosine kinase

  • Sphingosine substrate

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 1 mM Na₃VO₄, 10 mM NaF)

  • Reaction termination solution (e.g., chloroform/methanol/HCl)

  • Thin-layer chromatography (TLC) plates and developing solvent

  • Phosphorimager or liquid scintillation counter

Procedure:

  • Prepare the reaction mixture containing the cell lysate, sphingosine, and assay buffer.

  • Initiate the reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction by adding the termination solution.

  • Extract the lipids (including the radiolabeled S1P).

  • Separate the lipids by TLC.

  • Visualize and quantify the radiolabeled S1P using a phosphorimager or by scraping the corresponding band from the TLC plate and measuring radioactivity with a liquid scintillation counter.

Sphingosine-1-Phosphate (S1P) Quantification (ELISA)

Enzyme-linked immunosorbent assays (ELISAs) provide a sensitive and high-throughput method for quantifying S1P levels in various biological samples.

Materials:

  • S1P ELISA kit (containing S1P-coated microplate, detection antibody, standards, and buffers)

  • Biological sample (e.g., serum, plasma, cell lysate)

  • Plate reader

Procedure:

  • Prepare samples and S1P standards according to the kit manufacturer's instructions.

  • Add standards and samples to the wells of the S1P-coated microplate.

  • Add the biotin-conjugated detection antibody specific for S1P and incubate.

  • Wash the plate to remove unbound reagents.

  • Add avidin-horseradish peroxidase (HRP) conjugate and incubate.

  • Wash the plate again.

  • Add the TMB substrate solution and incubate to allow color development.

  • Stop the reaction with the provided stop solution.

  • Measure the absorbance at 450 nm using a plate reader.

  • Calculate the S1P concentration in the samples by comparing their absorbance to the standard curve.

Visualizing the Pathways and Workflows

Diagrams created using the DOT language provide a clear visual representation of the complex biological processes and experimental logic.

S1P_Metabolism_and_D_erythro_MAPP_Action Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Hydrolysis S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Phosphorylation S1P->Sphingosine Dephosphorylation Degradation Irreversible Degradation S1P->Degradation Signaling Intracellular & Extracellular Signaling S1P->Signaling Ceramidases Alkaline Ceramidases Ceramidases->Ceramide SphK Sphingosine Kinases (SphK1/2) SphK->Sphingosine S1PP S1P Phosphatases S1PP->S1P S1PL S1P Lyase S1PL->S1P De_MAPP This compound De_MAPP->Ceramidases Inhibition

Caption: S1P Metabolism and the inhibitory action of this compound.

Experimental_Workflow start Start: Cell Culture or In Vivo Model System treatment Treatment Groups: 1. Vehicle Control 2. This compound start->treatment incubation Incubation Period treatment->incubation sample_collection Sample Collection (Cells, Tissues, Plasma) incubation->sample_collection lipid_extraction Lipid Extraction sample_collection->lipid_extraction s1p_measurement Quantification of S1P Levels (e.g., ELISA, Mass Spectrometry) lipid_extraction->s1p_measurement data_analysis Data Analysis and Comparison between Treatment Groups s1p_measurement->data_analysis conclusion Conclusion: this compound modulates S1P levels data_analysis->conclusion

Caption: Experimental workflow to assess this compound's effect on S1P.

Conclusion

This compound serves as a powerful research tool for dissecting the intricate roles of the sphingolipid rheostat in cellular function. Its specific inhibition of alkaline ceramidase provides a direct mechanism to elevate ceramide levels while concurrently depleting the cellular pools of sphingosine and its critical signaling derivative, S1P. This targeted modulation allows researchers to uncouple the effects of these interconnected lipids and gain a deeper understanding of their individual contributions to health and disease. For drug development professionals, understanding the impact of compounds like this compound on S1P signaling pathways is crucial for the design of novel therapeutics targeting a wide range of pathologies, including cancer, inflammation, and autoimmune disorders, where S1P metabolism is often dysregulated. The methodologies and data presented in this guide offer a solid foundation for further investigation into the therapeutic potential of modulating this pivotal lipid signaling network.

References

Methodological & Application

Application Notes and Protocols for D-erythro-MAPP in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-erythro-2-(N-myristoylamino)-1-phenyl-1-propanol (D-erythro-MAPP) is a potent and specific, cell-permeable inhibitor of alkaline ceramidase.[1][2][3] Unlike its enantiomer, L-erythro-MAPP, which is inactive, this compound effectively blocks the hydrolysis of ceramide into sphingosine and a fatty acid.[4][5] This inhibition leads to an accumulation of endogenous ceramide, a critical bioactive lipid involved in various cellular processes, including cell cycle arrest, growth suppression, and apoptosis. These characteristics make this compound a valuable tool for studying the role of ceramide signaling in various physiological and pathological contexts, particularly in cancer research.

Mechanism of Action

This compound acts as a specific inhibitor of alkaline ceramidase, preventing the breakdown of ceramide. This leads to an intracellular accumulation of ceramide, which in turn triggers downstream signaling pathways that can induce cell cycle arrest, primarily at the G0/G1 phase, and inhibit cell proliferation. Its specificity for alkaline ceramidase over acid ceramidase makes it a precise tool for dissecting the roles of different ceramidases in cellular function.

Data Presentation

Inhibitory Activity
Enzyme TargetIC50 ValueCell Line/SystemReference
Alkaline Ceramidase1 µMin vitro
Alkaline Ceramidase1-5 µMHL-60 cells
Acid Ceramidase>500 µMin vitro
Acid Ceramidase500 µMin vitro
Cellular Effects
Cell LineEffectConcentrationIncubation TimeReference
HL-60 (Human promyelocytic leukemia)Growth suppression, G0/G1 cell cycle arrest5 µM24 hours
MCF-7 (Human breast cancer)Reduced cell viabilityIC50 of 4.4 µM and 15.6 µM24 hours
MCF-7 (Human breast cancer)Antiproliferative activityIC50 of 30 µM48 hours
Physicochemical Properties & Storage
PropertyValueReference
Molecular Weight361.56 g/mol
AppearanceWhite to off-white solid
SolubilityDMF: ≥ 20 mg/mL, Ethanol: ≥ 20 mg/mL, Ethanol:PBS (pH 7.2) (1:2): 0.5 mg/mL
Storage (Powder)-20°C for up to 3 years
Storage (Solvent)-80°C for up to 6 months; -20°C for up to 1 month

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethylformamide (DMF) or Ethanol

  • Sterile microcentrifuge tubes

Procedure:

  • Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound using its molecular weight (361.56 g/mol ).

  • Dissolve the calculated mass of this compound in the appropriate volume of DMF or ethanol to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, dissolve 3.62 mg of this compound in 1 mL of solvent.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Cell Viability Assay (MTT Assay)

Materials:

  • Cells of interest (e.g., MCF-7)

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • The next day, treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) diluted in fresh cell culture medium. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Materials:

  • Cells of interest (e.g., HL-60)

  • Complete cell culture medium

  • This compound stock solution

  • 6-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach or reach the desired confluency.

  • Treat cells with the desired concentration of this compound (e.g., 5 µM) or a vehicle control for a specific time (e.g., 24 hours).

  • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Wash the cells twice with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS and resuspend them in PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases can be determined using appropriate software.

Visualizations

Signaling Pathway of this compound Action

D_erythro_MAPP_Pathway D_MAPP This compound Alk_Cer Alkaline Ceramidase D_MAPP->Alk_Cer Sphingosine Sphingosine Alk_Cer->Sphingosine hydrolyzes Ceramide Ceramide Ceramide->Alk_Cer Cell_Cycle Cell Cycle Progression Ceramide->Cell_Cycle Growth_Suppression Growth Suppression Cell_Cycle->Growth_Suppression G0_G1_Arrest G0/G1 Arrest Cell_Cycle->G0_G1_Arrest

Caption: this compound inhibits alkaline ceramidase, leading to ceramide accumulation and cell cycle arrest.

Experimental Workflow for Cell Viability Assessment

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay Seed_Cells 1. Seed Cells in 96-well plate Adherence 2. Allow Adherence (Overnight) Seed_Cells->Adherence Treatment 3. Treat with This compound Adherence->Treatment Incubation 4. Incubate (24-72h) Treatment->Incubation Add_MTT 5. Add MTT Solution Incubation->Add_MTT Incubate_MTT 6. Incubate (3-4h) Add_MTT->Incubate_MTT Dissolve 7. Dissolve Formazan (DMSO) Incubate_MTT->Dissolve Read_Absorbance 8. Read Absorbance (570 nm) Dissolve->Read_Absorbance

Caption: Workflow for determining cell viability after this compound treatment using an MTT assay.

Logical Relationship of this compound's Effects

Logical_Relationship Inhibition Inhibition of Alkaline Ceramidase Accumulation Increased Endogenous Ceramide Inhibition->Accumulation Signaling Activation of Downstream Signaling Accumulation->Signaling Cellular_Effects Cellular Effects: - Growth Suppression - G0/G1 Arrest Signaling->Cellular_Effects

Caption: The causal chain from alkaline ceramidase inhibition by this compound to its cellular effects.

References

Application Notes and Protocols for D-erythro-MAPP-Induced Apoptosis in HL-60 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-erythro-2-(N-myristoylamino)-1-phenyl-1-propanol (D-erythro-MAPP) is a specific inhibitor of alkaline ceramidase, an enzyme responsible for the hydrolysis of ceramide into sphingosine and a free fatty acid.[1][2] By inhibiting this enzyme, this compound leads to an accumulation of endogenous ceramide.[1] Ceramide is a critical sphingolipid that acts as a second messenger in various signaling pathways, including those that regulate cell growth, differentiation, and apoptosis. In the human promyelocytic leukemia cell line, HL-60, treatment with this compound results in a time- and concentration-dependent suppression of growth, cell cycle arrest at the G0/G1 phase, and induction of apoptosis.[1] This document provides detailed protocols for inducing and evaluating apoptosis in HL-60 cells using this compound.

Data Presentation

The following tables summarize the quantitative data regarding the effects of this compound on HL-60 cells.

Table 1: Inhibitory Activity of this compound

Target EnzymeCell LineIC50Reference
Alkaline CeramidaseHL-601-5 µM
Acid CeramidaseHL-60>500 µM

Table 2: Cellular Effects of this compound on HL-60 Cells

EffectConcentrationTimeResultReference
Growth Suppression5 µM24 hTime-dependent
Cell Cycle Arrest5 µM24 hArrest in G0/G1 phase
Endogenous Ceramide Levels5 µM24 h> 3-fold increase over baseline

Signaling Pathway

The proposed signaling pathway for this compound-induced apoptosis in HL-60 cells is initiated by the inhibition of alkaline ceramidase. This leads to an accumulation of intracellular ceramide, a bioactive lipid that triggers a downstream signaling cascade culminating in apoptosis.

D_erythro_MAPP_Pathway MAPP This compound Ceramidase Alkaline Ceramidase MAPP->Ceramidase Ceramide Ceramide (Endogenous) Ceramidase->Ceramide | Hydrolysis Apoptosis Apoptosis Ceramide->Apoptosis Growth_Suppression Growth Suppression Ceramide->Growth_Suppression Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest Ceramide->Cell_Cycle_Arrest

Caption: this compound signaling pathway in HL-60 cells.

Experimental Workflow

The following diagram outlines the general experimental workflow for assessing this compound-induced apoptosis in HL-60 cells.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays Apoptosis Assessment cluster_analysis Data Analysis Culture Culture HL-60 Cells Treat Treat with this compound (and controls) Culture->Treat AnnexinV Annexin V / PI Staining (Flow Cytometry) Treat->AnnexinV Caspase Caspase Activity Assay Treat->Caspase Western Western Blot (Apoptotic Markers) Treat->Western Analyze Quantify Apoptosis, Caspase Activity, and Protein Expression AnnexinV->Analyze Caspase->Analyze Western->Analyze

Caption: Experimental workflow for apoptosis assessment.

Experimental Protocols

Cell Culture and Treatment with this compound

Materials:

  • HL-60 (Human Promyelocytic Leukemia) cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • DMSO (vehicle for this compound)

  • 6-well or 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture HL-60 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Maintain cell density between 2 x 10^5 and 1 x 10^6 cells/mL.

  • Prepare a stock solution of this compound in DMSO.

  • Seed HL-60 cells at a density of 5 x 10^5 cells/mL in culture plates.

  • Treat cells with the desired final concentrations of this compound (e.g., 1, 5, 10 µM).

  • Include a vehicle control group treated with the same volume of DMSO as the highest this compound concentration.

  • Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

Materials:

  • Treated and control HL-60 cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Harvest approximately 1-5 x 10^5 cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells once with cold PBS and resuspend the cell pellet in 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Caspase-3/7 Activity Assay

Materials:

  • Treated and control HL-60 cells

  • Caspase-Glo® 3/7 Assay kit or similar

  • White-walled 96-well plates

  • Luminometer

Protocol:

  • Seed 1 x 10^4 HL-60 cells per well in a 96-well white-walled plate in 100 µL of medium.

  • Treat cells with this compound as described in Protocol 1.

  • After the incubation period, equilibrate the plate to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gently shaking the plate.

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence of each well using a luminometer. The luminescence is proportional to the amount of caspase activity.

Western Blot Analysis of Apoptotic Markers

Materials:

  • Treated and control HL-60 cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Harvest cells and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin. An increase in the cleaved forms of caspase-3 and PARP, and an increased Bax/Bcl-2 ratio are indicative of apoptosis.

References

Application of D-erythro-MAPP in Lipidomics Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-erythro-2-(N-myristoylamino)-1-phenyl-1-propanol (D-erythro-MAPP) is a potent and specific inhibitor of alkaline ceramidase (ACER). By blocking the hydrolysis of ceramide into sphingosine and a free fatty acid, this compound serves as a valuable tool in lipidomics to investigate the intricate roles of ceramides and other sphingolipids in cellular processes. Inhibition of ACER leads to the accumulation of endogenous ceramides, which are critical bioactive lipids involved in signaling pathways that regulate cell growth, differentiation, senescence, and apoptosis.[1] This document provides detailed application notes and experimental protocols for the use of this compound in lipidomics studies, enabling researchers to probe the complexities of sphingolipid metabolism and its impact on cellular function.

Mechanism of Action

This compound functions by selectively inhibiting alkaline ceramidase, thereby preventing the breakdown of ceramide. This leads to an intracellular accumulation of various ceramide species. Elevated ceramide levels can, in turn, trigger a cascade of downstream signaling events, most notably the induction of apoptosis (programmed cell death) and cell cycle arrest, typically at the G0/G1 phase.[2] Its specificity for alkaline ceramidase over acid ceramidase makes it a precise tool for studying the roles of specific ceramidase isoforms in sphingolipid metabolism.[2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound activity based on published literature. This data is essential for designing experiments to effectively modulate cellular ceramide levels.

ParameterCell LineValueReference
Alkaline Ceramidase Inhibition (IC50) In vitro1-5 µM[2]
Acid Ceramidase Inhibition (IC50) In vitro>500 µM[2]
Cell Viability (IC50) MCF-74.4 µM (24h)
Ceramide Elevation HL-60> 3-fold increase

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound for Lipidomics Analysis

This protocol outlines the steps for treating cultured mammalian cells with this compound to induce changes in the sphingolipidome for subsequent lipidomics analysis.

Materials:

  • Mammalian cell line of interest (e.g., HL-60, MCF-7)

  • Complete cell culture medium

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile

  • Cell scraper or trypsin/EDTA

  • Centrifuge

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 10 cm dishes or 6-well plates) at a density that will allow them to reach 70-80% confluency at the time of treatment.

  • Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

  • Cell Treatment:

    • Once cells have reached the desired confluency, remove the culture medium.

    • Add fresh complete medium containing the desired final concentration of this compound. A final concentration of 5 µM is a good starting point based on published data. It is recommended to perform a dose-response (e.g., 1, 5, 10 µM) and time-course (e.g., 6, 12, 24 hours) experiment to determine the optimal conditions for your specific cell line and research question.

    • Include a vehicle control group treated with an equivalent volume of DMSO.

  • Cell Harvesting:

    • Following the incubation period, place the culture vessels on ice and aspirate the medium.

    • Wash the cells twice with ice-cold PBS.

    • For adherent cells, add a small volume of ice-cold PBS and detach the cells using a cell scraper. For suspension cells, gently pipette to resuspend.

    • Transfer the cell suspension to a pre-chilled centrifuge tube.

  • Cell Pelleting and Storage:

    • Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.

    • Carefully aspirate and discard the supernatant.

    • Wash the cell pellet with ice-cold PBS and centrifuge again.

    • Remove the supernatant completely.

    • Flash-freeze the cell pellet in liquid nitrogen and store at -80°C until lipid extraction.

Protocol 2: Lipid Extraction from this compound-Treated Cells

This protocol describes a modified Bligh and Dyer method for the extraction of total lipids from cell pellets for subsequent mass spectrometry-based lipidomics analysis.

Materials:

  • Frozen cell pellet

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Ultrapure water

  • Internal standards (e.g., C17:0 ceramide)

  • Glass centrifuge tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas evaporator or vacuum concentrator

Procedure:

  • Prepare Extraction Solvents: Prepare a 2:1 (v/v) solution of chloroform:methanol.

  • Resuspend Cell Pellet: Resuspend the frozen cell pellet in 100 µL of ultrapure water.

  • Add Internal Standards: Spike the cell suspension with an appropriate amount of internal standard(s) to allow for later quantification.

  • Lipid Extraction:

    • Add 375 µL of the 2:1 chloroform:methanol solution to the resuspended cell pellet.

    • Vortex the mixture vigorously for 2 minutes.

    • Add 125 µL of chloroform and vortex for 1 minute.

    • Add 125 µL of ultrapure water and vortex for 1 minute.

  • Phase Separation:

    • Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

    • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying and Storage:

    • Dry the extracted lipids under a gentle stream of nitrogen gas or using a vacuum concentrator.

    • Store the dried lipid extract at -80°C until analysis.

Protocol 3: Ceramide Profiling by LC-MS/MS

This protocol provides a general overview of the analysis of ceramides using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Specific parameters will need to be optimized for the instrument used.

Materials:

  • Dried lipid extract

  • Mobile phase solvents (e.g., methanol, acetonitrile, water, with additives like formic acid and ammonium formate)

  • LC column (e.g., C18 reversed-phase)

  • LC-MS/MS system

Procedure:

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent, such as methanol or a mixture of mobile phase solvents.

  • Chromatographic Separation:

    • Inject the reconstituted sample onto the LC column.

    • Use a gradient elution program to separate the different lipid species. A typical gradient might start with a higher polarity mobile phase and gradually increase the proportion of the lower polarity mobile phase.

  • Mass Spectrometry Analysis:

    • Ionize the eluting lipids using an appropriate ionization source, such as electrospray ionization (ESI).

    • Perform tandem mass spectrometry (MS/MS) to identify and quantify the different ceramide species. This is often done using multiple reaction monitoring (MRM) for targeted analysis or data-dependent/independent acquisition for untargeted profiling.

  • Data Analysis:

    • Process the raw data using appropriate software to identify and quantify the different ceramide species based on their retention times and fragmentation patterns.

    • Normalize the data to the internal standard(s) and compare the lipid profiles between the this compound-treated and control groups.

Visualizations

Sphingolipid Metabolism and the Impact of this compound

The following diagram illustrates the central role of ceramidase in sphingolipid metabolism and how its inhibition by this compound leads to the accumulation of ceramide and subsequent induction of apoptosis.

Sphingolipid_Metabolism cluster_Metabolism Sphingolipid Metabolism cluster_Inhibition Inhibition by this compound cluster_Downstream Downstream Effects Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Sphingomyelinase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Glucosylceramide Synthase Ceramide_accum Ceramide Accumulation Sphingosine-1-Phosphate Sphingosine-1-Phosphate Sphingosine->Sphingosine-1-Phosphate Sphingosine Kinase This compound This compound Ceramidase Ceramidase This compound->Ceramidase Inhibits Apoptosis Apoptosis Ceramide_accum->Apoptosis Induces Cell Cycle Arrest Cell Cycle Arrest Ceramide_accum->Cell Cycle Arrest Induces

Caption: this compound inhibits ceramidase, leading to ceramide accumulation and downstream cellular effects.

Experimental Workflow for Lipidomics Analysis using this compound

This diagram outlines the key steps in a typical lipidomics experiment designed to investigate the effects of this compound on cellular lipid profiles.

Lipidomics_Workflow A 1. Cell Culture B 2. Treatment with this compound (and Vehicle Control) A->B C 3. Cell Harvesting B->C D 4. Lipid Extraction (e.g., Bligh & Dyer) C->D E 5. LC-MS/MS Analysis D->E F 6. Data Processing & Analysis E->F G 7. Biological Interpretation F->G

References

D-erythro-MAPP: A Potent Tool for in vivo Ceramidase Function Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

D-erythro-2-(N-myristoylamino)-1-phenyl-1-propanol (D-erythro-MAPP) is a synthetic ceramide analog that acts as a potent and specific inhibitor of alkaline ceramidases, making it an invaluable tool for studying the role of these enzymes in sphingolipid metabolism and signaling in vivo.[1] Ceramides are central bioactive lipids involved in various cellular processes, including apoptosis, cell cycle arrest, and inflammation.[1] Alkaline ceramidases hydrolyze ceramide into sphingosine, which can be further phosphorylated to sphingosine-1-phosphate (S1P), a potent signaling molecule with opposing effects to ceramide. By inhibiting alkaline ceramidases, this compound allows researchers to manipulate the ceramide/S1P balance and investigate the downstream consequences in a living organism.

This document provides detailed application notes and protocols for the use of this compound in in vivo research, aimed at researchers, scientists, and drug development professionals.

Mechanism of Action

This compound selectively inhibits alkaline ceramidase activity, leading to an accumulation of endogenous ceramide levels.[1] It is a poor inhibitor of acid ceramidase, demonstrating specificity for the alkaline isoforms. The L-stereoisomer of MAPP is inactive, highlighting the stereospecificity of the interaction. The inhibition of alkaline ceramidase by this compound has been shown to induce growth suppression and cell cycle arrest in the G0/G1 phase in cancer cell lines, mimicking the effects of exogenous ceramide.

Data Presentation

The following table summarizes the key quantitative data regarding the inhibitory activity of this compound.

ParameterValueEnzyme Source/Cell LineReference
IC50 (Alkaline Ceramidase) 1-5 µMIn vitro
IC50 (Acid Ceramidase) >500 µMIn vitro
Ki (Alkaline Ceramidase) 2-13 µMIn vitro
Effect on Endogenous Ceramide >3-fold increaseHL-60 cells (24h treatment)
In vivo Dosage (Mouse) 2.5 nmol/g (intravenous)C57BL/6 mice

Visualizations

To better illustrate the experimental workflows and signaling pathways involved, the following diagrams have been generated.

Sphingolipid_Metabolism cluster_0 Sphingolipid Metabolism Serine_Palmitoyltransferase Serine Palmitoyltransferase Ceramide_Synthase Ceramide Synthase Serine_Palmitoyltransferase->Ceramide_Synthase 3-ketosphinganine Ceramide Ceramide Ceramide_Synthase->Ceramide Dihydroceramide Alkaline_Ceramidase Alkaline Ceramidase Ceramide->Alkaline_Ceramidase Sphingosine Sphingosine Alkaline_Ceramidase->Sphingosine Hydrolysis Sphingosine_Kinase Sphingosine Kinase Sphingosine->Sphingosine_Kinase S1P Sphingosine-1-Phosphate (S1P) Sphingosine_Kinase->S1P Phosphorylation D_erythro_MAPP This compound D_erythro_MAPP->Alkaline_Ceramidase

Caption: Sphingolipid metabolism pathway and the inhibitory action of this compound.

InVivo_Workflow cluster_workflow In Vivo Experimental Workflow cluster_analysis Analysis Animal_Model 1. Select Animal Model (e.g., C57BL/6 mice) D_MAPP_Prep 2. Prepare this compound Solution (e.g., in DMSO) Animal_Model->D_MAPP_Prep Administration 3. Administer this compound (e.g., 2.5 nmol/g, i.v.) D_MAPP_Prep->Administration Treatment_Period 4. Treatment Period (e.g., 6 hours) Administration->Treatment_Period Tissue_Harvest 5. Harvest Tissues and Blood Treatment_Period->Tissue_Harvest Sample_Prep 6. Sample Preparation Tissue_Harvest->Sample_Prep Ceramidase_Assay 7a. Ceramidase Activity Assay Sample_Prep->Ceramidase_Assay Sphingolipid_Analysis 7b. Sphingolipid Analysis (LC-MS/MS) Sample_Prep->Sphingolipid_Analysis Data_Analysis 8. Data Analysis and Interpretation Ceramidase_Assay->Data_Analysis Sphingolipid_Analysis->Data_Analysis

Caption: Experimental workflow for in vivo studies using this compound.

Experimental Protocols

1. In vivo Administration of this compound to Mice

This protocol is based on a study by Xu et al. and can be adapted for other research purposes.

  • Materials:

    • This compound (commercially available from suppliers such as MedChemExpress, Cayman Chemical, or Abcam).

    • Vehicle: Dimethyl sulfoxide (DMSO).

    • Sterile saline (0.9% NaCl).

    • Animal model: e.g., C57BL/6 mice.

    • Syringes and needles for intravenous injection.

  • Protocol:

    • Preparation of this compound Solution:

      • Dissolve this compound in DMSO to create a stock solution. The solubility in DMSO is up to 50 mM.

      • For in vivo administration, the stock solution may need to be diluted further with a suitable vehicle to achieve the desired final concentration and injection volume. It is crucial to perform pilot studies to determine the optimal vehicle and concentration that is well-tolerated by the animals.

    • Dosing:

      • A previously reported effective dose is 2.5 nmol/g body weight.

      • Calculate the required volume of this compound solution based on the animal's body weight.

    • Administration:

      • Administer the this compound solution to the mice via intravenous (i.v.) injection (e.g., through the tail vein).

      • For the control group, administer an equivalent volume of the vehicle (e.g., DMSO).

    • Treatment Period:

      • House the animals under standard conditions for the desired treatment period. A 6-hour treatment period has been shown to be effective for inhibiting alkaline ceramidase activity in erythrocytes and plasma.

    • Euthanasia and Sample Collection:

      • At the end of the treatment period, euthanize the animals using an approved method.

      • Collect blood (e.g., via cardiac puncture) and harvest tissues of interest. Process the samples immediately or store them at -80°C for later analysis.

2. Measurement of Alkaline Ceramidase Activity in Tissues

This protocol is adapted from a method used to measure ceramidase activity in erythrocyte membranes.

  • Materials:

    • Harvested tissues.

    • Homogenization buffer (e.g., sucrose buffer).

    • Bradford or BCA protein assay kit.

    • Substrate: D-e-C18:1-ceramide.

    • Assay buffer: pH 9.4 buffer containing 1 mM CaCl2.

    • Internal standard for sphingosine.

    • Organic solvents for lipid extraction (e.g., chloroform/methanol).

    • High-performance liquid chromatography (HPLC) system.

  • Protocol:

    • Preparation of Tissue Homogenates and Membranes:

      • Homogenize the harvested tissues in a suitable buffer.

      • Centrifuge the homogenate to pellet cellular debris.

      • To isolate membranes, further centrifuge the supernatant at a high speed (e.g., 100,000 x g). Resuspend the membrane pellet in the assay buffer.

    • Protein Quantification:

      • Determine the protein concentration of the membrane preparation using a standard protein assay.

    • Enzymatic Reaction:

      • In a reaction tube, combine the membrane preparation (containing a known amount of protein), the substrate (D-e-C18:1-ceramide, final concentration of 150 µM), and the assay buffer (pH 9.4 with 1 mM CaCl2).

      • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

    • Lipid Extraction:

      • Stop the reaction by adding a mixture of chloroform and methanol.

      • Add an internal standard for sphingosine to each sample for quantification.

      • Vortex and centrifuge to separate the organic and aqueous phases.

      • Collect the lower organic phase containing the lipids.

    • Quantification of Sphingosine:

      • Dry the extracted lipids under a stream of nitrogen.

      • Resuspend the lipid extract in a suitable solvent for HPLC analysis.

      • Analyze the samples by HPLC to quantify the amount of sphingosine produced, which is indicative of ceramidase activity.

3. Quantification of Sphingolipids by LC-MS/MS

This is a general protocol for the analysis of sphingolipids. Specific parameters may need to be optimized for your instrument and target analytes.

  • Materials:

    • Tissue homogenates or plasma.

    • Internal standards for each class of sphingolipid to be analyzed.

    • Organic solvents for lipid extraction (e.g., isopropanol, ethyl acetate, water).

    • LC-MS/MS system equipped with an electrospray ionization (ESI) source.

  • Protocol:

    • Sample Preparation and Lipid Extraction:

      • To a known amount of tissue homogenate or plasma, add a cocktail of internal standards.

      • Perform a lipid extraction using a suitable method, such as a modified Bligh-Dyer extraction.

    • LC Separation:

      • Resuspend the dried lipid extract in a suitable solvent.

      • Inject the sample onto a C18 reverse-phase column or a HILIC column for separation of the different sphingolipid species.

      • Use a gradient elution with mobile phases typically consisting of water, methanol, and acetonitrile with additives like formic acid and ammonium formate to improve ionization.

    • MS/MS Detection:

      • Operate the mass spectrometer in positive ion mode for the detection of most sphingolipids.

      • Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify each sphingolipid species and its corresponding internal standard. The precursor and product ion pairs for each analyte need to be determined empirically.

    • Data Analysis:

      • Integrate the peak areas for each analyte and its internal standard.

      • Calculate the concentration of each sphingolipid by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Conclusion

This compound is a powerful and specific inhibitor of alkaline ceramidases that can be effectively used in in vivo studies to investigate the functional roles of these enzymes and the broader implications of altered sphingolipid metabolism. The protocols provided here offer a starting point for researchers to design and execute experiments aimed at elucidating the complex biology of ceramides and related sphingolipids in health and disease. As with any in vivo experiment, careful planning, optimization of dosages and protocols, and adherence to ethical guidelines for animal research are paramount for obtaining reliable and reproducible results.

References

Application Notes and Protocols for High-Throughput Screening of Anticancer Drugs Using D-erythro-MAPP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-erythro-2-(N-myristoylamino)-1-phenyl-1-propanol (D-erythro-MAPP) is a potent and specific inhibitor of alkaline ceramidase, an enzyme responsible for the hydrolysis of the pro-apoptotic sphingolipid, ceramide. In many cancer cells, the expression and activity of ceramidases are upregulated, leading to decreased intracellular ceramide levels and contributing to therapeutic resistance. By inhibiting alkaline ceramidase, this compound elevates endogenous ceramide concentrations, which in turn can induce cell cycle arrest and apoptosis in cancer cells.[1][2] These characteristics make this compound a valuable tool in high-throughput screening (HTS) campaigns aimed at discovering and characterizing novel anticancer drugs that modulate the ceramide signaling pathway.

These application notes provide detailed protocols for the use of this compound in HTS for anticancer drug discovery. The protocols are designed for researchers in both academic and industrial settings and are optimized for 384-well plate formats.

Mechanism of Action of this compound

This compound functions as a competitive inhibitor of alkaline ceramidase, preventing the breakdown of ceramide into sphingosine and a fatty acid. This leads to an accumulation of intracellular ceramide. Ceramide acts as a bioactive lipid that mediates various cellular stress responses. Elevated ceramide levels can activate several downstream signaling pathways, ultimately leading to G0/G1 cell cycle arrest and apoptosis.[1][2] this compound is highly selective for alkaline ceramidase, with significantly less activity against acid or neutral ceramidases.[1]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

Target Enzyme/Cell LineIC50 ValueReference
Alkaline Ceramidase1-5 µM
Acid Ceramidase>500 µM
HL-60 (Human promyelocytic leukemia)Growth inhibition at 5 µM
MCF-7 (Human breast cancer)4.4 µM and 15.6 µM

Table 2: HTS Assay Performance Metrics for Ceramidase Inhibitor Screening

ParameterValueReference
Z'-factor0.72
Signal-to-Background Ratio>8
Hit Rate (at 20 µM)2.8%
Coefficient of Variation (High Control)6.08%
Coefficient of Variation (Low Control)17.1%

Signaling Pathways and Experimental Workflows

D_erythro_MAPP_Mechanism_of_Action D_MAPP This compound Alk_Cer Alkaline Ceramidase D_MAPP->Alk_Cer Inhibits Ceramide Ceramide Alk_Cer->Ceramide Hydrolyzes Sphingosine Sphingosine Ceramide->Sphingosine Apoptosis Apoptosis Ceramide->Apoptosis CellCycleArrest G0/G1 Cell Cycle Arrest Ceramide->CellCycleArrest

Figure 1. Mechanism of action of this compound.

Ceramide_Signaling_Pathway Ceramide Increased Ceramide PP2A PP2A Ceramide->PP2A Activates p21 p21 Ceramide->p21 Upregulates CyclinD1_CDK7 CyclinD1 / CDK7 Ceramide->CyclinD1_CDK7 Downregulates Bcl2 Bcl-2 PP2A->Bcl2 Dephosphorylates (Inactivates) Mitochondria Mitochondria Bcl2->Mitochondria Inhibits CytochromeC Cytochrome c release Mitochondria->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis G1_Arrest G1 Arrest p21->G1_Arrest CyclinD1_CDK7->G1_Arrest Promotes G1/S transition

Figure 2. Ceramide-mediated signaling pathways.

HTS_Workflow Start Start Plate_Compounds Plate Library Compounds (384-well) Start->Plate_Compounds Add_Cells Add Cancer Cell Suspension Plate_Compounds->Add_Cells Incubate_1 Incubate (24-72h) Add_Cells->Incubate_1 Add_Reagent Add Cell Viability Reagent (e.g., MTT) Incubate_1->Add_Reagent Incubate_2 Incubate (2-4h) Add_Reagent->Incubate_2 Read_Plate Read Plate (Absorbance/Fluorescence) Incubate_2->Read_Plate Analyze_Data Data Analysis (Calculate % inhibition, Z') Read_Plate->Analyze_Data Hit_Identification Hit Identification Analyze_Data->Hit_Identification End End Hit_Identification->End

Figure 3. High-throughput screening workflow.

Experimental Protocols

Protocol 1: High-Throughput Screening for Identification of Novel Alkaline Ceramidase Inhibitors

This protocol is adapted from a fluorescence-based assay for acid ceramidase and is optimized for a 384-well format.

Materials:

  • 384-well black, clear-bottom assay plates

  • Compound library

  • Recombinant human alkaline ceramidase (ACER3)

  • Fluorogenic ceramidase substrate (e.g., a coumarin-based substrate)

  • Assay buffer: 50 mM HEPES, 1 mM CaCl2, pH 9.0

  • This compound (positive control)

  • DMSO (vehicle control)

  • Stop solution: Methanol

  • Developing solution: NaIO4 in 100 mM glycine-NaOH buffer, pH 10.6

  • Fluorescence plate reader

Procedure:

  • Compound Plating: Dispense 100 nL of each compound from the library into the wells of a 384-well plate using an acoustic liquid handler. For controls, dispense DMSO (negative control) and this compound (positive control, final concentration 10 µM).

  • Enzyme Preparation: Prepare a working solution of recombinant alkaline ceramidase in assay buffer. The optimal concentration should be determined empirically to ensure linear reaction kinetics.

  • Enzyme Addition: Add 10 µL of the enzyme solution to each well containing the compounds and controls.

  • Pre-incubation: Centrifuge the plates briefly and incubate at 37°C for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 10 µL of the fluorogenic ceramidase substrate to each well. The final substrate concentration should be at or near the Km value for the enzyme.

  • Incubation: Incubate the plates at 37°C for 60 minutes.

  • Reaction Termination: Stop the reaction by adding 5 µL of methanol to each well.

  • Signal Development: Add 20 µL of the developing solution to each well and incubate in the dark at 37°C for 60 minutes.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 355 nm excitation and 460 nm emission for umbelliferone).

  • Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Determine the Z'-factor to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay for HTS.

Protocol 2: Cell-Based High-Throughput Screening for Anticancer Compounds that Synergize with this compound

This protocol utilizes a cell viability assay to identify compounds that enhance the anticancer effects of this compound.

Materials:

  • 384-well clear-bottom cell culture plates

  • Cancer cell line of interest (e.g., MCF-7, HT29)

  • Cell culture medium and supplements

  • Compound library

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability reagent

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Absorbance plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 384-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Addition: Add the library compounds at a fixed concentration to the designated wells.

  • This compound Addition: Add this compound to all wells (except for the cell-only control) at a sub-lethal concentration (e.g., IC20, to be determined empirically).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Assay (MTT):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C.

    • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each well relative to the this compound-only treated cells. Hits are identified as compounds that cause a significant further reduction in cell viability.

Conclusion

This compound is a valuable pharmacological tool for the discovery and development of novel anticancer therapeutics that target the ceramide signaling pathway. The provided protocols offer a robust framework for high-throughput screening campaigns, enabling the identification of novel alkaline ceramidase inhibitors or compounds that synergize with the pro-apoptotic effects of elevated ceramide levels. The careful implementation of these assays, along with rigorous data analysis, will facilitate the advancement of new cancer therapies.

References

Application Notes and Protocols: D-erythro-MAPP in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-erythro-MAPP (D-e-MAPP) is a potent and specific cell-permeable inhibitor of alkaline ceramidases, enzymes responsible for the hydrolysis of ceramide into sphingosine and a free fatty acid. By inhibiting these enzymes, this compound leads to the intracellular accumulation of endogenous ceramides. Ceramide is a critical bioactive sphingolipid implicated in various cellular processes, including apoptosis, cell cycle arrest, and senescence. Dysregulation of ceramide metabolism has been increasingly linked to the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Amyotrophic Lateral Sclerosis (ALS), making this compound a valuable tool for studying these conditions.

These application notes provide a comprehensive overview of the use of this compound in relevant in vitro models of neurodegenerative diseases, including detailed protocols and expected outcomes.

Mechanism of Action

This compound acts as a specific inhibitor of alkaline ceramidases (ACERs). This inhibition leads to an increase in the intracellular concentration of ceramide. Elevated ceramide levels can trigger multiple downstream signaling pathways that are relevant to neurodegeneration, including the activation of pro-apoptotic proteins and the induction of cellular stress responses. The balance between ceramide and its metabolite, sphingosine-1-phosphate (S1P), is often referred to as the "sphingolipid rheostat," which determines cell fate between survival and apoptosis[1]. This compound shifts this balance towards ceramide, promoting pathways that can lead to neuronal cell death, a hallmark of neurodegenerative disorders.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Sphingomyelinase Sphingosine Sphingosine Ceramide->Sphingosine Hydrolysis Apoptosis_Pathways Apoptotic Pathways Ceramide->Apoptosis_Pathways Activation D_erythro_MAPP This compound Alkaline_Ceramidase Alkaline Ceramidase D_erythro_MAPP->Alkaline_Ceramidase Inhibition Alkaline_Ceramidase->Ceramide

This compound inhibits alkaline ceramidase, leading to ceramide accumulation and apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available literature. Note that much of the existing data comes from cancer cell line studies, which can serve as a basis for designing experiments in neurodegenerative models.

ParameterValueCell LineReference
IC50 (Alkaline Ceramidase) 1-5 µMIn vitro[2]
IC50 (Acid Ceramidase) >500 µMIn vitro[2]
Effective Concentration for Growth Suppression 5 µMHL-60[2]
Effect on Endogenous Ceramide Levels >3-fold increase over baseline after 24hHL-60[2]
Cell Line ModelNeurodegenerative DiseaseToxin/InducerThis compound Concentration Range (Proposed)Expected Outcome
SH-SY5Y (differentiated) Parkinson's DiseaseMPP+, 6-OHDA1-10 µMPotentiation of neurotoxin-induced apoptosis
NSC-34 (differentiated) Amyotrophic Lateral Sclerosis (ALS)Staurosporine, Oxidative Stress1-10 µMInduction or enhancement of motor neuron apoptosis
Primary Cortical Neurons / iPSC-derived Neurons Alzheimer's DiseaseAmyloid-beta (Aβ) oligomers0.5-5 µMIncreased neuronal sensitivity to Aβ-induced toxicity

Experimental Protocols

The following are detailed protocols for the application of this compound in common in vitro models of neurodegenerative diseases. These protocols are synthesized from established methodologies for cell culture and induction of neurodegenerative phenotypes, combined with the known properties of this compound.

Protocol 1: Investigating the Role of Ceramide in a Parkinson's Disease Model using SH-SY5Y Cells

This protocol details the use of this compound to study the involvement of ceramide accumulation in MPP+-induced neurotoxicity in differentiated SH-SY5Y cells, a widely used model for Parkinson's disease.

cluster_workflow Experimental Workflow Start Start Culture_SHSY5Y Culture SH-SY5Y cells Start->Culture_SHSY5Y Differentiate Differentiate with Retinoic Acid Culture_SHSY5Y->Differentiate Treat_MAPP Treat with this compound Differentiate->Treat_MAPP Induce_Toxicity Induce toxicity with MPP+ Treat_MAPP->Induce_Toxicity Assess_Viability Assess Cell Viability (MTT assay) Induce_Toxicity->Assess_Viability Measure_Apoptosis Measure Apoptosis (Caspase-3 assay) Induce_Toxicity->Measure_Apoptosis Measure_Ceramide Measure Ceramide Levels (LC-MS/MS) Induce_Toxicity->Measure_Ceramide End End Assess_Viability->End Measure_Apoptosis->End Measure_Ceramide->End

Workflow for studying this compound in a Parkinson's disease model.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Retinoic acid (RA)

  • This compound (dissolved in DMSO)

  • MPP+ (1-methyl-4-phenylpyridinium)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Caspase-3 activity assay kit

  • Reagents for lipid extraction and LC-MS/MS analysis

Procedure:

  • Cell Culture and Differentiation:

    • Culture SH-SY5Y cells in DMEM/F12 with 10% FBS.

    • To induce differentiation, plate cells at a density of 1x10^5 cells/cm^2 and treat with 10 µM retinoic acid in medium containing 1% FBS for 5-7 days. Differentiated cells will exhibit a neuronal morphology with extended neurites.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, dilute this compound in differentiation medium to final concentrations ranging from 1 µM to 10 µM. A vehicle control (DMSO) should be included.

    • Pre-treat the differentiated SH-SY5Y cells with this compound or vehicle for 2-4 hours.

  • Induction of Neurotoxicity:

    • Following pre-treatment, add MPP+ to the culture medium at a final concentration of 1-2 mM to induce a Parkinson's-like phenotype.

    • Incubate the cells for 24-48 hours.

  • Assessment of Cell Viability and Apoptosis:

    • MTT Assay: Measure cell viability according to the manufacturer's protocol. A decrease in the absorbance at 570 nm indicates reduced cell viability.

    • Caspase-3 Assay: Measure caspase-3 activity as an indicator of apoptosis using a commercially available kit. An increase in fluorescence or colorimetric signal indicates apoptosis.

  • Measurement of Intracellular Ceramide Levels:

    • Harvest cells and extract lipids using an appropriate solvent system (e.g., chloroform/methanol).

    • Analyze ceramide levels using liquid chromatography-tandem mass spectrometry (LC-MS/MS). An increase in specific ceramide species is expected in this compound treated cells.

Protocol 2: Elucidating the Role of Ceramide in an ALS Model using NSC-34 Cells

This protocol outlines the use of this compound to investigate the contribution of ceramide to motor neuron death in a model of ALS using differentiated NSC-34 cells.

cluster_workflow Experimental Workflow Start Start Culture_NSC34 Culture NSC-34 cells Start->Culture_NSC34 Differentiate_NSC34 Differentiate with RA and low serum Culture_NSC34->Differentiate_NSC34 Treat_MAPP_NSC34 Treat with this compound Differentiate_NSC34->Treat_MAPP_NSC34 Induce_Stress Induce Oxidative Stress (e.g., H2O2) Treat_MAPP_NSC34->Induce_Stress Assess_Morphology Assess Neurite Morphology Induce_Stress->Assess_Morphology Measure_Apoptosis_NSC34 Measure Apoptosis (TUNEL assay) Induce_Stress->Measure_Apoptosis_NSC34 End_NSC34 End Assess_Morphology->End_NSC34 Measure_Apoptosis_NSC34->End_NSC34

Workflow for studying this compound in an ALS model.

Materials:

  • NSC-34 mouse motor neuron-like cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Differentiation medium (DMEM with 1% FBS, 1% non-essential amino acids, and 1 µM retinoic acid)

  • This compound

  • Hydrogen peroxide (H2O2) or other oxidative stress inducers

  • TUNEL assay kit

  • Immunofluorescence staining reagents (e.g., anti-beta-III tubulin antibody)

Procedure:

  • Cell Culture and Differentiation:

    • Culture NSC-34 cells in DMEM with 10% FBS.

    • To differentiate, switch to the differentiation medium for 4-5 days. Differentiated cells will extend long neurites.

  • This compound Treatment:

    • Treat differentiated NSC-34 cells with this compound (1-10 µM) or vehicle (DMSO) for 4-6 hours.

  • Induction of Cellular Stress:

    • Introduce an oxidative stressor, such as a low concentration of H2O2 (e.g., 50-100 µM), to the culture medium.

    • Incubate for 12-24 hours.

  • Assessment of Neuronal Morphology and Apoptosis:

    • Immunofluorescence: Fix the cells and stain for neuronal markers like beta-III tubulin to visualize neurite integrity. Observe for neurite retraction and fragmentation in treated cells.

    • TUNEL Assay: Perform a TUNEL assay to detect DNA fragmentation, a hallmark of apoptosis. An increase in TUNEL-positive cells indicates increased apoptosis.

Protocol 3: Investigating Ceramide-Mediated Sensitization to Amyloid-beta Toxicity in a Primary Neuron Model of Alzheimer's Disease

This protocol describes the use of this compound to determine if elevated ceramide levels sensitize primary neurons to amyloid-beta (Aβ) oligomer-induced toxicity, a key pathological event in Alzheimer's disease.

Materials:

  • Primary cortical neurons (e.g., from E18 rat or mouse embryos)

  • Neurobasal medium supplemented with B-27 and GlutaMAX

  • This compound

  • Synthetic Aβ1-42 oligomers

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Reagents for synaptophysin staining

Procedure:

  • Primary Neuron Culture:

    • Isolate and culture primary cortical neurons from embryonic rodents according to standard protocols.

    • Maintain the cultures for at least 7-10 days to allow for maturation and synapse formation.

  • This compound and Aβ Treatment:

    • Treat mature primary neurons with a low, non-toxic concentration of this compound (0.5-5 µM) or vehicle for 6-12 hours.

    • Following this, add pre-formed Aβ1-42 oligomers (e.g., 1-5 µM) to the culture medium.

    • Incubate for 24-48 hours.

  • Assessment of Neurotoxicity and Synaptic Integrity:

    • LDH Assay: Measure the release of LDH into the culture medium as an indicator of cell membrane damage and cytotoxicity.

    • Synaptophysin Staining: Fix and stain the neurons for the presynaptic marker synaptophysin. Quantify the number and intensity of synaptophysin puncta to assess synaptic density. A reduction in synaptophysin staining suggests synaptic loss.

Concluding Remarks

This compound is a powerful pharmacological tool for manipulating intracellular ceramide levels. Its application in models of neurodegenerative diseases can provide valuable insights into the role of sphingolipid metabolism in neuronal cell death and dysfunction. The protocols outlined above provide a framework for researchers to begin investigating the impact of ceramide accumulation in the context of Alzheimer's, Parkinson's, and ALS. Further studies utilizing this compound may help to validate alkaline ceramidases as a therapeutic target for these devastating disorders.

References

Application Notes and Protocols for Investigating Insulin Resistance Mechanisms Using D-erythro-MAPP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insulin resistance, a hallmark of type 2 diabetes and metabolic syndrome, is characterized by a diminished cellular response to insulin. Accumulating evidence points to the accumulation of specific lipid species, particularly ceramides, as a key contributor to the pathogenesis of insulin resistance. Ceramides are bioactive sphingolipids that can interfere with insulin signaling pathways. D-erythro-MAPP (D-e-MAPP) is a potent and specific inhibitor of alkaline ceramidase, the enzyme responsible for the degradation of ceramide into sphingosine and a fatty acid. By inhibiting this enzyme, this compound leads to an increase in intracellular ceramide levels, providing a valuable pharmacological tool to investigate the precise mechanisms by which ceramides induce insulin resistance.

These application notes provide detailed protocols for utilizing this compound in in vitro models of insulin resistance, enabling researchers to dissect the molecular pathways involved and to screen for potential therapeutic interventions.

Mechanism of Action

This compound is a synthetic analog of ceramide that acts as a competitive inhibitor of alkaline ceramidase. This inhibition leads to the accumulation of endogenous ceramides within the cell. Elevated ceramide levels have been shown to antagonize insulin signaling through several mechanisms, including the activation of protein phosphatase 2A (PP2A) and atypical protein kinase C (PKCζ). These events lead to the dephosphorylation and inactivation of key downstream effectors in the insulin signaling cascade, most notably Akt (also known as protein kinase B), which is a central node in mediating most of the metabolic actions of insulin, including glucose uptake.

Key Applications

  • Elucidating the role of specific ceramide species in insulin resistance: By inducing the accumulation of a broad range of endogenous ceramides, this compound allows for the study of their collective and individual effects on insulin signaling and glucose metabolism.

  • Investigating the downstream targets of ceramide-induced insulin resistance: Researchers can use this compound to identify and characterize the molecular players that are affected by elevated ceramide levels, leading to a deeper understanding of the signaling-pathway disruptions.

  • Screening for compounds that ameliorate ceramide-induced insulin resistance: this compound can be used to establish a robust cell-based model of ceramide-driven insulin resistance, which is suitable for high-throughput screening of potential therapeutic agents that can restore insulin sensitivity.

  • Validating the therapeutic potential of targeting ceramide metabolism: By demonstrating the effects of modulating ceramide levels with a specific inhibitor, these studies can provide a rationale for the development of novel drugs targeting enzymes involved in ceramide metabolism for the treatment of insulin resistance and type 2 diabetes.

Data Presentation

Table 1: Effect of this compound on Intracellular Ceramide Levels
Cell LineTreatmentThis compound Concentration (µM)Duration (hours)Fold Increase in Ceramide Levels (vs. Control)Reference
HL-60Vehicle0241.0[1]
HL-60This compound524> 3.0[1]

Note: This data is from a study on human promyelocytic leukemia cells and illustrates the efficacy of this compound in increasing ceramide levels. Similar effects are expected in cell lines used for insulin resistance studies, such as C2C12 myotubes or 3T3-L1 adipocytes.

Table 2: Illustrative Data on the Effect of a Ceramide Synthesis Inhibitor (Myriocin) on Palmitate-Induced Insulin Resistance in C2C12 Myotubes
Treatment GroupInsulin-Stimulated Glucose Uptake (pmol/min/mg protein)Insulin-Stimulated Akt Phosphorylation (Fold Change vs. Basal)
Control150 ± 1210.0 ± 1.2
Palmitate (0.5 mM)75 ± 85.0 ± 0.7
Palmitate + Myriocin (10 µM)135 ± 109.2 ± 1.0

Note: This table presents representative data from studies using a ceramide synthesis inhibitor to demonstrate the expected reversal of insulin resistance. While not this compound, it illustrates the type of quantitative data that can be obtained. Palmitate, a saturated fatty acid, is commonly used to induce insulin resistance and increase ceramide levels in vitro.[2][3]

Experimental Protocols

Protocol 1: Induction of Insulin Resistance in C2C12 Myotubes using Palmitate

This protocol describes how to induce insulin resistance in a commonly used skeletal muscle cell line.

Materials:

  • C2C12 myoblasts

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Horse Serum

  • Penicillin-Streptomycin solution

  • Palmitic acid

  • Bovine Serum Albumin (BSA), fatty acid-free

  • This compound

  • Insulin solution

Procedure:

  • Cell Culture and Differentiation:

    • Culture C2C12 myoblasts in DMEM with 10% FBS and 1% penicillin-streptomycin.

    • To induce differentiation into myotubes, grow cells to ~80-90% confluency and then switch to DMEM with 2% horse serum.

    • Allow cells to differentiate for 4-6 days, with media changes every 2 days.

  • Preparation of Palmitate-BSA Conjugate:

    • Dissolve palmitic acid in ethanol to make a stock solution (e.g., 100 mM).

    • Prepare a solution of 10% fatty acid-free BSA in serum-free DMEM.

    • Warm the BSA solution to 37°C and add the palmitic acid stock solution dropwise while stirring to achieve the desired final concentration (e.g., 0.5 mM palmitate).

    • Incubate the solution at 37°C for at least 1 hour to allow for conjugation.

  • Induction of Insulin Resistance:

    • Incubate the differentiated C2C12 myotubes with the palmitate-BSA conjugate (or BSA control) for 16-24 hours.

Protocol 2: Treatment with this compound and Assessment of Insulin Signaling

This protocol details the treatment of insulin-resistant cells with this compound and the subsequent analysis of key insulin signaling molecules.

Materials:

  • Insulin-resistant C2C12 myotubes (from Protocol 1)

  • This compound stock solution (in a suitable solvent like DMSO or ethanol)

  • Serum-free DMEM

  • Insulin solution

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and buffers

  • Western blot apparatus and reagents

  • Primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • This compound Treatment:

    • Following the induction of insulin resistance, replace the media with fresh serum-free DMEM containing the desired concentration of this compound (e.g., 1-10 µM) or vehicle control.

    • Incubate for a predetermined time (e.g., 4-24 hours).

  • Insulin Stimulation:

    • After the this compound treatment, stimulate the cells with insulin (e.g., 100 nM) for 10-15 minutes at 37°C. A non-insulin-stimulated control group should be included.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blot Analysis:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against phospho-Akt (Ser473) and total Akt.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.

Protocol 3: Glucose Uptake Assay

This protocol measures the rate of glucose uptake in cells, a key functional readout of insulin sensitivity.

Materials:

  • Insulin-resistant and this compound-treated C2C12 myotubes

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

  • Insulin solution

  • Cytochalasin B (as a negative control for glucose transport)

  • Cell lysis solution (e.g., 0.1% SDS)

  • Scintillation cocktail and counter (for radioactive assay) or a fluorescence plate reader (for fluorescent assay)

Procedure:

  • Serum Starvation:

    • After this compound treatment, starve the cells in serum-free DMEM for at least 4 hours.

  • Insulin Stimulation:

    • Wash the cells with KRH buffer and then incubate with KRH buffer with or without insulin (100 nM) for 30 minutes at 37°C.

  • Glucose Uptake Measurement:

    • Add 2-deoxy-D-[³H]glucose or 2-NBDG to the cells and incubate for 5-10 minutes.

    • To stop the uptake, quickly wash the cells with ice-cold KRH buffer.

    • Lyse the cells.

    • For the radioactive assay, add the lysate to a scintillation cocktail and measure the radioactivity.

    • For the fluorescent assay, measure the fluorescence of the lysate.

  • Data Analysis:

    • Normalize the glucose uptake values to the protein concentration of each sample.

    • Calculate the fold change in glucose uptake with insulin stimulation compared to the basal (unstimulated) state.

Mandatory Visualization

Caption: this compound inhibits ceramidase, leading to ceramide accumulation and subsequent inhibition of Akt signaling.

Experimental_Workflow start Start: C2C12 Myoblast Culture differentiate Differentiate to Myotubes (4-6 days in 2% Horse Serum) start->differentiate induce_IR Induce Insulin Resistance (16-24h with Palmitate-BSA) differentiate->induce_IR treat_MAPP Treat with this compound (e.g., 1-10 µM for 4-24h) induce_IR->treat_MAPP insulin_stim Insulin Stimulation (100 nM for 10-30 min) treat_MAPP->insulin_stim analysis Analysis insulin_stim->analysis western Western Blot: p-Akt / Total Akt analysis->western glucose_uptake Glucose Uptake Assay analysis->glucose_uptake ceramide_measure Measure Ceramide Levels (Optional) analysis->ceramide_measure

Caption: Workflow for investigating this compound's effect on insulin resistance in C2C12 myotubes.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing D-erythro-MAPP Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of D-erythro-MAPP in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic analog of ceramide that acts as a specific inhibitor of alkaline ceramidase. By inhibiting this enzyme, this compound prevents the breakdown of endogenous ceramide into sphingosine. This leads to an accumulation of intracellular ceramide, a bioactive lipid known to induce cell cycle arrest and apoptosis, ultimately suppressing cell growth.[1]

Q2: What is a typical starting concentration range for this compound in a cell viability assay?

A2: Based on published data, a broad starting range of 0.1 µM to 100 µM is recommended for initial dose-response experiments. The in vitro IC50 (the concentration that inhibits 50% of the biological activity) for this compound is typically in the range of 1-5 µM for alkaline ceramidase. For specific cell lines, such as MCF-7 human breast cancer cells, reported IC50 values for cell viability are around 4.4 µM to 15.6 µM after 24 hours of treatment. For HL-60 human promyelocytic leukemia cells, growth suppression has been observed at 5 µM.

Q3: How should I prepare and store a stock solution of this compound?

A3: this compound is soluble in solvents like ethanol and DMF at concentrations of 20 mg/mL and in DMSO at 0.1 mg/mL. For cell culture experiments, it is common to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. To prepare the stock solution, dissolve the solid this compound in the appropriate solvent. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one month or at -80°C for up to six months.

Q4: What is the primary signaling pathway affected by this compound?

A4: this compound primarily impacts the sphingolipid metabolism pathway. By inhibiting alkaline ceramidase, it increases the intracellular concentration of ceramide. Ceramide is a critical second messenger that can activate several downstream signaling cascades leading to apoptosis (programmed cell death).

Troubleshooting Guides

Problem 1: High variability between replicate wells.
Possible Cause Recommended Solution
Uneven Cell Seeding Ensure the cell suspension is thoroughly mixed before and during plating. Use reverse pipetting techniques for accurate dispensing.
Edge Effects Avoid using the outer wells of the microplate, as they are prone to evaporation. Fill these wells with sterile PBS or culture medium.
Pipetting Errors Calibrate pipettes regularly and use a new tip for each replicate to ensure accuracy.
Incomplete Mixing of this compound After adding this compound to the wells, gently mix the plate on an orbital shaker for a few minutes to ensure even distribution.
Problem 2: Inconsistent or unexpected dose-response curve (e.g., U-shaped curve).
Possible Cause Recommended Solution
This compound Precipitation At high concentrations, this compound may precipitate out of the culture medium. Visually inspect the wells for any signs of precipitation. If observed, prepare fresh dilutions and consider using a lower concentration range.
Solvent Toxicity The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure the final solvent concentration in the culture medium is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%).
Assay Interference Some compounds can interfere with the chemistry of cell viability assays (e.g., MTT reduction). To rule this out, perform a cell-free assay by adding this compound to the assay reagents in wells without cells to check for any direct chemical reaction.
Cellular Resistance The chosen cell line may be resistant to the effects of this compound. Consider testing a different cell line known to be sensitive to ceramide-induced apoptosis.
Problem 3: No observable effect on cell viability.
Possible Cause Recommended Solution
Sub-optimal Concentration Range The concentrations tested may be too low. Perform a broader dose-response experiment with a higher concentration range (e.g., up to 100 µM).
Insufficient Incubation Time The effects of this compound on cell viability may be time-dependent. Conduct a time-course experiment, testing viability at multiple time points (e.g., 24, 48, and 72 hours).
Inactive this compound Ensure the this compound stock solution has been stored correctly and has not expired. If in doubt, prepare a fresh stock solution.
Low Alkaline Ceramidase Expression The cell line may have low endogenous expression of alkaline ceramidase. Confirm the expression level of the target enzyme in your cell line.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound in different cell lines.

Cell LineCancer TypeIC50 (µM)Incubation Time (hours)
HL-60Promyelocytic Leukemia1 - 5Not Specified
MCF-7Breast Cancer4.424
MCF-7Breast Cancer15.624

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the required amount of this compound powder to prepare a 10 mM stock solution (Molecular Weight of this compound is 361.56 g/mol ).

    • Carefully weigh the this compound powder and dissolve it in the appropriate volume of DMSO to achieve a 10 mM concentration.

    • Vortex the solution until the powder is completely dissolved.

    • Aliquot the stock solution into sterile microcentrifuge tubes in volumes suitable for single experiments to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Determining Optimal this compound Concentration using an MTT Cell Viability Assay
  • Materials:

    • Cell line of interest

    • Complete cell culture medium

    • 96-well clear flat-bottom microplates

    • This compound stock solution (10 mM in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Multichannel pipette

    • Microplate reader

  • Procedure:

    • Cell Seeding:

      • Trypsinize and count the cells.

      • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

      • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

    • This compound Treatment:

      • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

      • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).

      • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

      • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • MTT Assay:

      • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

      • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.

      • Carefully remove the medium containing MTT.

      • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

      • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Data Acquisition and Analysis:

      • Measure the absorbance at 570 nm using a microplate reader.

      • Calculate the percentage of cell viability for each concentration relative to the vehicle control (set as 100% viability).

      • Plot the percent cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

Sphingolipid_Metabolism_Pathway cluster_enzymes Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Hydrolysis Sphingosine Sphingosine Ceramide->Sphingosine Hydrolysis Apoptosis Apoptosis Ceramide->Apoptosis AlkalineCeramidase Alkaline Ceramidase D_erythro_MAPP This compound D_erythro_MAPP->AlkalineCeramidase Inhibition Sphingomyelinase Sphingomyelinase

Caption: this compound inhibits alkaline ceramidase, increasing ceramide and inducing apoptosis.

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_cells Treat Cells with this compound incubate_24h->treat_cells prepare_drug Prepare Serial Dilutions of This compound prepare_drug->treat_cells incubate_treatment Incubate for 24, 48, or 72h treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze Data and Determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for optimizing this compound concentration using an MTT assay.

References

D-erythro-MAPP solubility and stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-erythro-MAPP. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments by addressing common challenges related to its solubility and stability in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is sparingly soluble in aqueous solutions. Therefore, it is recommended to first prepare a concentrated stock solution in an organic solvent. Common solvents for this purpose include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[1][2][3][4][5]

Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous experimental buffer. What can I do to prevent this?

A2: Precipitation upon dilution into an aqueous buffer is a common issue due to the hydrophobic nature of this compound. Here are several troubleshooting steps you can take:

  • Lower the final concentration: The final concentration of this compound in your aqueous solution may be exceeding its solubility limit. Try using a lower final concentration if your experimental design allows.

  • Increase the percentage of organic solvent: The presence of a small amount of the stock solution's organic solvent can help maintain solubility. However, it is crucial to ensure the final solvent concentration is compatible with your experimental system (e.g., cell culture) and does not exceed cytotoxic levels.

  • Sonication: Briefly sonicating the solution after dilution can help to break up aggregates and improve dissolution.

  • Gentle warming: Gently warming the solution (e.g., to 37°C) may temporarily increase solubility. However, be cautious as prolonged exposure to elevated temperatures can affect the stability of the compound.

  • Use of a carrier: For in vivo or cell culture experiments, consider the use of a carrier protein like bovine serum albumin (BSA) to enhance solubility and delivery.

Q3: How should I store my this compound solutions?

A3: For long-term storage, this compound should be stored as a solid at -20°C under desiccating conditions, where it can be stable for up to 12 months or longer. Stock solutions in organic solvents like DMSO, DMF, or ethanol should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C. These stock solutions are generally stable for up to one month. Some suppliers suggest that solutions in solvents can be stored at -80°C for up to 6 months. It is recommended to prepare fresh dilutions in aqueous buffers for each experiment.

Q4: What is the expected stability of this compound in aqueous solutions?

A4: There is limited specific data available on the stability of this compound in various aqueous solutions. As a ceramide analog, its stability can be influenced by factors such as pH, temperature, and the presence of enzymes. It is known that this compound is poorly metabolized in cells, suggesting a degree of stability against certain cellular enzymes. For critical applications, it is advisable to perform a stability study under your specific experimental conditions.

Troubleshooting Guides

Guide: Investigating Poor Solubility of this compound in Aqueous Buffer

This guide provides a systematic approach to troubleshoot and optimize the solubility of this compound in your experimental buffer.

dot

Caption: Troubleshooting workflow for this compound solubility issues.

Data Presentation

Table 1: Reported Solubility of this compound in Various Solvents
SolventConcentrationReference(s)
Dimethyl Sulfoxide (DMSO)50 mM
Dimethylformamide (DMF)≥ 20 mg/mL (~55.32 mM)
Ethanol50 mM
Ethanol5 mg/mL
Ethanol:PBS (pH 7.2) (1:2)0.5 mg/mL

Note: "≥" indicates that the saturation point was not reached at this concentration.

Table 2: Recommended Storage Conditions for this compound
FormStorage TemperatureDurationReference(s)
Solid-20°CUp to 12 months or longer
Stock Solution in Organic Solvent-20°CUp to 1 month
Stock Solution in Organic Solvent-80°CUp to 6 months

Experimental Protocols

Protocol 1: General Procedure for Preparing an Aqueous Working Solution of this compound
  • Prepare a Stock Solution:

    • Accurately weigh the desired amount of solid this compound.

    • Dissolve it in an appropriate volume of a suitable organic solvent (e.g., DMSO, DMF, or ethanol) to achieve a high-concentration stock solution (e.g., 10-50 mM).

    • Ensure the solid is completely dissolved. Gentle vortexing or brief sonication can be used to aid dissolution.

  • Dilution into Aqueous Buffer:

    • Pre-warm your desired aqueous buffer (e.g., PBS, cell culture medium) to the experimental temperature.

    • While vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.

    • Crucially, the volume of the organic solvent from the stock solution should be kept to a minimum (typically ≤1% of the final volume) to avoid solvent effects in your experiment and to reduce the risk of precipitation.

  • Final Preparation:

    • Visually inspect the final solution for any signs of precipitation.

    • If the solution is not clear, you may try brief sonication.

    • It is highly recommended to use the freshly prepared aqueous solution immediately.

dot ```dot graph TD { A[Start: Prepare Aqueous Solution] --> B(Weigh solid this compound); B --> C(Dissolve in organic solvent to create stock solution); C --> D{Stock solution clear?}; D -- No --> E[Apply gentle vortexing/sonication]; E --> D; D -- Yes --> F(Pre-warm aqueous buffer); F --> G(Add stock solution dropwise to buffer while vortexing); G --> H{Final solution clear?}; H -- No --> I[Consider brief sonication]; I --> H; H -- Yes --> J[Use immediately]; J --> K[End]; }

Caption: Experimental workflow for assessing this compound stability.

Signaling Pathway Context

This compound is an inhibitor of alkaline ceramidase, an enzyme involved in sphingolipid metabolism. By inhibiting this enzyme, this compound leads to an elevation of endogenous ceramide levels. Ceramide is a key signaling molecule involved in various cellular processes, including cell cycle arrest and apoptosis.

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G MAPP This compound AC Alkaline Ceramidase MAPP->AC inhibits Sphingosine Sphingosine AC->Sphingosine produces Ceramide Ceramide Ceramide->AC substrate CellCycleArrest Cell Cycle Arrest Ceramide->CellCycleArrest Apoptosis Apoptosis Ceramide->Apoptosis

Caption: Simplified signaling pathway involving this compound.

References

potential off-target effects of D-erythro-MAPP in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using D-erythro-MAPP in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a specific, cell-permeable inhibitor of alkaline ceramidase.[1] Its primary on-target effect is the inhibition of this enzyme, which is responsible for the hydrolysis of ceramide into sphingosine and a free fatty acid. By inhibiting alkaline ceramidase, this compound leads to an accumulation of endogenous ceramide within the cell.[1][2] This elevation in ceramide levels is the key driver of the downstream cellular effects observed with this compound treatment, such as growth suppression and cell cycle arrest.[2]

Q2: What are the known off-target effects of this compound?

Based on available data, this compound exhibits a high degree of specificity for alkaline ceramidase. It is a very poor inhibitor of acid ceramidase, with an IC50 value greater than 500 µM, compared to 1-5 µM for alkaline ceramidase. Additionally, it has been shown that this compound does not directly activate ceramide-activated protein phosphatase. The inactive enantiomer, L-erythro-MAPP, does not produce the same cellular effects, further supporting the specificity of the D-erythro isomer. While no significant, unintended off-target protein interactions have been reported, as with any small molecule inhibitor, it is crucial to include proper controls in your experiments to confirm that the observed phenotype is a result of the intended mechanism of action.

Q3: What are the expected cellular effects of this compound treatment?

Treatment of cells with this compound typically results in:

  • Increased intracellular ceramide levels: A direct consequence of alkaline ceramidase inhibition.

  • Growth suppression: Inhibition of cell proliferation is a common outcome.

  • Cell cycle arrest: Cells often arrest in the G0/G1 phase of the cell cycle.

The magnitude of these effects can be cell-type dependent and is influenced by the concentration of this compound and the duration of treatment.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable effect on cell growth or ceramide levels. Compound inactivity: Improper storage or handling may have led to degradation.Ensure this compound is stored as recommended (-20°C for solids, -20°C or -80°C for stock solutions). Prepare fresh dilutions for each experiment.
Low concentration or short incubation time: The concentration or duration of treatment may be insufficient for your cell type.Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cellular assay.
Cell line insensitivity: The cell line may have low alkaline ceramidase expression or activity, or redundant pathways that compensate for its inhibition.Confirm the expression and activity of alkaline ceramidase in your cell line. Consider using a positive control cell line known to be sensitive to this compound (e.g., HL-60 or MCF-7 cells).
High levels of cytotoxicity observed. Concentration is too high: The concentration used may be inducing apoptosis or necrosis rather than the intended cytostatic effect.Perform a dose-response experiment to identify a concentration that inhibits proliferation without causing excessive cell death. Use a viability assay (e.g., trypan blue exclusion or a commercial viability kit) to distinguish between cytostatic and cytotoxic effects.
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO, ethanol) may be toxic to the cells at the final concentration used.Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Include a vehicle-only control in your experiments.
Inconsistent results between experiments. Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect cellular responses.Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density for each experiment.
Inaccurate compound concentration: Errors in preparing stock solutions or serial dilutions can lead to variability.Carefully prepare and validate the concentration of your this compound stock solution. Use calibrated pipettes for all dilutions.

Quantitative Data Summary

Parameter Value Cell Line/System Reference
IC50 for Alkaline Ceramidase 1-5 µMIn vitro
IC50 for Acid Ceramidase >500 µMIn vitro
Ki for Alkaline Ceramidase 2-13 µMIn vitro
IC50 for Cell Viability (MCF-7) 4.4 µM and 15.6 µM (reported in the same source)Human breast cancer MCF-7 cells
IC50 for Antiproliferative Activity (MCF-7) 30 µMHuman MCF7 cells (48 hrs)

Key Experimental Protocols

1. Ceramidase Activity Assay (In Vitro)

This protocol is a generalized procedure based on the principles described in the literature.

  • Cell Lysate Preparation:

    • Culture cells to the desired density and harvest by centrifugation.

    • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cells in a suitable lysis buffer (e.g., a buffer containing protease inhibitors).

    • Homogenize the cells using a Dounce homogenizer or sonication on ice.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine the cell lysate (containing a standardized amount of protein) with the assay buffer. For alkaline ceramidase activity, a high pH buffer (e.g., pH 9.0) is used. For acid ceramidase activity, a low pH buffer (e.g., pH 4.5) is used.

    • Add this compound at various concentrations (and a vehicle control).

    • Pre-incubate for a short period at 37°C.

    • Initiate the reaction by adding a radiolabeled ceramide substrate (e.g., [3H]C16-ceramide).

    • Incubate the reaction at 37°C for a specified time (e.g., 1 hour).

  • Extraction and Quantification:

    • Stop the reaction by adding a solvent mixture (e.g., chloroform:methanol).

    • Vortex and centrifuge to separate the phases.

    • The released radiolabeled fatty acid will be in the organic phase.

    • Transfer an aliquot of the organic phase to a scintillation vial.

    • Allow the solvent to evaporate.

    • Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.

    • Calculate the percentage of inhibition relative to the vehicle control.

2. Cell Viability Assay (MTT Assay)

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Allow the cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of this compound (including a vehicle control).

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Remove the MTT-containing medium.

    • Add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

3. Cell Cycle Analysis (Propidium Iodide Staining)

  • Cell Treatment and Harvesting:

    • Treat cells with this compound at the desired concentration and for the appropriate duration.

    • Harvest the cells by trypsinization and collect them by centrifugation.

  • Cell Fixation:

    • Wash the cells with ice-cold PBS.

    • Resuspend the cell pellet in a small volume of PBS.

    • While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells on ice or at -20°C for at least 30 minutes.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Use appropriate software to gate the cell population and analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Sphingolipid_Metabolism_Pathway Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide hydrolysis Sphingosine Sphingosine Ceramide->Sphingosine hydrolysis FattyAcid Fatty Acid Ceramide->FattyAcid Sphingosine->Ceramide acylation S1P Sphingosine-1-Phosphate Sphingosine->S1P phosphorylation Sphingomyelinase Sphingomyelinase CeramideSynthase Ceramide Synthase AlkalineCeramidase Alkaline Ceramidase SphingosineKinase Sphingosine Kinase DeNovoSynthesis De Novo Synthesis DeNovoSynthesis->Ceramide synthesis D_erythro_MAPP This compound D_erythro_MAPP->AlkalineCeramidase inhibits

Caption: this compound inhibits alkaline ceramidase, increasing cellular ceramide.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Downstream Analysis cluster_interpretation Data Interpretation CellCulture 1. Cell Culture (e.g., HL-60, MCF-7) CompoundPrep 2. Prepare this compound (Stock and working solutions) Treatment 3. Treat Cells (Dose-response & time-course) CompoundPrep->Treatment ViabilityAssay 4a. Cell Viability Assay (e.g., MTT) Treatment->ViabilityAssay CellCycleAssay 4b. Cell Cycle Analysis (e.g., PI Staining) Treatment->CellCycleAssay CeramideAssay 4c. Measure Ceramide Levels (e.g., LC-MS/MS) Treatment->CeramideAssay DataAnalysis 5. Data Analysis & Interpretation ViabilityAssay->DataAnalysis CellCycleAssay->DataAnalysis CeramideAssay->DataAnalysis

Caption: Workflow for assessing this compound's cellular effects.

References

troubleshooting inconsistent results in D-erythro-MAPP experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using D-erythro-MAPP, a selective inhibitor of alkaline ceramidase. Our goal is to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (D-e-MAPP) is a synthetic analog of ceramide. Its primary mechanism of action is the selective inhibition of alkaline ceramidase, an enzyme responsible for the breakdown of ceramide into sphingosine.[1] By inhibiting this enzyme, this compound leads to an accumulation of endogenous ceramide levels within the cell.[1] This elevation in ceramide, a bioactive lipid, can induce cellular responses such as cell cycle arrest and apoptosis, making it a valuable tool for studying sphingolipid metabolism and its role in cell signaling.[2]

Q2: What is the selectivity of this compound for alkaline ceramidase?

A2: this compound exhibits high selectivity for alkaline ceramidase over acid ceramidase. The IC50 (half-maximal inhibitory concentration) for alkaline ceramidase is in the range of 1-5 µM, while for acid ceramidase it is greater than 500 µM. This selectivity is a key advantage for specifically studying the pathways regulated by alkaline ceramidase.

Q3: What are the recommended storage and handling conditions for this compound?

A3: Proper storage and handling are critical for maintaining the stability and activity of this compound.

  • Storage of solid compound: Store at -20°C.

  • Stock solutions: Prepare a stock solution in a suitable solvent such as ethanol (e.g., 5 mg/mL). After reconstitution, it is recommended to aliquot the stock solution into smaller volumes and freeze at -20°C. Stock solutions are generally stable for up to one month at -20°C. Avoid repeated freeze-thaw cycles.

Q4: In which cell lines has this compound been shown to be effective?

A4: this compound has been demonstrated to be effective in various cancer cell lines, including:

  • HL-60 human promyelocytic leukemia cells: Treatment with this compound resulted in a concentration- and time-dependent growth suppression and arrest in the G0/G1 phase of the cell cycle.

  • MCF-7 human breast cancer cells: this compound inhibited cell viability in a dose-dependent manner.

The effectiveness of this compound can be cell-type dependent, so it is advisable to perform dose-response experiments to determine the optimal concentration for your specific cell line.

Troubleshooting Inconsistent Results

Inconsistent results in this compound experiments can arise from several factors, from reagent handling to experimental design and execution. This guide addresses common issues in a question-and-answer format to help you identify and resolve potential problems.

Q5: My this compound treatment shows variable or weaker-than-expected effects on cell viability/ceramide levels. What are the possible causes?

A5: This is a common issue that can stem from several sources. Here’s a systematic approach to troubleshooting:

1. This compound Solubility and Stability:

  • Question: Could improper dissolution or precipitation of this compound be the problem?

  • Answer: Yes, as a lipid-like molecule, this compound can be challenging to dissolve and may precipitate in aqueous cell culture media, leading to a lower effective concentration.

    • Recommendation: Ensure your stock solution in ethanol is fully dissolved before diluting it into your culture medium. When adding to the medium, vortex or mix thoroughly to ensure dispersion. Visually inspect the medium for any signs of precipitation. For problematic cases, consider complexing this compound with fatty acid-free bovine serum albumin (BSA) to improve its solubility in aqueous solutions.

  • Question: Has my this compound degraded?

  • Answer: Improper storage can lead to degradation.

    • Recommendation: Always store the solid compound and stock solutions at the recommended temperatures (-20°C). Avoid repeated freeze-thaw cycles by preparing single-use aliquots. If you suspect degradation, it is best to use a fresh vial of the compound.

2. Experimental Conditions:

  • Question: Is the concentration of this compound optimal for my cell line?

  • Answer: The effective concentration of this compound can vary between cell lines due to differences in metabolism and uptake.

    • Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. A typical starting range is 1-20 µM.

  • Question: Is the incubation time sufficient?

  • Answer: The effects of this compound on ceramide levels and cellular outcomes are time-dependent.

    • Recommendation: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration for observing your desired endpoint.

3. Cell Culture Conditions:

  • Question: Could the health and confluency of my cells be affecting the results?

  • Answer: Yes, unhealthy or overly confluent cells can respond differently to treatment.

    • Recommendation: Use cells that are in the logarithmic growth phase and ensure consistent cell seeding density across all experiments. Regularly check for signs of stress or contamination.

Q6: I am seeing high background or variability in my ceramide measurement assay after this compound treatment. How can I improve this?

A6: Measuring changes in endogenous ceramide levels is a key readout for this compound activity. High background and variability can obscure the true effect.

1. Assay-Specific Issues:

  • Question: What are common sources of high background in ceramide assays?

  • Answer: High background can result from non-specific binding of antibodies (in ELISA-based methods) or interfering substances in the sample.

    • Recommendation:

      • For ELISA: Ensure adequate blocking of the plate and optimize washing steps to remove unbound reagents.

      • For Mass Spectrometry (LC-MS/MS): This is the gold standard for accurate ceramide quantification. Use internal standards to control for extraction efficiency and sample-to-sample variation.

2. Sample Preparation:

  • Question: Could my sample preparation be introducing variability?

  • Answer: Inconsistent sample handling and lipid extraction can be a major source of error.

    • Recommendation: Use a standardized protocol for cell lysis and lipid extraction. Ensure complete and consistent extraction across all samples. Be precise with pipetting and volumes.

Q7: How can I confirm that the observed effects in my cells are specifically due to the inhibition of alkaline ceramidase by this compound?

A7: It is crucial to include proper controls to validate the specificity of your results.

  • Question: What controls should I use to demonstrate specificity?

    • Inactive Enantiomer Control: Use L-erythro-MAPP, the inactive enantiomer of this compound. L-erythro-MAPP does not inhibit alkaline ceramidase and should not produce the same biological effects.

    • Rescue Experiment: If possible, overexpress alkaline ceramidase in your cells. Increased enzyme levels may counteract the inhibitory effect of this compound, thus "rescuing" the phenotype.

    • Downstream Readouts: Measure the levels of sphingosine, the product of ceramidase activity. Inhibition by this compound should lead to a decrease in sphingosine levels.

Data Summary

ParameterValueReference
Target Alkaline Ceramidase
IC50 (Alkaline Ceramidase) 1-5 µM
IC50 (Acid Ceramidase) >500 µM
Typical Effective Concentration in Cells 1-20 µM
Solubility Ethanol (5 mg/mL)
Storage (Solid) -20°C
Storage (Stock Solution) -20°C (up to 1 month)

Experimental Protocols

Protocol 1: General Cell-Based Assay with this compound

  • Cell Seeding: Plate your cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere overnight.

  • Preparation of this compound Working Solution:

    • Thaw your this compound stock solution (in ethanol) at room temperature.

    • Dilute the stock solution in your complete cell culture medium to the desired final concentrations. It is important to add the stock solution to the medium and mix immediately to prevent precipitation.

  • Treatment:

    • Remove the old medium from your cells and replace it with the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of ethanol used for the highest this compound concentration).

  • Incubation: Incubate the cells for the desired period (e.g., 24 or 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Endpoint Analysis: After incubation, proceed with your chosen endpoint assay, such as a cell viability assay (e.g., MTT, CellTiter-Glo), cell cycle analysis (by flow cytometry), or lipid extraction for ceramide quantification.

Visualizations

D_erythro_MAPP_Mechanism Mechanism of Action of this compound Ceramide Ceramide AlkalineCeramidase Alkaline Ceramidase Ceramide->AlkalineCeramidase Substrate CellularEffects Increased Ceramide Levels (Cell Cycle Arrest, Apoptosis) Ceramide->CellularEffects Sphingosine Sphingosine AlkalineCeramidase->Sphingosine Product D_MAPP This compound D_MAPP->AlkalineCeramidase Inhibition

Caption: this compound inhibits alkaline ceramidase, increasing ceramide levels.

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent Results Start Inconsistent/Weak Results CheckReagent Check this compound Solubility & Stability Start->CheckReagent CheckExperiment Review Experimental Conditions Start->CheckExperiment CheckCells Assess Cell Health & Density Start->CheckCells ImproveSolubility Improve Solubility (e.g., with BSA) CheckReagent->ImproveSolubility Precipitation? UseFreshReagent Use Fresh Reagent CheckReagent->UseFreshReagent Degradation? OptimizeConcentration Optimize Concentration (Dose-Response) CheckExperiment->OptimizeConcentration Suboptimal Concentration? OptimizeTime Optimize Incubation Time (Time-Course) CheckExperiment->OptimizeTime Suboptimal Time? StandardizeCulture Standardize Cell Culture Practices CheckCells->StandardizeCulture End Consistent Results OptimizeConcentration->End OptimizeTime->End ImproveSolubility->End UseFreshReagent->End StandardizeCulture->End

Caption: A logical workflow for troubleshooting inconsistent this compound results.

References

D-erythro-MAPP Stock Solutions: A Technical Guide for Long-Term Storage and Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and long-term storage of D-erythro-MAPP stock solutions. Adherence to these protocols is crucial for maintaining the compound's stability and ensuring experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in several organic solvents. For cell culture experiments, dimethyl sulfoxide (DMSO) is a common choice. It is also soluble in ethanol and dimethylformamide (DMF).[1] The selection of the solvent should be compatible with your specific experimental setup and cell type.

Q2: What is the maximum recommended concentration for a this compound stock solution?

A2: this compound is soluble in DMSO and ethanol up to 50 mM. In DMF, a solubility of at least 20 mg/mL has been reported.[1] It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of solvent added to your experimental system.

Q3: What are the optimal storage conditions for this compound stock solutions?

A3: For long-term storage, it is recommended to store this compound stock solutions at -80°C, which can maintain stability for up to 6 months.[2] For shorter-term storage, -20°C is acceptable for up to 1 month. To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials. Some suppliers also recommend storing under desiccating conditions.

Q4: How long can I store the solid form of this compound?

A4: The solid powder of this compound is stable for at least 3 years when stored at -20°C. One supplier suggests a stability of at least 4 years at -20°C.

Q5: Can I store this compound stock solutions at 4°C?

A5: It is not recommended to store this compound stock solutions at 4°C for any significant length of time. The stability of the compound in solution at this temperature has not been established and could lead to degradation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Precipitate formation in stock solution upon thawing - The concentration of the stock solution may be too high for the storage temperature. - The solvent may not be of high purity (e.g., contains water). - The compound has degraded.- Gently warm the solution to 37°C and vortex to redissolve the precipitate. If it does not redissolve, the solution may be supersaturated or degraded. - Prepare a new stock solution at a slightly lower concentration. - Use anhydrous, high-purity solvents. - If the issue persists, consider the stock solution compromised and prepare a fresh one.
Loss of compound activity in experiments - Improper storage of the stock solution (e.g., repeated freeze-thaw cycles, storage at an incorrect temperature). - Degradation of the compound over time. - Incompatibility of the solvent with the experimental system.- Always aliquot stock solutions to avoid freeze-thaw cycles. - Prepare a fresh stock solution from the solid compound. - Verify the stability of the stock solution using an appropriate analytical method (e.g., HPLC). - Ensure the final solvent concentration in your experiment is not toxic to the cells and does not interfere with the assay.
Inconsistent experimental results - Inaccurate initial weighing of the solid compound. - Pipetting errors when preparing dilutions. - Variability between different aliquots of the stock solution.- Use a calibrated analytical balance for weighing the compound. - Use calibrated pipettes and proper pipetting techniques. - After thawing, ensure the aliquot is thoroughly mixed before use.

Quantitative Data Summary

Parameter Value Source
Molecular Weight 361.56 g/mol
Purity ≥98%
Solubility in DMSO Up to 50 mM
Solubility in Ethanol Up to 50 mM
Solubility in DMF ≥ 20 mg/mL
Solid Form Storage -20°C for ≥ 3 years
Stock Solution Storage (-20°C) Up to 1 month
Stock Solution Storage (-80°C) Up to 6 months

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (solid powder, MW: 361.56 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Calibrated analytical balance

    • Sterile microcentrifuge tubes or cryovials

    • Calibrated micropipettes and sterile tips

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening to prevent condensation.

    • Weigh out 3.62 mg of this compound powder using an analytical balance.

    • Transfer the weighed powder to a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution thoroughly until all the solid is completely dissolved. Gentle warming to 37°C can aid in dissolution.

    • Aliquot the 10 mM stock solution into single-use, sterile cryovials (e.g., 20 µL or 50 µL aliquots).

    • Label the vials clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

Visualizations

G cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh this compound Powder dissolve Dissolve in Anhydrous Solvent (e.g., DMSO) weigh->dissolve vortex Vortex to Ensure Complete Dissolution dissolve->vortex aliquot Aliquot into Single-Use Vials vortex->aliquot store_short Store at -20°C (Up to 1 month) aliquot->store_short Short-term store_long Store at -80°C (Up to 6 months) aliquot->store_long Long-term thaw Thaw a Single Aliquot store_short->thaw store_long->thaw dilute Prepare Working Solution thaw->dilute experiment Use in Experiment dilute->experiment G start Inconsistent Experimental Results or Precipitate Observed check_thaw Was the aliquot warmed and vortexed after thawing? start->check_thaw re_dissolve Warm to 37°C and vortex. Does precipitate dissolve? check_thaw->re_dissolve check_storage How was the stock solution stored? storage_cond Repeated freeze-thaw cycles or incorrect temperature? check_storage->storage_cond check_prep Review stock solution preparation protocol. prep_issue Potential weighing or solvent issue? check_prep->prep_issue re_dissolve->check_storage No use_solution Proceed with experiment. re_dissolve->use_solution Yes storage_cond->check_prep No prepare_fresh Prepare a fresh stock solution. storage_cond->prepare_fresh Yes prep_issue->use_solution No, protocol was followed correctly. Consider other experimental variables. prep_issue->prepare_fresh Yes

References

Technical Support Center: D-erythro-MAPP Application in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the cytotoxicity of D-erythro-MAPP in primary cell cultures. This compound is a potent and specific inhibitor of alkaline ceramidase, leading to the accumulation of endogenous ceramide and subsequent cellular responses, including cell cycle arrest and apoptosis.[1][2] While effective in its inhibitory action, its cytotoxic effects can be a significant challenge in experimental settings, particularly in sensitive primary cell cultures.

This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to help you navigate these challenges and achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic analog of ceramide that acts as a specific inhibitor of alkaline ceramidase, with an IC₅₀ in the range of 1-5 µM.[1][2] By inhibiting this enzyme, this compound prevents the breakdown of endogenous ceramide into sphingosine. This leads to an intracellular accumulation of ceramide, a bioactive lipid that acts as a second messenger in various signaling pathways, including those leading to apoptosis and cell cycle arrest.[3]

Q2: Why am I observing high levels of cytotoxicity in my primary cell cultures after this compound treatment?

A2: High cytotoxicity is a common observation with this compound treatment, especially in primary cells, which are generally more sensitive than immortalized cell lines. The cytotoxicity is primarily due to the accumulation of ceramide, which triggers the apoptotic cascade. Factors influencing the degree of cytotoxicity include the concentration of this compound, the duration of exposure, and the specific primary cell type being used, as different cells have varying sensitivities to ceramide-induced apoptosis.

Q3: What is the recommended working concentration range for this compound in primary cell cultures?

A3: The optimal working concentration of this compound is highly dependent on the primary cell type and the desired experimental outcome. Based on its IC₅₀ for alkaline ceramidase (1-5 µM), a starting point for dose-response experiments would be in the range of 1 µM to 10 µM. For sensitive primary cultures, it is advisable to start with a lower concentration (e.g., 0.5-2 µM) and shorter incubation times (e.g., 6-12 hours) to minimize widespread cell death. It is crucial to perform a thorough dose-response and time-course experiment to determine the optimal conditions for your specific primary cell type that will allow for the desired biological effect with minimal cytotoxicity.

Q4: How can I minimize the cytotoxic effects of this compound while still achieving effective inhibition of alkaline ceramidase?

A4: Minimizing cytotoxicity requires a multi-faceted approach:

  • Optimization of Concentration and Incubation Time: As mentioned, perform a careful dose-response and time-course study to find the lowest effective concentration and shortest incubation time.

  • Co-treatment with Apoptosis Inhibitors: Consider co-treatment with inhibitors of the apoptotic pathway that is activated by ceramide. For instance, since ceramide-induced apoptosis can be mediated by caspases and is regulated by the Bcl-2 family of proteins, co-incubation with a pan-caspase inhibitor (e.g., Z-VAD-FMK) or modulation of Bcl-2 family protein expression could potentially reduce cell death.

  • Control of Culture Conditions: Ensure your primary cells are healthy and in a logarithmic growth phase before treatment. Factors like cell density and serum concentration in the culture medium can also influence the cellular response to this compound.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Excessive Cell Death Even at Low Concentrations - High sensitivity of the primary cell type. - Suboptimal culture conditions stressing the cells. - Incorrect this compound concentration due to solvent effects or degradation.- Perform a viability assay (e.g., Trypan Blue) to confirm the health of your primary cells before starting the experiment. - Conduct a dose-response experiment with a wider range of very low concentrations (e.g., 0.1 µM - 2 µM) to determine a non-toxic working concentration. - Reduce the initial seeding density of the cells, as denser cultures can sometimes be more susceptible to stress. - Prepare fresh this compound stock solutions and ensure the final solvent concentration in the culture medium is non-toxic (typically <0.1% for DMSO).
Inconsistent Results Between Experiments - Variability in primary cell lots or passage number. - Inconsistent this compound preparation or storage. - Fluctuations in incubator conditions (CO₂, temperature, humidity).- Use primary cells from the same lot and within a narrow passage range for a set of experiments. - Aliquot this compound stock solutions to avoid repeated freeze-thaw cycles. - Regularly calibrate and monitor incubator conditions. - Include positive and negative controls in every experiment to monitor consistency.
Precipitate Forms in Culture Medium - Poor solubility of this compound in the culture medium.- Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO or ethanol) and then dilute it in the culture medium to the final working concentration. - Ensure the final solvent concentration in the culture medium is low and test the effect of the solvent alone on the cells (vehicle control). - Visually inspect the medium for any precipitate after adding this compound. If a precipitate is observed, try pre-warming the medium before adding the compound.
Delayed Cytotoxicity Observed - The compound may be inducing a slower apoptotic process.- Extend the time course of your experiment to observe effects at later time points (e.g., 48, 72 hours). - Utilize assays that can detect early markers of apoptosis, such as Annexin V staining, in addition to late-stage viability assays like MTT.

Experimental Protocols

Protocol 1: Determining the Optimal Non-Cytotoxic Concentration of this compound

This protocol outlines a method to determine the optimal concentration of this compound that effectively inhibits alkaline ceramidase with minimal impact on the viability of primary cells using an MTT assay.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (or other suitable solvent)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count your primary cells. Ensure cell viability is >95%.

    • Seed the cells in a 96-well plate at a predetermined optimal density for your cell type (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10, 20 µM). Prepare a vehicle control with the same final concentration of DMSO.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate for the desired exposure time (e.g., 12, 24, or 48 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Add 100 µL of solubilization solution to each well.

    • Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the this compound concentration to determine the IC₅₀ value for cytotoxicity.

Protocol 2: Co-treatment with a Pan-Caspase Inhibitor to Mitigate this compound-induced Cytotoxicity

This protocol describes a method to assess whether a pan-caspase inhibitor can reduce the cytotoxic effects of this compound.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound

  • Pan-caspase inhibitor (e.g., Z-VAD-FMK)

  • DMSO

  • 96-well cell culture plates

  • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding:

    • Seed primary cells in a 96-well plate or other suitable culture vessel as described in Protocol 1.

  • Co-treatment:

    • Determine the optimal cytotoxic concentration of this compound from Protocol 1 (e.g., a concentration that induces 30-50% cell death).

    • Prepare treatment groups:

      • Vehicle control (DMSO)

      • This compound alone

      • Pan-caspase inhibitor alone (at a non-toxic concentration, e.g., 20-50 µM for Z-VAD-FMK)

      • This compound and pan-caspase inhibitor co-treatment

    • Pre-incubate the cells with the pan-caspase inhibitor for 1-2 hours before adding this compound.

    • Incubate for the desired time.

  • Apoptosis Assessment:

    • Harvest the cells (including any floating cells in the supernatant).

    • Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

    • Analyze the cells by flow cytometry or visualize them using a fluorescence microscope.

  • Data Analysis:

    • Quantify the percentage of apoptotic cells (Annexin V positive) in each treatment group.

    • Compare the percentage of apoptosis in the this compound alone group to the co-treatment group to determine if the caspase inhibitor provides a protective effect.

Quantitative Data Summary

The following tables provide example data to illustrate the expected outcomes of the described experiments. Note: This data is illustrative and should be replaced with your own experimental results.

Table 1: Cytotoxicity of this compound on Different Primary Cell Types (24-hour exposure)

Cell TypeIC₅₀ (µM)
Primary Human Astrocytes8.5
Primary Rat Cortical Neurons3.2
Primary Human Hepatocytes12.1

Table 2: Effect of a Pan-Caspase Inhibitor (Z-VAD-FMK) on this compound-induced Apoptosis in Primary Rat Cortical Neurons (24-hour treatment)

Treatment% Apoptotic Cells (Annexin V+)
Vehicle Control5.2 ± 1.1
This compound (5 µM)45.8 ± 3.5
Z-VAD-FMK (20 µM)6.1 ± 1.3
This compound (5 µM) + Z-VAD-FMK (20 µM)15.3 ± 2.2

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

D_erythro_MAPP_Pathway cluster_extracellular Extracellular cluster_cell Primary Cell cluster_cytoplasm Cytoplasm D_MAPP This compound Alkaline_Ceramidase Alkaline Ceramidase D_MAPP->Alkaline_Ceramidase Inhibits Ceramide Ceramide (Accumulation) Alkaline_Ceramidase->Ceramide Breaks down Sphingosine Sphingosine Bcl2 Anti-apoptotic Bcl-2 proteins Ceramide->Bcl2 Inhibits Bax_Bak Pro-apoptotic Bax/Bak Ceramide->Bax_Bak Activates Bcl2->Bax_Bak Inhibits Caspase_Activation Caspase Activation Bax_Bak->Caspase_Activation Initiates Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Caption: this compound inhibits alkaline ceramidase, leading to ceramide accumulation and apoptosis.

Experimental Workflow for Minimizing this compound Cytotoxicity

Experimental_Workflow cluster_workflow Workflow Start Start: Primary Cell Culture Dose_Response 1. Dose-Response (MTT Assay) Start->Dose_Response Determine_IC50 2. Determine Cytotoxic IC₅₀ Dose_Response->Determine_IC50 Co_treatment 3. Co-treatment with Apoptosis Inhibitor Determine_IC50->Co_treatment Assess_Apoptosis 4. Assess Apoptosis (Annexin V Assay) Co_treatment->Assess_Apoptosis Analyze_Results 5. Analyze Results Assess_Apoptosis->Analyze_Results Optimized_Protocol Optimized Protocol Analyze_Results->Optimized_Protocol

Caption: Workflow for optimizing this compound treatment to minimize cytotoxicity.

References

determining the optimal incubation time for D-erythro-MAPP treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the optimal incubation time for D-erythro-MAPP treatment in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a cell-permeable inhibitor of alkaline ceramidase. Its primary mechanism of action is to block the hydrolysis of ceramide into sphingosine and a fatty acid. This inhibition leads to an intracellular accumulation of endogenous ceramide, a bioactive lipid that acts as a second messenger in various signaling pathways.[1] Elevated ceramide levels can induce cell growth suppression, cell cycle arrest, and apoptosis.

Q2: What is a typical effective concentration range for this compound?

A2: The effective concentration of this compound is cell-type dependent. In vitro, it has an IC50 (half-maximal inhibitory concentration) for alkaline ceramidase in the range of 1-5 µM.[1][2] For cell-based assays, concentrations ranging from low micromolar (e.g., 1-10 µM) to higher concentrations have been used. For example, in HL-60 human promyelocytic leukemia cells, 5 µM this compound showed significant effects on cell growth. In MCF-7 human breast cancer cells, IC50 values for cell viability have been reported at 4.4 µM and 15.6 µM after 24 hours of treatment in one study, and 30 µM after 48 hours in another. It is crucial to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How long should I incubate my cells with this compound?

A3: The optimal incubation time is highly dependent on the cell type, the concentration of this compound used, and the biological endpoint being measured. Published studies have used incubation times ranging from a few hours to 72 hours or longer. For instance, a 24-hour incubation has been shown to cause a significant increase in ceramide levels in HL-60 cells and affect the viability of MCF-7 cells. A time-course experiment is the most reliable method to determine the optimal incubation time for your specific experimental setup.

Q4: What are the expected cellular effects of this compound treatment?

A4: The primary effect is the accumulation of intracellular ceramide. This can lead to various downstream cellular responses, including:

  • Inhibition of cell proliferation: A decrease in the rate of cell growth.

  • Cell cycle arrest: Typically at the G0/G1 phase.

  • Induction of apoptosis: Programmed cell death.

The magnitude and timing of these effects will vary between different cell lines.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
No observable effect of this compound 1. Suboptimal Incubation Time: The incubation period may be too short for the effects to manifest. 2. Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line. 3. Compound Instability: The compound may have degraded due to improper storage or handling. 4. Cell Line Resistance: The cell line may be resistant to the effects of ceramide accumulation.1. Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal treatment duration. 2. Perform a dose-response experiment with a wider range of concentrations. 3. Ensure proper storage of this compound stock solutions (aliquoted and stored at -20°C or -80°C). Prepare fresh dilutions for each experiment. 4. Consider using a different cell line or a positive control compound known to induce similar effects.
High variability between replicate wells 1. Inconsistent Cell Seeding: Uneven cell distribution across the plate. 2. Pipetting Errors: Inaccurate dispensing of cells or compound. 3. Edge Effects: Evaporation from wells on the perimeter of the plate.1. Ensure the cell suspension is homogenous before and during seeding. Allow the plate to sit at room temperature for 15-20 minutes before incubation. 2. Calibrate pipettes regularly and use appropriate pipetting techniques. 3. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to create a humidity barrier.
Inconsistent results between experiments 1. Cell Passage Number: High passage numbers can lead to phenotypic and genotypic drift. 2. Variations in Cell Health: Differences in cell confluency or viability at the time of treatment. 3. Inconsistent Reagent Preparation: Variations in the preparation of this compound dilutions.1. Use cells within a consistent and low passage number range. 2. Seed cells at a consistent density and ensure they are in the logarithmic growth phase. 3. Prepare fresh dilutions of this compound from the same stock for each set of experiments.

Data Presentation

Table 1: Summary of Quantitative Data for this compound Treatment in Different Cell Lines

Cell LineConcentrationIncubation TimeObserved Effect
HL-60 (Human promyelocytic leukemia)5 µM24 hours> 3-fold increase in endogenous ceramide levels; time- and concentration-dependent growth suppression and G0/G1 arrest.
MCF-7 (Human breast cancer)3.13 - 100 µM24 hoursDose-dependent inhibition of cell viability; IC50 values of 4.4 µM and 15.6 µM.
MCF-7 (Human breast cancer)Not specified48 hoursAntiproliferative activity with an IC50 of 30 µM.

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for Cell Viability

This protocol outlines a method to determine the optimal incubation time of this compound by assessing its effect on cell viability at multiple time points.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment.

    • Allow cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO2.

  • This compound Treatment:

    • Prepare a series of dilutions of this compound in complete cell culture medium. It is recommended to test a range of concentrations around the reported IC50 values (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).

    • Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.

    • Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation:

    • Incubate the plates for different time points (e.g., 12, 24, 48, and 72 hours).

  • Cell Viability Assay (e.g., MTT or WST-1 assay):

    • At each time point, add the viability reagent (e.g., MTT or WST-1) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (typically 1-4 hours).

    • If using an MTT assay, add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control.

    • Plot cell viability against the incubation time for each concentration to visualize the time-dependent effect.

    • The optimal incubation time will be the point at which a significant and consistent effect is observed at the desired concentration.

Protocol 2: Time-Course Analysis of Apoptosis Induction

This protocol describes how to assess the kinetics of apoptosis induction by this compound over time.

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from Protocol 1, using a concentration of this compound that was determined to be effective for inhibiting cell viability.

  • Incubation:

    • Incubate the plates for a series of time points (e.g., 6, 12, 24, 48 hours).

  • Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining):

    • At each time point, harvest the cells (including any floating cells).

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

    • Plot the percentage of apoptotic cells (early + late) against the incubation time to determine the time course of apoptosis induction.

Protocol 3: Time-Course Analysis of Cell Cycle Arrest

This protocol details the procedure for examining the effect of this compound on cell cycle distribution over time.

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from Protocol 1, using an effective concentration of this compound.

  • Incubation:

    • Incubate the cells for various time points (e.g., 12, 24, 48 hours).

  • Cell Cycle Analysis (Propidium Iodide Staining):

    • At each time point, harvest the cells.

    • Wash the cells with cold PBS.

    • Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the cells by flow cytometry.

  • Data Analysis:

    • Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

    • Plot the percentage of cells in each phase against the incubation time to observe the kinetics of cell cycle arrest.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Time-Course Incubation cluster_analysis Analysis cluster_result Result cell_seeding Cell Seeding in 96-well Plate overnight_incubation Overnight Incubation (Adhesion) cell_seeding->overnight_incubation treatment Treat Cells with this compound overnight_incubation->treatment compound_prep Prepare this compound Dilutions compound_prep->treatment tp1 Time Point 1 (e.g., 12h) treatment->tp1 tp2 Time Point 2 (e.g., 24h) treatment->tp2 tp3 Time Point 3 (e.g., 48h) treatment->tp3 tp4 Time Point 4 (e.g., 72h) treatment->tp4 viability Cell Viability Assay tp1->viability apoptosis Apoptosis Assay tp1->apoptosis cell_cycle Cell Cycle Analysis tp1->cell_cycle tp2->viability tp2->apoptosis tp2->cell_cycle tp3->viability tp3->apoptosis tp3->cell_cycle tp4->viability tp4->apoptosis tp4->cell_cycle optimal_time Determine Optimal Incubation Time viability->optimal_time apoptosis->optimal_time cell_cycle->optimal_time

Caption: Experimental workflow for determining the optimal incubation time.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_apoptosis Apoptosis Pathway cluster_cell_cycle Cell Cycle Arrest Pathway D_MAPP This compound Alk_Cer Alkaline Ceramidase D_MAPP->Alk_Cer Inhibits Sphingosine Sphingosine Alk_Cer->Sphingosine Blocks Hydrolysis of Ceramide to Ceramide Ceramide Accumulation SAPK_JNK SAPK/JNK Activation Ceramide->SAPK_JNK PP1_PP2A PP1/PP2A Activation Ceramide->PP1_PP2A Caspases Caspase Activation SAPK_JNK->Caspases Apoptosis Apoptosis Caspases->Apoptosis p21 p21 Expression PP1_PP2A->p21 Cyclin_CDK Cyclin/CDK Inhibition p21->Cyclin_CDK Inhibits Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest Cyclin_CDK->Cell_Cycle_Arrest Leads to

Caption: this compound induced ceramide signaling pathways.

References

Technical Support Center: D-erythro-MAPP Studies and DMSO Vehicle Control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing D-erythro-MAPP in their experiments, with a specific focus on the critical aspect of controlling for the effects of the vehicle, Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic analog of ceramide. Its primary mechanism of action is the specific inhibition of alkaline ceramidase.[1][2] This inhibition prevents the breakdown of endogenous ceramide into sphingosine, leading to an accumulation of intracellular ceramide.[1][2] The elevated ceramide levels can, in turn, induce growth suppression and cell cycle arrest in various cell types.[2]

Q2: Why is DMSO commonly used as a solvent for this compound?

A2: this compound, like many lipid-based compounds, has low solubility in aqueous solutions. DMSO is a powerful aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, making it an effective vehicle for introducing this compound to in vitro and in vivo experimental systems.

Q3: What are the potential off-target effects of DMSO that I should be aware of in my this compound experiments?

A3: DMSO is not biologically inert and can exert its own effects on cellular systems, which may confound experimental results. These "pleiotropic" effects can include alterations in gene expression, cell proliferation, and differentiation. Specifically relevant to this compound studies, DMSO has been shown to interact with and alter the properties of lipid membranes, and in some cases, affect lipid metabolism. High concentrations of DMSO can fluidize lipid bilayers. Therefore, it is crucial to account for these potential effects through rigorous experimental design.

Q4: What is a vehicle control and why is it essential in this compound studies?

A4: A vehicle control is an experimental group that is treated with the solvent used to dissolve the test compound (in this case, DMSO) at the same final concentration as the experimental groups, but without the compound itself. This control is critical to distinguish the biological effects of this compound from any effects caused by the DMSO vehicle. Without a proper vehicle control, any observed cellular changes could be incorrectly attributed to this compound when they are, in fact, a side effect of the solvent.

Q5: What is the recommended final concentration of DMSO for in vitro experiments with this compound?

A5: The final concentration of DMSO in cell culture media should be kept as low as possible, ideally at or below 0.1% (v/v). However, the maximum tolerated concentration is highly cell-line specific. It is strongly recommended to perform a DMSO tolerance assay for your specific cell line to determine the highest concentration that does not induce significant toxicity or other unwanted biological effects. For some cell lines, concentrations up to 0.5% may be tolerated, but this must be empirically determined.

Troubleshooting Guide: DMSO Vehicle Effects in this compound Experiments

This guide addresses common issues that may arise due to the use of DMSO as a vehicle for this compound.

Problem Potential Cause(s) Recommended Solution(s)
High variability in results between replicate wells. - Inconsistent final DMSO concentration across wells.- Pipetting errors.- "Edge effects" in multi-well plates.- Prepare a master mix of this compound in media to ensure a consistent final DMSO concentration in all treatment wells.- Use calibrated pipettes and proper pipetting technique.- Avoid using the outer wells of plates for experimental conditions; instead, fill them with sterile media or PBS to mitigate evaporation.
Vehicle control group shows a significant biological effect compared to the untreated (media-only) control. - The final DMSO concentration is too high for the specific cell line, causing toxicity or other off-target effects.- The cell line is particularly sensitive to DMSO.- Perform a DMSO dose-response experiment to determine the No-Observed-Adverse-Effect Level (NOAEL) for your specific cell line and endpoint.- Lower the final DMSO concentration by preparing a more concentrated stock of this compound.- If solubility issues prevent lowering the DMSO concentration, consider alternative, less disruptive solvents, though this may require significant optimization.
This compound appears less potent than expected based on published data. - The biological effects of DMSO are masking or counteracting the effects of this compound.- The final concentration of this compound is lower than intended due to precipitation upon dilution in aqueous media.- Carefully review the literature for the DMSO concentrations used in similar studies.- Ensure your vehicle control data is thoroughly analyzed to understand the baseline effects of DMSO in your system.- When diluting the this compound stock in media, add the stock to the media with gentle vortexing to prevent precipitation. Visually inspect for any precipitate.
Unexpected changes in lipid profiles in both treated and vehicle control groups. - DMSO can influence lipid metabolism and the physical properties of cellular membranes.- Acknowledge the potential for DMSO to alter lipid homeostasis in your experimental design and data interpretation.- Compare the lipid profiles of untreated cells with vehicle-treated cells to quantify the specific effects of DMSO.- If possible, use the lowest effective concentration of DMSO.

Quantitative Data Summary

Table 1: General Recommendations for Final DMSO Concentrations in In Vitro Assays

Concentration (v/v) General Effect Recommendation
≤ 0.1% Generally considered safe for most cell lines with minimal off-target effects.Recommended starting concentration.
0.1% - 0.5% May be tolerated by some robust cell lines, but the potential for off-target effects increases.Use with caution and always validate with a DMSO tolerance assay.
> 0.5% Increased risk of cytotoxicity and significant off-target effects.Generally not recommended for most cell-based assays.

Table 2: Solubility of this compound in Various Solvents

Solvent Solubility
DMSO~50 mM
Ethanol~5 mg/mL

Experimental Protocols & Workflows

A critical step in mitigating vehicle effects is a well-designed experimental protocol. Below is a generalized workflow for an in vitro experiment using this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Cell Treatment cluster_analysis Analysis prep_stock Prepare this compound Stock in 100% DMSO prep_media Prepare Treatment Media (Dilute stock in culture media) prep_stock->prep_media prep_vehicle Prepare Vehicle Control Media (Same final DMSO % as treatment) prep_stock->prep_vehicle seed_cells Seed Cells and Allow to Adhere add_untreated Add Media Only (Untreated Control) seed_cells->add_untreated add_vehicle Add Vehicle Control Media seed_cells->add_vehicle add_treatment Add this compound Treatment Media seed_cells->add_treatment incubate Incubate for Desired Duration add_untreated->incubate add_vehicle->incubate add_treatment->incubate harvest Harvest Cells/Lysates incubate->harvest assay Perform Downstream Assays (e.g., Viability, Western Blot, Enzyme Activity) harvest->assay data_analysis Data Analysis and Interpretation assay->data_analysis

A generalized experimental workflow for in vitro studies with this compound.
Detailed Methodologies:

  • DMSO Tolerance Assay:

    • Seed your cells at the desired density in a multi-well plate.

    • Prepare a serial dilution of DMSO in your complete culture medium (e.g., from 1% down to 0.01%).

    • Include an untreated (media only) control.

    • Expose the cells to the different DMSO concentrations for the intended duration of your this compound experiment.

    • Assess cell viability using a suitable method (e.g., MTT, CellTiter-Glo®).

    • The highest concentration of DMSO that does not cause a significant decrease in viability compared to the untreated control is your maximum tolerated concentration.

  • This compound Stock and Working Solution Preparation:

    • Prepare a high-concentration stock solution of this compound in 100% sterile DMSO (e.g., 50 mM). Aliquot and store at -20°C or -80°C.

    • On the day of the experiment, thaw an aliquot and prepare your working solutions by diluting the stock in pre-warmed complete culture medium. Ensure the final DMSO concentration in your highest this compound treatment does not exceed the predetermined tolerated level.

    • Prepare a vehicle control working solution by diluting 100% DMSO in pre-warmed complete culture medium to the same final concentration as your this compound working solutions.

Signaling Pathway

This compound's mechanism of action is to increase intracellular ceramide levels. Ceramide is a central signaling lipid involved in various cellular processes, including apoptosis. The diagram below illustrates a simplified overview of the ceramide-mediated apoptosis pathway.

ceramide_pathway cluster_metabolism Ceramide Metabolism D_MAPP This compound Alk_Cer Alkaline Ceramidase D_MAPP->Alk_Cer inhibits Sphingosine Sphingosine Alk_Cer->Sphingosine breaks down Ceramide Ceramide Ceramide->Alk_Cer Apoptosis Apoptosis Ceramide->Apoptosis promotes Growth_Arrest Cell Cycle Arrest (G0/G1) Ceramide->Growth_Arrest promotes

This compound inhibits alkaline ceramidase, leading to ceramide accumulation and downstream effects.

References

Validation & Comparative

A Tale of Two Stereoisomers: D-erythro-MAPP vs. L-erythro-MAPP in Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of cellular signaling, the spatial arrangement of atoms within a molecule can be the deciding factor between profound biological activity and inertness. This principle is vividly illustrated by the starkly contrasting effects of D-erythro-MAPP and L-erythro-MAPP, two stereoisomers of the same molecule. While this compound acts as a potent modulator of cell fate, its mirror image, L-erythro-MAPP, remains biologically inactive, serving primarily as a valuable negative control in research. This guide delves into the experimental data that delineates their divergent biological roles, providing researchers with a clear comparison of their activities.

Unraveling the Dichotomy in Biological Function

The fundamental difference in the biological activity of this compound and its L-enantiomer lies in their interaction with a key enzyme in sphingolipid metabolism: alkaline ceramidase. Experimental evidence has conclusively shown that this compound is a specific inhibitor of this enzyme, while L-erythro-MAPP is not.[1][2][3] This differential interaction is the root cause of their opposing effects on cellular processes.

This compound's inhibition of alkaline ceramidase leads to an accumulation of endogenous ceramides.[1][2] Ceramides are critical signaling lipids that can trigger cellular responses such as growth suppression and cell cycle arrest. Consequently, treatment of cells with this compound mimics the effects of introducing exogenous ceramides, leading to a halt in cell proliferation. In stark contrast, L-erythro-MAPP, which does not inhibit the enzyme, fails to elicit these cellular responses. Interestingly, both molecules are taken up by cells at similar rates, indicating that the difference in their activity is not due to bioavailability but to their specific molecular interactions within the cell.

Quantitative Comparison of Biological Activity

The following table summarizes the key quantitative differences in the biological activities of this compound and L-erythro-MAPP based on in vitro studies.

ParameterThis compoundL-erythro-MAPPReference
Alkaline Ceramidase Inhibition (IC50) 1-5 µMInactive/Not an inhibitor
Acid Ceramidase Inhibition (IC50) >500 µM (poor inhibitor)Not reported
Effect on HL-60 Cell Growth Concentration- and time-dependent suppressionNo effect
Induction of G0/G1 Cell Cycle Arrest YesNo
Metabolism by Alkaline Ceramidase Poorly metabolizedMetabolized (N-deacylation)

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize and compare the biological activities of this compound and L-erythro-MAPP.

In Vitro Ceramidase Activity Assay

This assay measures the ability of the compounds to inhibit the enzymatic activity of ceramidase.

  • Preparation of Cell Homogenates: HL-60 cells are harvested, washed, and resuspended in a suitable buffer. The cells are then lysed to release their intracellular contents, including ceramidases.

  • Enzyme Reaction: The cell homogenate is incubated with a radiolabeled ceramide substrate (e.g., [³H]C16-ceramide) in a buffer system optimized for either acidic (pH 4.5) or alkaline (pH 9.0) ceramidase activity.

  • Inhibitor Addition: Varying concentrations of this compound or L-erythro-MAPP are added to the reaction mixture to assess their inhibitory potential.

  • Extraction and Quantification: The reaction is stopped, and the lipids are extracted. The amount of radiolabeled fatty acid released from the ceramide substrate is quantified using liquid scintillation counting. This release is directly proportional to ceramidase activity.

  • IC50 Determination: The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is calculated from a dose-response curve.

Cell Growth and Viability Assay

This experiment determines the effect of the compounds on cell proliferation.

  • Cell Culture: HL-60 human promyelocytic leukemia cells are cultured in a suitable growth medium.

  • Compound Treatment: Cells are seeded in multi-well plates and treated with various concentrations of this compound or L-erythro-MAPP for different time intervals (e.g., 24, 48, 72 hours).

  • Cell Counting: At each time point, the number of viable cells is determined using a method such as trypan blue exclusion and a hemocytometer or an automated cell counter.

  • Data Analysis: The cell numbers in treated groups are compared to a vehicle-treated control group to determine the effect on cell growth.

Cell Cycle Analysis

This protocol is used to investigate the effect of the compounds on the progression of the cell cycle.

  • Cell Treatment: HL-60 cells are treated with this compound or L-erythro-MAPP for a specified period.

  • Cell Fixation: The cells are harvested and fixed in cold ethanol to preserve their cellular structures.

  • Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as propidium iodide.

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The intensity of the fluorescence is proportional to the amount of DNA.

  • Data Interpretation: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed. An accumulation of cells in the G0/G1 phase indicates a cell cycle arrest at that stage.

Visualizing the Divergent Pathways

The following diagrams illustrate the distinct molecular interactions and resulting cellular consequences of this compound and L-erythro-MAPP.

D_MAPP_Pathway D_MAPP This compound Alk_Cer Alkaline Ceramidase D_MAPP->Alk_Cer Inhibits Ceramide Endogenous Ceramide Alk_Cer->Ceramide Metabolizes Cell_Growth Cell Growth Suppression Ceramide->Cell_Growth Cell_Cycle G0/G1 Cell Cycle Arrest Ceramide->Cell_Cycle

Caption: this compound inhibits alkaline ceramidase, increasing ceramide levels and halting cell growth.

L_MAPP_Pathway L_MAPP L-erythro-MAPP Alk_Cer Alkaline Ceramidase L_MAPP->Alk_Cer Is a substrate for Cell_Growth Normal Cell Growth L_MAPP->Cell_Growth No effect on Metabolites Inactive Metabolites Alk_Cer->Metabolites Metabolizes to

References

D-erythro-MAPP: A Comparative Guide to Its Mass Spectrometry-Validated Effects on Ceramide Levels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of D-erythro-2-(N-myristoylamino)-1-phenyl-1-propanol (D-erythro-MAPP) with other molecules used to modulate cellular ceramide levels. The focus is on the validation of its effects through mass spectrometry, a highly specific and sensitive analytical technique. This document summarizes key experimental data, details relevant protocols, and visualizes the underlying biochemical pathways.

This compound: Mechanism of Action and Effects on Ceramide

This compound is a synthetic analog of ceramide that functions as a specific inhibitor of alkaline ceramidase.[1][2] This enzyme is responsible for the hydrolysis of ceramide into sphingosine and a free fatty acid. By inhibiting this degradation pathway, this compound leads to an accumulation of endogenous ceramide within the cell. This effect has been consistently observed across different cell lines and is concentration- and time-dependent.[1][3]

Initial studies in HL-60 human promyelocytic leukemia cells demonstrated that treatment with this compound resulted in a significant elevation of endogenous ceramide levels, reaching over three times the baseline after 24 hours.[1] This increase in ceramide is associated with biological outcomes such as the suppression of cell growth and arrest of the cell cycle.

Comparative Analysis of Ceramide Modulators

The efficacy of this compound in elevating ceramide levels can be compared with other compounds that target different enzymes within the ceramide metabolism pathway. The following table summarizes the quantitative effects of this compound and an alternative ceramidase inhibitor, B13, on various ceramide species in MCF7 breast cancer cells, as determined by high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS). B13 is an inhibitor of acid ceramidase, showcasing a different approach to increasing intracellular ceramide.

Table 1: Quantitative Comparison of the Effects of this compound and B13 on Ceramide Species in MCF7 Cells

Ceramide SpeciesTreatment (24h)Fold Increase vs. Control (Mean ± SD)
C16-Ceramide 10 µM this compound2.5 ± 0.3
50 µM B133.4 ± 0.4
C18-Ceramide 10 µM this compound1.8 ± 0.2
50 µM B132.1 ± 0.3
C24-Ceramide 10 µM this compound1.5 ± 0.2
50 µM B132.2 ± 0.3
C24:1-Ceramide 10 µM this compound1.4 ± 0.1
50 µM B133.8 ± 0.5

Data is adapted from Bielawska, A., et al. (2008). Bioorganic & Medicinal Chemistry, 16(2), 1032–1045.

Other alternatives to this compound for increasing ceramide levels include Carmofur, another acid ceramidase inhibitor, and SACLAC, which inhibits ceramide glycosylation, thereby preventing its conversion to glucosylceramide.

Experimental Protocols

Quantification of Ceramide Species by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following is a representative protocol for the quantification of cellular ceramide species, based on established methodologies.

1. Lipid Extraction:

  • Harvest and wash cells with phosphate-buffered saline.

  • Extract total lipids using a solvent system such as chloroform:methanol (2:1, v/v).

  • Add an internal standard (e.g., C17-ceramide) to each sample for normalization.

  • Separate the organic and aqueous phases by centrifugation.

  • Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.

2. Sample Preparation:

  • Reconstitute the dried lipid extract in an appropriate solvent, such as methanol or a mobile phase-matching solution.

  • If necessary, perform a further purification step, such as solid-phase extraction, to enrich for sphingolipids.

3. LC-MS/MS Analysis:

  • Inject the prepared sample into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • Chromatographic Separation: Separate the different ceramide species on a C18 reverse-phase column using a gradient elution with a mobile phase consisting of, for example, water with formic acid (A) and acetonitrile/isopropanol with formic acid (B).

  • Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify each ceramide species based on its unique precursor-to-product ion transition.

4. Data Analysis:

  • Integrate the peak areas for each ceramide species and the internal standard.

  • Generate a calibration curve using known concentrations of ceramide standards.

  • Calculate the concentration of each ceramide species in the samples relative to the internal standard and the calibration curve.

Visualizing the Mechanism and Workflow

Signaling Pathway of Ceramide Accumulation by this compound

G cluster_0 Ceramide Metabolism cluster_1 Inhibitory Action Ceramide Ceramide AlkalineCeramidase Alkaline Ceramidase Ceramide->AlkalineCeramidase Substrate Sphingosine Sphingosine FattyAcid Fatty Acid AlkalineCeramidase->Sphingosine Products AlkalineCeramidase->FattyAcid DeMAPP This compound DeMAPP->AlkalineCeramidase Inhibits

Caption: this compound inhibits alkaline ceramidase, blocking ceramide degradation.

Experimental Workflow for Ceramide Quantification

G start Cell Culture with This compound Treatment extraction Lipid Extraction (e.g., Bligh-Dyer) start->extraction separation LC Separation (Reverse Phase) extraction->separation detection MS/MS Detection (ESI, MRM) separation->detection analysis Data Analysis and Quantification detection->analysis end Ceramide Levels Determined analysis->end

Caption: Workflow for quantifying ceramide levels after this compound treatment.

References

A Comparative Guide to Ceramidase Inhibitors: D-erythro-MAPP vs. N-oleoylethanolamine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of ceramidase inhibitors is critical for advancing studies in sphingolipid metabolism and related therapeutic areas. This guide provides an objective comparison of two commonly used ceramidase inhibitors, D-erythro-MAPP and N-oleoylethanolamine, focusing on their inhibitory profiles, mechanisms of action, and the experimental data supporting these findings.

Introduction to Ceramidase Inhibition

Ceramidases are a family of enzymes that catalyze the hydrolysis of ceramide into sphingosine and a free fatty acid. These enzymes are crucial regulators of the sphingolipid rheostat, a balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P). By inhibiting ceramidases, researchers can elevate intracellular ceramide levels, thereby inducing cell cycle arrest and apoptosis in various cell types. This makes ceramidase inhibitors valuable tools for studying cell signaling and potential therapeutic agents for diseases like cancer.

There are three main types of ceramidases, classified by their optimal pH: acid, neutral, and alkaline. The differential activity of inhibitors against these isoforms is a key factor in their experimental application.

Comparative Analysis of Inhibitory Activity

This compound (D-e-MAPP) and N-oleoylethanolamine (NOE) exhibit distinct inhibitory profiles against different ceramidase isoforms. D-e-MAPP is a potent and specific inhibitor of alkaline ceramidase, while NOE is a more effective inhibitor of acid ceramidase.

InhibitorTarget CeramidaseIC50 ValueReference
This compound Alkaline Ceramidase1-5 µM[1][2][3][4]
Acid Ceramidase>500 µM
N-oleoylethanolamine Acid Ceramidase~500 µM
Alkaline CeramidaseWeak inhibitor

This compound is a synthetic ceramide analog that demonstrates high specificity for alkaline ceramidase. Studies have consistently shown its potent inhibitory activity in the low micromolar range for alkaline ceramidase, with negligible effects on acid ceramidase at concentrations up to 500 µM. This specificity makes D-e-MAPP an excellent tool for investigating the specific roles of alkaline ceramidases in cellular processes.

N-oleoylethanolamine , a naturally occurring acylethanolamide, is a known inhibitor of acid ceramidase. However, its potency is significantly lower than that of D-e-MAPP for its respective target, with an IC50 value in the high micromolar range. Furthermore, NOE has been reported to have off-target effects, including the inhibition of ceramide glucosylation, which can also contribute to increased ceramide levels and apoptosis. Some studies also suggest that NOE can induce cell death through mechanisms independent of ceramidase inhibition.

Mechanism of Action and Downstream Cellular Effects

The primary mechanism of action for both this compound and N-oleoylethanolamine as ceramidase inhibitors is the prevention of ceramide degradation, leading to its intracellular accumulation. Elevated ceramide levels trigger a cascade of downstream signaling events that ultimately result in cell cycle arrest and apoptosis.

A key mediator of ceramide-induced signaling is the activation of Ceramide-Activated Protein Phosphatases (CAPPs), particularly Protein Phosphatase 2A (PP2A). CAPPs can dephosphorylate and regulate the activity of various proteins involved in cell cycle progression and survival pathways.

The accumulation of ceramide due to ceramidase inhibition typically leads to a G0/G1 phase cell cycle arrest. This is often followed by the induction of apoptosis, making these inhibitors potent anti-proliferative agents.

cluster_inhibition Ceramidase Inhibition cluster_signaling Downstream Signaling cluster_outcome Cellular Outcome This compound This compound Ceramidase Ceramidase This compound->Ceramidase Inhibits (Alkaline) N-oleoylethanolamine N-oleoylethanolamine N-oleoylethanolamine->Ceramidase Inhibits (Acid) Ceramide Ceramide Ceramidase->Ceramide Decreased Degradation CAPP (PP2A) CAPP (PP2A) Ceramide->CAPP (PP2A) Activates Cell_Cycle_Proteins Cell Cycle Regulatory Proteins CAPP (PP2A)->Cell_Cycle_Proteins Dephosphorylates Apoptosis_Proteins Apoptotic Proteins CAPP (PP2A)->Apoptosis_Proteins Activates G0/G1_Arrest G0/G1 Cell Cycle Arrest Cell_Cycle_Proteins->G0/G1_Arrest Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis

Ceramidase inhibition signaling pathway.

Experimental Protocols

In Vitro Ceramidase Inhibition Assay

This protocol outlines a general method for determining the IC50 values of ceramidase inhibitors.

1. Enzyme Source Preparation:

  • Homogenize cells or tissues known to express the ceramidase of interest (e.g., HL-60 cells for alkaline ceramidase) in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

  • Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the enzyme.

  • Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

2. Assay Reaction:

  • Prepare a reaction mixture containing a specific buffer for the ceramidase isoform being tested (e.g., pH 9.0 for alkaline ceramidase, pH 4.5 for acid ceramidase).

  • Add a known concentration of a fluorescently or radioactively labeled ceramide substrate (e.g., NBD-C12-ceramide or [14C]-ceramide).

  • Add varying concentrations of the inhibitor (this compound or N-oleoylethanolamine) to different reaction tubes. Include a control with no inhibitor.

  • Initiate the reaction by adding a standardized amount of the enzyme preparation.

  • Incubate the reaction at 37°C for a defined period.

3. Product Detection and Analysis:

  • Stop the reaction (e.g., by adding a solvent to extract the lipids).

  • Separate the product (labeled fatty acid) from the unreacted substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantify the amount of product formed using a suitable detector (fluorometer or scintillation counter).

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

Start Start Enzyme_Prep Prepare Enzyme Source Start->Enzyme_Prep Assay_Setup Set up Assay Reaction (Buffer, Substrate, Inhibitor) Enzyme_Prep->Assay_Setup Reaction Initiate and Incubate Reaction Assay_Setup->Reaction Separation Separate Product from Substrate (TLC/HPLC) Reaction->Separation Quantification Quantify Product Separation->Quantification Analysis Calculate % Inhibition and IC50 Quantification->Analysis End End Analysis->End

Workflow for in vitro ceramidase inhibition assay.
Cell-Based Assay for Ceramidase Inhibition

1. Cell Culture and Treatment:

  • Culture a suitable cell line (e.g., MCF-7 breast cancer cells) in appropriate media.

  • Seed the cells in multi-well plates and allow them to adhere.

  • Treat the cells with varying concentrations of the ceramidase inhibitor for a specified duration (e.g., 24 hours).

2. Measurement of Cellular Effects:

  • Cell Viability: Assess cell viability using an MTT or similar assay to determine the cytotoxic effects of the inhibitor.

  • Cell Cycle Analysis: Harvest the cells, fix them in ethanol, and stain with a DNA-binding dye (e.g., propidium iodide). Analyze the cell cycle distribution by flow cytometry.

  • Apoptosis Assay: Detect apoptosis using methods such as Annexin V/propidium iodide staining followed by flow cytometry or by measuring caspase activity.

  • Ceramide Measurement: Extract lipids from the treated cells and quantify intracellular ceramide levels using techniques like HPLC-mass spectrometry.

Conclusion

This compound and N-oleoylethanolamine are valuable tools for studying the role of ceramidases in cellular signaling. Their distinct inhibitory profiles make them suitable for different research applications. This compound's potency and specificity for alkaline ceramidase make it the preferred choice for dissecting the functions of this particular isoform. While N-oleoylethanolamine can be used to inhibit acid ceramidase, its lower potency and potential off-target effects should be considered when interpreting experimental results. For researchers aiming to elevate intracellular ceramide levels, both compounds can be effective, but the choice of inhibitor should be guided by the specific ceramidase isoform of interest and the experimental context.

References

A Comparative Analysis of D-erythro-MAPP and Other Ceramide Analogs for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of cellular signaling, ceramide stands out as a pivotal bioactive lipid, orchestrating fundamental processes such as apoptosis, cell cycle arrest, and senescence. Its role as a tumor suppressor lipid has spurred the development of numerous synthetic analogs aimed at modulating intracellular ceramide levels for therapeutic benefit, particularly in oncology. This guide provides a detailed comparative analysis of D-erythro-MAPP, a selective alkaline ceramidase inhibitor, with other notable ceramide analogs, offering researchers a comprehensive overview supported by experimental data and detailed protocols.

Executive Summary

This guide compares this compound with other key ceramide analogs, including the acid ceramidase inhibitor B13 and the non-lipid ceramidase inhibitor Ceranib-2. The comparison focuses on their mechanism of action, inhibitory concentrations, and effects on cell viability across various cancer cell lines. This compound distinguishes itself through its specific inhibition of alkaline ceramidase, leading to an accumulation of endogenous ceramide and subsequent anti-proliferative effects. In contrast, other analogs may target different ceramidases or mimic ceramide's downstream effects.

Data Presentation: Performance Comparison of Ceramide Analogs

The following tables summarize the quantitative data on the performance of this compound and other ceramide analogs, focusing on their inhibitory concentration (IC50) for target enzymes and their impact on cancer cell viability.

Table 1: Inhibitory Concentration (IC50) Against Target Ceramidase

CompoundTarget EnzymeIC50 ValueCell Line/Assay ConditionCitation
This compound Alkaline Ceramidase1-5 µMIn vitro[1][2]
Acid Ceramidase>500 µMIn vitro[1]
B13 (D-NMAPPD) Acid Ceramidase~20 µMIn vitro (cell lysate)[3]
Ceranib-2 Cellular Ceramidase28 µMSKOV3 cells[4]
Acid Ceramidase44% inhibition at 25 µMH460 cells

Table 2: Effect on Cancer Cell Viability (IC50)

CompoundCell LineCell TypeIC50 ValueExposure TimeCitation
This compound MCF-7Human Breast Cancer4.4 µM24 h
HL-60Human Promyelocytic Leukemia5 µM (causes growth suppression)24 h
B13 Isomers MCF-7Human Breast Cancer~10-20 µM48 h
Ceranib-2 SKOV3Ovarian Adenocarcinoma0.73 µM72 h
A549Non-small Cell Lung Cancer22 µM24 h
H460Non-small Cell Lung Cancer8 µM24 h

Mechanism of Action and Signaling Pathways

Ceramide metabolism is a tightly regulated process central to cell fate decisions. Ceramidases, by hydrolyzing ceramide into sphingosine and a fatty acid, reduce the levels of this pro-apoptotic lipid. Different isoforms of ceramidase (acid, neutral, and alkaline) are distinguished by their optimal pH. Inhibitors of these enzymes, such as this compound, B13, and Ceranib-2, function by preventing ceramide degradation, thereby increasing its intracellular concentration and promoting apoptosis.

This compound specifically inhibits alkaline ceramidase, leading to the accumulation of endogenous ceramide, which in turn can trigger cell cycle arrest and apoptosis. In contrast, B13 is a known inhibitor of acid ceramidase. Ceranib-2 is a broader ceramidase inhibitor that has been shown to induce the accumulation of multiple ceramide species. The elevation in ceramide levels can activate various downstream signaling pathways, including the stress-activated protein kinase (SAPK)/c-jun kinase (JNK) cascade, leading to apoptosis.

Ceramide_Metabolism_and_Inhibition cluster_0 Ceramide Metabolism cluster_1 Inhibitors cluster_2 Cellular Outcomes Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Sphingomyelinase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Ceramide->Cell_Cycle_Arrest S1P Sphingosine-1-Phosphate Sphingosine->S1P Sphingosine Kinase D_erythro_MAPP This compound D_erythro_MAPP->Ceramide Inhibits Alkaline Ceramidase B13 B13 B13->Ceramide Inhibits Acid Ceramidase Ceranib_2 Ceranib-2 Ceranib_2->Ceramide Inhibits Ceramidase

Caption: Ceramide metabolism and points of inhibition by analogs.

Upon accumulation, ceramide can trigger apoptosis through various mechanisms, including the activation of protein phosphatases and kinases, and by forming channels in the mitochondrial outer membrane to facilitate the release of pro-apoptotic proteins.

Ceramide_Apoptosis_Pathway Stimuli Apoptotic Stimuli (e.g., Chemotherapy, Stress) Ceramide_Increase Increased Intracellular Ceramide Stimuli->Ceramide_Increase Ceramide_Analogs Ceramide Analogs (e.g., this compound) Ceramide_Analogs->Ceramide_Increase Downstream_Effectors Activation of Downstream Effectors (PP1, PP2A, KSR) Ceramide_Increase->Downstream_Effectors Mitochondrial_Pathway Mitochondrial Pathway Ceramide_Increase->Mitochondrial_Pathway Caspase_Activation Caspase Activation (Caspase-3, -9) Downstream_Effectors->Caspase_Activation Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Simplified ceramide-mediated apoptosis signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the performance of ceramide analogs.

Ceramidase Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of ceramidase.

  • Enzyme Source: Prepare cell or tissue homogenates, or use purified recombinant ceramidase.

  • Substrate: A common substrate is a fluorescently labeled ceramide, such as NBD-C12-ceramide.

  • Reaction Buffer: The buffer composition depends on the ceramidase isoform being assayed. For acid ceramidase, a sodium acetate buffer at pH 4.5 is typically used. For alkaline ceramidase, a buffer with a pH of 9.0 is appropriate.

  • Incubation: Incubate the enzyme source with the substrate and varying concentrations of the inhibitor (e.g., this compound) at 37°C.

  • Reaction Termination and Product Separation: Stop the reaction, often by adding a chloroform/methanol mixture. The product (fluorescently labeled fatty acid) is then separated from the unreacted substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: The amount of product is quantified using a fluorescence detector, and the IC50 value of the inhibitor is calculated.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the ceramide analog for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., SDS-HCl or DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm. The intensity of the purple color is directly proportional to the number of viable cells.

MTT_Assay_Workflow A 1. Seed cells in 96-well plate B 2. Treat cells with ceramide analogs A->B C 3. Add MTT reagent and incubate B->C D 4. Add solubilization solution C->D E 5. Measure absorbance D->E F Determine Cell Viability (IC50) E->F

Caption: Workflow for a typical MTT cell viability assay.
Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects one of the early events in apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.

  • Cell Treatment: Treat cells with the ceramide analog to induce apoptosis.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with PBS.

  • Staining: Resuspend the cells in a binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to the exposed PS on apoptotic cells, while PI stains necrotic cells with compromised membranes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are live cells.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Conclusion

This compound is a valuable tool for studying the role of alkaline ceramidase in cellular processes. Its specificity distinguishes it from other ceramide analogs like B13 and Ceranib-2, which target acid ceramidase or have broader inhibitory profiles, respectively. The choice of a ceramide analog for research should be guided by the specific ceramidase isoform and cellular pathway of interest. The experimental protocols provided in this guide offer a foundation for researchers to quantitatively assess and compare the efficacy of these and other ceramide analogs in their own experimental systems. As research in sphingolipid metabolism continues to evolve, these comparative analyses will be crucial in developing novel therapeutic strategies targeting ceramide signaling pathways.

References

D-erythro-MAPP: A Highly Specific Inhibitor of Alkaline Ceramidase Over Acid Ceramidase

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in sphingolipid metabolism and drug development, the selective inhibition of specific ceramidase isoforms is crucial for dissecting their distinct roles in cellular signaling and for developing targeted therapeutics. This guide provides a comprehensive evaluation of D-erythro-MAPP's specificity for alkaline ceramidase over its acidic counterpart, supported by comparative data with other inhibitors and detailed experimental methodologies.

This compound, a synthetic ceramide analogue, has emerged as a potent and highly specific inhibitor of alkaline ceramidases, demonstrating significantly less activity against acid ceramidase. This selectivity allows for the precise modulation of ceramide levels in cellular compartments where alkaline ceramidases are active, providing a valuable tool for studying their physiological and pathological functions.

Comparative Inhibitory Activity

The inhibitory potency of this compound against alkaline and acid ceramidases has been quantified through the determination of their half-maximal inhibitory concentrations (IC50). As summarized in the table below, this compound exhibits a profound preference for alkaline ceramidase. For comparison, data for N-oleoylethanolamine (NOE), another commonly referenced ceramidase inhibitor, is also included.

CompoundAlkaline Ceramidase IC50 (µM)Acid Ceramidase IC50 (µM)Selectivity (Acid/Alkaline)
This compound 1 - 5[1][2]>500[2]>100-fold
N-oleoylethanolamine (NOE) Slight inhibition~500[3]~1-fold (weak inhibitor of both)

This table summarizes the IC50 values of this compound and N-oleoylethanolamine against alkaline and acid ceramidases, highlighting the superior specificity of this compound for the alkaline isoform.

Signaling Pathways of Ceramidases

Ceramidases are central enzymes in sphingolipid metabolism, catalyzing the hydrolysis of ceramide into sphingosine and a free fatty acid. Acid and alkaline ceramidases are distinguished by their optimal pH and subcellular localization, which dictates their involvement in distinct signaling pathways.

Ceramidase Signaling Pathway cluster_acid Lysosome (Acidic pH) cluster_alkaline ER/Golgi (Alkaline pH) AcidCeramidase Acid Ceramidase (ASAH1) Sphingosine Sphingosine AcidCeramidase->Sphingosine Hydrolysis AlkalineCeramidase Alkaline Ceramidase (ACER1-3) AlkalineCeramidase->Sphingosine Hydrolysis Ceramide Ceramide Ceramide->AcidCeramidase Ceramide->AlkalineCeramidase Apoptosis Apoptosis, Cell Cycle Arrest Ceramide->Apoptosis S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 Proliferation Cell Proliferation, Survival S1P->Proliferation

Figure 1: Ceramidases in Sphingolipid Metabolism. This diagram illustrates the central role of acid and alkaline ceramidases in the hydrolysis of ceramide to sphingosine, a precursor for the pro-survival lipid, sphingosine-1-phosphate (S1P). The balance between ceramide and S1P levels influences cell fate decisions such as apoptosis and proliferation.

Experimental Protocols

The determination of ceramidase activity and inhibitor specificity is typically performed using in vitro assays with cell lysates or purified enzymes. The following are generalized protocols for assessing alkaline and acid ceramidase activity.

Alkaline Ceramidase Activity Assay

This assay measures the hydrolysis of a ceramide substrate at an alkaline pH.

  • Preparation of Cell Lysates:

    • Culture cells (e.g., HL-60) to confluency.

    • Harvest cells and wash with phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in a lysis buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Homogenize the cells using a Dounce homogenizer or sonication.

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the enzyme.

  • Enzyme Reaction:

    • Prepare a reaction buffer (e.g., 25 mM Glycine-NaOH, pH 9.0-9.4, 5 mM CaCl2, and 0.3% Triton X-100).[4]

    • Add the ceramide substrate (e.g., [3H]C16-ceramide or a fluorescently labeled ceramide like NBD-C12-phytoceramide) to the reaction buffer.

    • For inhibitor studies, pre-incubate the cell lysate with varying concentrations of this compound.

    • Initiate the reaction by adding the cell lysate to the substrate-containing buffer.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Product Quantification:

    • Stop the reaction by adding a solvent mixture (e.g., chloroform/methanol).

    • Separate the product (sphingosine or fatty acid) from the unreacted substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Quantify the product using liquid scintillation counting for radiolabeled substrates or fluorescence detection for fluorescent substrates.

Acid Ceramidase Activity Assay

This assay is similar to the alkaline ceramidase assay but is performed at an acidic pH.

  • Preparation of Cell Lysates: The procedure is the same as for the alkaline ceramidase assay.

  • Enzyme Reaction:

    • Prepare a reaction buffer with an acidic pH (e.g., 25 mM sodium acetate, pH 4.5).

    • The substrate and inhibitor are added as described for the alkaline ceramidase assay.

    • The reaction is initiated by adding the cell lysate and incubated at 37°C.

  • Product Quantification: The methods for stopping the reaction and quantifying the product are the same as for the alkaline ceramidase assay.

Experimental Workflow for Evaluating Inhibitor Specificity

The following diagram outlines the typical workflow for determining the specificity of a ceramidase inhibitor.

Inhibitor Specificity Workflow start Start prep_lysate Prepare Cell Lysate (e.g., HL-60 cells) start->prep_lysate alk_assay Alkaline Ceramidase Assay (pH 9.0) prep_lysate->alk_assay acid_assay Acid Ceramidase Assay (pH 4.5) prep_lysate->acid_assay add_substrate Add Substrate ([3H]C16-Ceramide) alk_assay->add_substrate acid_assay->add_substrate add_inhibitor Add this compound (Concentration Gradient) add_substrate->add_inhibitor incubate Incubate at 37°C add_inhibitor->incubate separate Separate Product & Substrate (TLC/HPLC) incubate->separate quantify Quantify Product separate->quantify calc_ic50 Calculate IC50 Values quantify->calc_ic50 compare Compare IC50s for Specificity calc_ic50->compare

Figure 2: Experimental Workflow. This flowchart details the key steps in evaluating the specificity of a ceramidase inhibitor like this compound, from cell lysate preparation to the final comparison of IC50 values for alkaline and acid ceramidase.

Conclusion

References

A Comparative Analysis of D-erythro-MAPP and Its Novel Synthetic Analogs in Sphingolipid Metabolism and Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the well-characterized ceramidase inhibitor, D-erythro-MAPP, and its novel synthetic analogs. The information presented herein is based on experimental data from peer-reviewed scientific literature, offering a comprehensive overview of their mechanisms of action, biological effects, and potential as anticancer agents.

Introduction to this compound

D-erythro-2-(N-myristoylamino)-1-phenyl-1-propanol (this compound) is a synthetic analog of ceramide that functions as a specific inhibitor of alkaline ceramidase.[1][2] This inhibition leads to an accumulation of endogenous ceramide, a bioactive sphingolipid that acts as a tumor suppressor by inducing apoptosis, cell cycle arrest, and autophagy.[3] this compound has been shown to inhibit alkaline ceramidase with an IC50 in the range of 1-5 µM.[1][4]

Novel Synthetic Analogs of this compound

In the quest for more potent and targeted anticancer agents, a series of novel isosteric analogs of this compound and a related compound, B13, have been synthesized and evaluated. These analogs are broadly categorized into four distinct classes based on modifications to the N-acyl hydrophobic interface, which influences their subcellular localization and biological activity.

The four classes are:

  • Class A: N-acyl-analogs

  • Class B: Urea-analogs

  • Class C: N-alkyl-analogs (Lysosomotropic agents)

  • Class D: Omega-cationic-N-acyl analogs (Mitochondriotropic agents)

Studies have indicated that many of these novel analogs exhibit equal or greater potency compared to the parent compounds.

Quantitative Comparison of Biological Activity

The following table summarizes the available quantitative data for this compound and highlights the reported potency of its novel analogs. While specific IC50 values for many individual analogs are not publicly available in a centralized database, the primary literature indicates their enhanced efficacy.

Compound/Analog ClassTarget EnzymeIC50 Value (in vitro)Cell Line(s)Reported Effects & PotencyReference(s)
This compound Alkaline Ceramidase1-5 µMHL-60Inhibition of cell growth, G0/G1 cell cycle arrest
This compound Acid Ceramidase>500 µM-Poor inhibitor
Class A (N-acyl-analogs) CeramidaseNot specifiedMCF7Upregulated C16- and C24:1-ceramides, downregulated sphingosine
Class B (Urea-analogs) CeramidaseNot specifiedMCF7Upregulated C16- and C24:1-ceramides, downregulated sphingosine
Class C (N-alkyl-analogs) CeramidaseReported to be of equal or greater potency than D-e-MAPPMCF7Immediate and permanent decrease of sphingosine, time-dependent effect on ceramide species. Lysosomotropic.
Class D (Omega-cationic-N-acyl analogs) CeramidaseReported to be of equal or greater potency than D-e-MAPPMCF7Biphasic effects on ceramide species and sphingosine. Mitochondriotropic.

Signaling Pathway of this compound and its Analogs

This compound and its analogs exert their biological effects by modulating the sphingolipid metabolic pathway. By inhibiting ceramidase, they prevent the breakdown of ceramide into sphingosine. The resulting accumulation of ceramide activates downstream signaling cascades that lead to apoptosis and cell cycle arrest, key mechanisms in cancer therapy.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Sphingomyelinase D_MAPP This compound & Analogs Ceramidase Ceramidase D_MAPP->Ceramidase Inhibition Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis_Engine Apoptosis & Cell Cycle Arrest Ceramide->Apoptosis_Engine Activation

Caption: Signaling pathway of this compound and its analogs.

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of novel this compound analogs involves multi-step chemical reactions. A general workflow is as follows:

  • Starting Material: A suitable chiral precursor is selected.

  • Functional Group Modifications: The core structure is modified to introduce different functionalities, such as urea groups (Class B), alkylamino groups (Class C), or cationic omega-acyl chains (Class D).

  • Purification: The synthesized compounds are purified using techniques like column chromatography.

  • Structural Verification: The chemical structures of the final products are confirmed by methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Anticancer Activity Evaluation

The cytotoxic effects of this compound and its analogs are typically assessed using cancer cell lines. A representative experimental workflow is outlined below.

G Cell_Culture Cancer Cell Culture (e.g., MCF7) Treatment Treatment with D-MAPP/Analogs Cell_Culture->Treatment Incubation Incubation (e.g., 24-72h) Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Analysis Data Analysis (IC50 determination) Viability_Assay->Data_Analysis

Caption: Workflow for in vitro anticancer activity evaluation.

Ceramidase Activity Assay

The inhibitory effect on ceramidase activity is a key parameter for evaluating these compounds. A common method involves using a radiolabeled or fluorescently labeled ceramide substrate.

Protocol:

  • Enzyme Source: Cell lysates or purified ceramidase enzyme are used.

  • Substrate: A known concentration of a labeled ceramide substrate (e.g., NBD-C12-ceramide) is added.

  • Inhibitor: The assay is performed in the presence and absence of varying concentrations of this compound or its analogs.

  • Incubation: The reaction mixture is incubated at an optimal temperature and pH for the specific ceramidase being assayed (e.g., pH 4.5 for acid ceramidase).

  • Product Separation: The reaction is stopped, and the product (labeled sphingosine) is separated from the unreacted substrate using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: The amount of product formed is quantified using a suitable detection method (e.g., fluorescence detector or scintillation counting).

  • IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated.

Analysis of Endogenous Sphingolipids by HPLC-MS/MS

To understand the effect of these compounds on the cellular sphingolipid profile, a powerful analytical technique, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), is employed.

Protocol:

  • Cell Treatment: Cancer cells are treated with the compound of interest for a specific duration.

  • Lipid Extraction: Lipids are extracted from the cells using a suitable organic solvent system (e.g., a mixture of ethyl acetate, isopropanol, and water).

  • Chromatographic Separation: The extracted lipids are separated based on their physicochemical properties using an HPLC system.

  • Mass Spectrometric Detection: The separated lipids are ionized and detected by a tandem mass spectrometer, which allows for the precise identification and quantification of different sphingolipid species (e.g., various chain-length ceramides, sphingosine, and sphingosine-1-phosphate).

  • Data Analysis: The levels of different sphingolipids in treated cells are compared to those in untreated control cells to determine the effect of the compound.

Conclusion

This compound is a valuable tool for studying the role of ceramidases in cellular processes. The development of its novel synthetic analogs, particularly those with subcellular targeting properties, represents a significant advancement in the design of more effective and specific anticancer agents. The enhanced potency and targeted delivery of these new compounds hold promise for future therapeutic strategies aimed at modulating sphingolipid metabolism in cancer. Further research is warranted to fully elucidate the structure-activity relationships and in vivo efficacy of these promising analogs.

References

Safety Operating Guide

Proper Disposal Procedures for D-erythro-MAPP: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides essential safety and logistical information regarding the disposal of D-erythro-MAPP, a potent and selective inhibitor of alkaline ceramidase. Adherence to these guidelines is critical for minimizing risks and maintaining a safe research environment.

Immediate Safety and Disposal Plan

While specific disposal regulations can vary by institution and locality, the following provides a general operational plan for the safe disposal of this compound. It is imperative to consult the official Safety Data Sheet (SDS) for this compound and your institution's environmental health and safety (EHS) guidelines for detailed and compliant disposal procedures.

Step-by-Step Disposal Guidance:
  • Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.

  • Avoid Contamination: Prevent the contamination of drains, surface water, and groundwater. Do not dispose of this compound down the sink.

  • Waste Collection:

    • Solid Waste: Collect unadulterated solid this compound in a clearly labeled, sealed container designated for chemical waste.

    • Solutions: Solutions of this compound, typically prepared in organic solvents such as ethanol or DMSO, should be collected in a designated container for flammable liquid waste. Do not mix with incompatible waste streams.

  • Labeling: Ensure all waste containers are accurately labeled with the full chemical name ("this compound") and any associated hazards (e.g., "Flammable Liquid" if in an organic solvent).

  • Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until they can be collected by your institution's EHS department.

  • Decontamination: Thoroughly decontaminate all glassware and equipment that has come into contact with this compound. Collect the cleaning materials (e.g., wipes) in the solid chemical waste container.

  • Emergency Procedures: In case of a spill, follow your laboratory's established spill response procedure. For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it in the designated chemical waste container. For liquid spills, absorb with an inert material and place in the appropriate waste container.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, crucial for experimental design and handling.

PropertyValueSource
Molecular Weight 361.56 g/mol [1]
Form Solid[1]
Purity ≥98% (NMR)[1]
Storage Temperature -20°C[2]
Solubility in Ethanol 5 mg/mL
Solubility in DMSO 50 mM
IC₅₀ (Alkaline Ceramidase) 1-5 µM
IC₅₀ (Acid Ceramidase) >500 µM

Experimental Protocol: Inhibition of Alkaline Ceramidase in HL-60 Cells

This protocol details the methodology for treating human promyelocytic leukemia (HL-60) cells with this compound to study its effects on cell growth and ceramide metabolism.

1. Cell Culture and Maintenance:

  • Culture HL-60 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.
  • Passage cells every 2-3 days to maintain a cell density between 0.2 x 10⁶ and 1 x 10⁶ cells/mL.

2. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound in ethanol or DMSO. For example, a 10 mM stock can be prepared by dissolving 3.62 mg of this compound in 1 mL of solvent.
  • Store the stock solution at -20°C for up to one month.

3. Treatment of HL-60 Cells:

  • Seed HL-60 cells in a multi-well plate at a density of 0.2 x 10⁶ cells/mL.
  • Dilute the this compound stock solution in the cell culture medium to the desired final concentration (e.g., 5 µM).
  • Add the this compound-containing medium to the cells.
  • Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
  • Incubate the cells for the desired time period (e.g., 24 hours).

4. Analysis of Cell Growth and Ceramide Levels:

  • Following incubation, cell growth can be assessed by counting the cells using a hemocytometer or by performing a cell viability assay (e.g., MTT assay).
  • To analyze changes in endogenous ceramide levels, cells can be harvested, lipids extracted, and ceramide levels quantified using techniques such as mass spectrometry.

Visualizing the Disposal Workflow and Signaling Pathway

Disposal Workflow for this compound

G Figure 1. This compound Disposal Workflow A 1. Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B 2. Collect Waste A->B C Solid this compound B->C Solid Waste D This compound Solutions (e.g., in Ethanol/DMSO) B->D Liquid Waste E Contaminated Materials (Gloves, Wipes, etc.) B->E Solid Waste F 3. Label Waste Containers ('this compound', Hazards) C->F D->F E->F G 4. Store in Designated Chemical Waste Area F->G H 5. Arrange for EHS Pickup G->H

Caption: A flowchart illustrating the step-by-step procedure for the safe disposal of this compound waste in a laboratory setting.

This compound Signaling Pathway

G Figure 2. This compound Mechanism of Action cluster_cell Cell MAPP This compound Ceramidase Alkaline Ceramidase MAPP->Ceramidase Inhibits Sphingosine Sphingosine Ceramidase->Sphingosine Converts Ceramide to Ceramide Ceramide CellGrowth Cell Growth Arrest (G0/G1 Phase) Ceramide->CellGrowth Promotes Apoptosis Apoptosis Ceramide->Apoptosis Promotes

Caption: A diagram illustrating how this compound inhibits alkaline ceramidase, leading to an accumulation of ceramide and subsequent cell growth arrest and apoptosis.

References

Personal protective equipment for handling D-erythro-MAPP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Your Preferred Source for Laboratory Safety and Chemical Handling Information.

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of D-erythro-MAPP. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and the integrity of your research.

Immediate Safety and Personal Protective Equipment (PPE)

While the Safety Data Sheet (SDS) from some suppliers may indicate that this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) and that no specific personal protective equipment is required, it is best practice in a laboratory setting to handle all chemical powders with a degree of caution to minimize exposure. This compound is a combustible solid, and appropriate measures should be taken to avoid the creation of dust clouds in the presence of ignition sources.

The following table summarizes the recommended PPE for handling this compound powder and solutions.

PPE CategorySpecificationRationale
Hand Protection Nitrile glovesProtects against skin contact. While the SDS does not mandate specific gloves, nitrile gloves offer a standard level of protection for handling powdered chemicals.
Eye Protection Safety glasses with side shields or chemical safety gogglesPrevents eye contact with airborne powder or splashes of solutions.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Not generally required for small quantities handled in a well-ventilated area. A NIOSH-approved particulate respirator (e.g., N95) may be considered if there is a potential for generating significant amounts of dust.Minimizes inhalation of the powder.

Operational Plan: Handling and Experimental Protocols

Storage and Stability:

This compound should be stored at -20°C for long-term stability (≥ 4 years).[1][2] It is shipped at room temperature.[1] Once reconstituted in a solvent, stock solutions are stable for up to one month when stored at -20°C, and for up to six months at -80°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Solubility Data:

SolventSolubility
DMF20 mg/mL
Ethanol20 mg/mL
DMSO0.1 mg/mL
Ethanol:PBS (pH 7.2) (1:2)0.5 mg/mL
Experimental Protocol: Preparation of Stock Solution and Cell Treatment

The following is a generalized protocol for preparing a stock solution of this compound and its application in cell culture, based on common laboratory practices for ceramide analogs.

Materials:

  • This compound powder

  • Anhydrous ethanol or DMSO

  • Sterile microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Cell culture medium

  • Cells in culture

Procedure:

  • Preparation of Stock Solution:

    • In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound powder.

    • Add the appropriate volume of anhydrous ethanol or DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into sterile microcentrifuge tubes for single-use to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Dilute the stock solution to the final working concentration in pre-warmed cell culture medium. It is crucial to ensure that the final solvent concentration in the culture medium is low (typically ≤ 0.1% for ethanol and <0.5% for DMSO) to avoid solvent-induced cytotoxicity.

    • Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound.

    • Include a vehicle control (medium with the same final concentration of the solvent) in your experiment.

    • Incubate the cells for the desired period as dictated by your experimental design.

Disposal Plan

As this compound is not classified as a hazardous substance, disposal should follow standard laboratory procedures for non-hazardous solid and liquid chemical waste.

  • Solid Waste:

    • Collect unused this compound powder and any contaminated consumables (e.g., weigh boats, pipette tips) in a clearly labeled, sealed container for solid chemical waste.

  • Liquid Waste:

    • Aqueous solutions containing this compound should be collected in a designated container for non-hazardous liquid waste.

    • Consult your institution's specific guidelines for the disposal of non-hazardous chemical waste.

Visualizing the Workflow

The following diagram illustrates the key steps in the handling and experimental use of this compound.

D_erythro_MAPP_Workflow Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal receive Receive and Log This compound store Store at -20°C receive->store weigh Weigh Powder (in ventilated area) store->weigh dissolve Dissolve in Solvent (e.g., Ethanol, DMSO) weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store_stock Store Aliquots at -20°C or -80°C aliquot->store_stock thaw Thaw Stock Aliquot store_stock->thaw dilute Dilute to Working Concentration in Media thaw->dilute treat Treat Cells dilute->treat incubate Incubate Cells treat->incubate analyze Analyze Results incubate->analyze dispose_solid Dispose of Solid Waste (Unused powder, contaminated consumables) analyze->dispose_solid dispose_liquid Dispose of Liquid Waste (Used media, excess solutions) analyze->dispose_liquid

Caption: A flowchart outlining the key procedural steps for the safe handling, preparation, experimental use, and disposal of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.